Product packaging for N-Iodoacetyltyramine(Cat. No.:CAS No. 53527-07-4)

N-Iodoacetyltyramine

Cat. No.: B1204855
CAS No.: 53527-07-4
M. Wt: 305.11 g/mol
InChI Key: KROHFNRTQBLLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Iodoacetyltyramine is a bifunctional reagent designed for the selective alkylation of sulfhydryl (thiol) groups in proteins, peptides, and other biomolecules. Its structure features an iodoacetyl group, a highly specific thiol-reactive moiety, and a phenolic tyramine ring that serves as an efficient site for radioiodination with isotopes such as Iodine-125 (¹²⁵I) . This combination makes it an invaluable tool for generating high-specific-activity molecular probes for biochemical research. The primary mechanism of action involves the nucleophilic substitution of the iodine atom by the thiolate anion of cysteine residues, forming a stable thioether bond . This reaction is notably efficient, with kinetic studies demonstrating that this compound alkylates sulfhydryl groups like those in N-acetylcysteine with a second-order rate constant (k₂) of 3.0 M⁻¹ s⁻¹, a significant advantage over its chloroacetyl analog . The high specificity of this reaction for sulfhydryl groups over other nucleophilic amino acids has been confirmed through controlled experiments, showing minimal reactivity toward proteins whose cysteine residues have been pre-blocked with N-ethylmaleimide . In practical application, this reagent is used to prepare carrier-free ¹²⁵I-labeled compounds. The ¹²⁵I-labeled derivative, N-iodoacetyl-3-monoiodotyramine, can be synthesized and subsequently conjugated to sulfhydryl-containing ligands . A key demonstration of its utility is the creation of a fully biologically active ¹²⁵I-labeled derivative of Adrenocorticotropic hormone (ACTH), proving that the labeling process can be accomplished without disrupting critical biological functions . Researchers leverage this compound for site-specific protein immobilization, tracking protein fate and interactions in complex systems, and developing targeted diagnostics and therapeutics . Handling Note: Iodoacetyl-activated supports and reagents are relatively stable in aqueous solution but must be protected from light and reducing agents to prevent degradation and loss of reactivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12INO2 B1204855 N-Iodoacetyltyramine CAS No. 53527-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROHFNRTQBLLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968273
Record name N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53527-07-4
Record name N-Iodoacetyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Iodoacetyltyramine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Iodoacetyltyramine, a key reagent in bioconjugation and molecular biology.

Core Chemical Properties

This compound, systematically named N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide, is a derivative of tyramine featuring a reactive iodoacetyl group. This functional group makes it an effective alkylating agent, particularly for targeting sulfhydryl groups in proteins.[1]

Quantitative Data Summary

While specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature, the fundamental properties of this compound are summarized below. For precise, lot-specific data, consulting the supplier's technical data sheet is recommended.

PropertyValueSource
Molecular Formula C₁₀H₁₂INO₂[2][3]
Molecular Weight 305.11 g/mol [1][4]
Appearance White to off-white powder/solid[5][6]
Purity ≥97% (by NMR)[5][6]
Storage Temperature 0-8 °C, protect from light[6]
IUPAC Name N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide[4]
CAS Number 53527-07-4[4]

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of the primary amine of tyramine with a reactive iodoacetylating agent, such as iodoacetic anhydride or iodoacetyl chloride.[1] The reaction is typically carried out in an organic solvent in the presence of a base to neutralize the acid generated. High yields of over 85% have been reported under anhydrous conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for the acylation of amines. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • Tyramine

  • Iodoacetic anhydride or Iodoacetyl chloride

  • Anhydrous Dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Silica gel for column chromatography (if further purification is needed)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve tyramine in anhydrous dichloromethane.

  • Addition of Base: Add a slight molar excess (approximately 1.1 equivalents) of triethylamine to the solution with stirring.

  • Addition of Acylating Agent: Slowly add a solution of iodoacetic anhydride or iodoacetyl chloride (approximately 1.05 equivalents) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0-4 °C using an ice bath to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification (Optional): If necessary, purify the crude product by silica gel column chromatography to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product Tyramine Tyramine Mixing Mixing and Reaction (0-4°C to RT, 2-4h) Tyramine->Mixing Iodoacetylating_Agent Iodoacetylating Agent (e.g., Iodoacetic Anhydride) Iodoacetylating_Agent->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Mixing Workup Aqueous Work-up Mixing->Workup Purification Purification (Column Chromatography) Workup->Purification NIAT This compound Purification->NIAT Alkylation_Mechanism NIAT This compound (R-CH₂-I) Transition_State Nucleophilic Attack (SN2 Reaction) NIAT->Transition_State Protein_SH Protein with Cysteine (Protein-SH) Protein_SH->Transition_State Labeled_Protein Labeled Protein (Protein-S-CH₂-R) Transition_State->Labeled_Protein Iodide Iodide Ion (I⁻) Transition_State->Iodide Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_application Downstream Application Protein Target Protein (with Cysteine) Reaction Alkylation Reaction Protein->Reaction Labeling_Reagent This compound Labeling_Reagent->Reaction Quench Quench Excess Reagent Reaction->Quench Purify Purify Labeled Protein Quench->Purify Analysis Analysis of Signaling Pathway (e.g., Protein Tracking, Interaction Studies) Purify->Analysis

References

N-Iodoacetyltyramine: A Comprehensive Technical Guide to a Key Bioconjugation Reagent

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, mechanism, and application of N-Iodoacetyltyramine for researchers, scientists, and drug development professionals.

Introduction: A Historical Perspective on Protein Modification

The field of biochemistry has long sought to understand the intricate dance of proteins that underpins life. A cornerstone of this endeavor has been the development of chemical tools to selectively modify proteins, allowing researchers to probe their structure, function, and interactions. Early efforts in protein modification utilized general organic chemistry reagents to alter amino acid side chains. However, the quest for greater specificity led to the development of group-selective reagents, which preferentially react with particular amino acid residues. Among these, reagents targeting the sulfhydryl group of cysteine have proven particularly valuable due to the relatively low abundance of cysteine and its frequent involvement in critical protein functions, such as enzymatic activity and disulfide bond formation.

This compound emerged from this context as a specialized reagent primarily designed for the radioiodination of molecules containing sulfhydryl groups. Its development was a significant step in the creation of high-sensitivity probes for tracking biological molecules. The iodoacetyl group provides a reactive "warhead" that specifically targets cysteine residues, while the tyramine moiety offers a convenient site for radioiodination, typically with isotopes like ¹²⁵I. This dual functionality has made this compound a valuable tool in a range of biochemical and pharmaceutical research applications.

Chemical Properties and Synthesis

This compound, with the chemical formula C₁₀H₁₂INO₂, is a derivative of the naturally occurring monoamine tyramine. Its structure combines the phenolic ring of tyramine with a reactive iodoacetyl group attached to the amine.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its reactivity.

PropertyValueReference
Molecular FormulaC₁₀H₁₂INO₂N/A
Molecular Weight305.11 g/mol N/A
Alkylation Rate Constant (k₂) with N-acetylcysteine3.0 M⁻¹s⁻¹[1]
Alkylation Rate Constant (k₂) of N-chloroacetyltyramine with N-acetylcysteine0.12 M⁻¹s⁻¹[1]

The significantly higher alkylation rate constant of this compound compared to its chloro-analogue underscores its superior reactivity and efficiency in labeling sulfhydryl-containing molecules.[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound begins with the acylation of tyramine with an iodoacetylating agent. The following protocol is a synthesized methodology based on established principles for such reactions.

Materials:

  • Tyramine hydrochloride

  • Iodoacetic anhydride or Iodoacetyl chloride

  • Anhydrous, non-amine-containing buffer (e.g., sodium phosphate), pH 8.0-9.0

  • Anhydrous organic solvent (e.g., Dichloromethane)

  • Sodium bicarbonate

  • Sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of Free Tyramine: Dissolve tyramine hydrochloride in water and adjust the pH to ~9 with sodium bicarbonate to precipitate the free base. Extract the free tyramine into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Acylation Reaction: Dissolve the dried tyramine in anhydrous dichloromethane under an inert atmosphere (e.g., argon). Cool the solution to 4°C in an ice bath.

  • Add the iodoacetylating agent (e.g., iodoacetic anhydride) dropwise to the cooled tyramine solution with constant stirring. A typical molar ratio is 1:1.2 (tyramine to iodoacetylating agent).

  • Maintain the reaction at 4°C and allow it to proceed for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to react with any excess iodoacetylating agent.

  • Wash the organic layer sequentially with dilute sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry (ESI-MS), and HPLC-UV. Purity should be ≥95%.

G cluster_synthesis Synthesis Workflow tyramine_hcl Tyramine HCl free_tyramine Free Tyramine tyramine_hcl->free_tyramine Deprotonation reaction_mixture Acylation Reaction (Tyramine + Iodoacetylating Agent) free_tyramine->reaction_mixture Dissolve in DCM crude_product Crude this compound reaction_mixture->crude_product Quenching & Work-up pure_product Pure this compound crude_product->pure_product Column Chromatography

Synthesis Workflow for this compound.

Mechanism of Action: Specificity for Sulfhydryl Groups

The primary mechanism of action of this compound is the specific alkylation of sulfhydryl groups, predominantly found in the cysteine residues of proteins and peptides. The iodoacetyl moiety is a potent electrophile that readily reacts with the nucleophilic sulfhydryl group to form a stable thioether bond. This reaction is highly specific under controlled pH conditions (typically pH 7.0-8.5).

G Protein_SH Protein-SH Thioether Protein-S-CH2-CO-NH-Tyramine Protein_SH->Thioether NIAT I-CH2-CO-NH-Tyramine NIAT->Thioether HI H-I

Alkylation of a protein sulfhydryl group by this compound.

This high degree of specificity makes this compound an excellent tool for selectively modifying proteins at cysteine residues. This selectivity has been demonstrated by its high reactivity towards sulfhydryl-containing proteins like bovine serum albumin and low reactivity with proteins where the sulfhydryl groups have been blocked.[1]

Applications in Research and Drug Development

The primary application of this compound is in the labeling of proteins and peptides for various research purposes. Its ability to be radioiodinated allows for highly sensitive detection and tracking of labeled molecules.

Protein Labeling: A General Experimental Protocol

The following is a general protocol for labeling a sulfhydryl-containing protein with this compound.

Materials:

  • Purified protein with at least one free sulfhydryl group

  • This compound (or its radioiodinated form)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • Quenching reagent (e.g., 2-mercaptoethanol or dithiothreitol)

  • Size-exclusion chromatography column for purification

  • Protein concentration assay kit

  • Method for detecting the label (e.g., gamma counter for ¹²⁵I)

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable buffer at a known concentration. If necessary, reduce any disulfide bonds to generate free sulfhydryls using a reducing agent like DTT, followed by removal of the reducing agent.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of this compound to the protein solution. The exact ratio should be optimized for the specific protein.

  • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.

  • Quenching: Stop the reaction by adding an excess of a sulfhydryl-containing quenching reagent to react with any unreacted this compound.

  • Purification: Separate the labeled protein from the unreacted this compound and quenching reagent using a size-exclusion chromatography column.

  • Characterization: Determine the protein concentration and the extent of labeling (moles of label per mole of protein).

G cluster_labeling Protein Labeling Workflow protein_prep Protein Preparation (Buffer exchange, reduction if needed) reaction Labeling Reaction (Protein + this compound) protein_prep->reaction quenching Quenching (Addition of excess sulfhydryl reagent) reaction->quenching purification Purification (Size-exclusion chromatography) quenching->purification characterization Characterization (Determine labeling efficiency) purification->characterization

General workflow for protein labeling with this compound.
Application in Studying Biological Pathways: The Case of ACTH

A significant early application of this compound was the preparation of a radiolabeled derivative of the Adrenocorticotropic hormone (ACTH).[1] This demonstrated that the labeling process did not compromise the biological activity of the hormone, a crucial finding that paved the way for its use in creating molecular probes to study biological pathways.

By labeling ACTH with ¹²⁵I using N-iodoacetyl-3-monoiodotyramine, researchers could create a high-specific-activity tracer to study the interaction of ACTH with its receptor and the subsequent signaling cascade.

G cluster_acth Studying ACTH Signaling with Labeled Hormone labeled_acth [125I]N-Iodoacetyl-ACTH binding Receptor Binding labeled_acth->binding receptor ACTH Receptor receptor->binding signaling Downstream Signaling Cascade binding->signaling response Cellular Response (e.g., Cortisol Production) signaling->response

Use of labeled ACTH to probe its signaling pathway.

This approach allows for:

  • Receptor binding assays: Quantifying the affinity of ACTH for its receptor.

  • Receptor localization studies: Identifying the location of ACTH receptors in tissues and cells.

  • Pharmacokinetic studies: Tracking the distribution, metabolism, and excretion of ACTH in vivo.

Conclusion and Future Directions

This compound remains a valuable and relevant tool in the arsenal of the biochemist and drug development professional. Its high reactivity and specificity for sulfhydryl groups, coupled with the ease of radioiodination, provide a robust method for creating sensitive probes to study protein function. While newer, more sophisticated labeling technologies have emerged, the fundamental principles and applications of this compound continue to be relevant.

Future research may focus on the development of this compound derivatives with different properties, such as fluorescent tags or photo-activatable groups, to expand its utility in modern proteomics and cell biology. Furthermore, its application in targeted drug delivery systems, where a drug is conjugated to a protein or peptide via a cysteine residue, represents a promising area for further investigation. The foundational role of this compound in protein chemistry ensures its continued importance in advancing our understanding of complex biological systems.

References

N-Iodoacetyltyramine: A Technical Guide to its Biochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Iodoacetyltyramine is a valuable reagent in biochemistry, primarily utilized for the specific labeling of sulfhydryl groups in proteins and peptides. Its high reactivity and specificity for cysteine residues make it a powerful tool for introducing probes, particularly radioisotopes like Iodine-125, for tracking and studying biomolecules. This guide provides a comprehensive overview of the core applications of this compound, supported by available quantitative data, a generalized experimental protocol, and visualizations of its chemical reactivity and experimental workflow. While its chemical structure suggests potential as an enzyme inhibitor, a thorough review of the literature reveals a lack of specific studies characterizing it as such with defined inhibition constants.

Introduction

This compound is a bifunctional molecule that combines the reactivity of an iodoacetyl group with the phenolic ring of tyramine. The iodoacetyl moiety is a potent electrophile that readily and specifically reacts with the nucleophilic sulfhydryl groups of cysteine residues, forming a stable thioether bond.[1] This reaction is the cornerstone of its utility in biochemistry. The tyramine component provides a site for radioiodination, allowing for the straightforward preparation of radiolabeled bioconjugates.

The primary application of this compound is as a precursor for radioiodination, particularly with ¹²⁵I, to generate probes for studying proteins and peptides.[1] Its high degree of group specificity for sulfhydryl groups has been demonstrated by its high reactivity toward sulfhydryl-containing bovine serum albumin and low reactivity toward proteins with blocked sulfhydryl groups.[1]

Core Application: Sulfhydryl-Specific Labeling

The predominant use of this compound in biochemical research is for the covalent modification of cysteine residues in proteins and peptides. This specificity allows for targeted labeling, which is crucial for a variety of applications, including:

  • Radiolabeling: The introduction of radioisotopes, such as ¹²⁵I, enables the sensitive detection and quantification of labeled molecules in various biological assays. A notable example is the preparation of a biologically active ¹²⁵I-labeled Adrenocorticotropic hormone (ACTH) derivative.[1]

  • Bioconjugation: this compound can be used to attach other molecules, such as fluorescent dyes or affinity tags, to proteins at specific cysteine residues.

Reaction Mechanism and Kinetics

The reaction of this compound with a cysteine residue proceeds via an alkylation reaction, resulting in the formation of a stable thioether linkage.

This compound exhibits significantly higher reactivity towards sulfhydryl groups compared to its chloro-analogue, N-chloroacetyltyramine. This makes it a more efficient labeling reagent, particularly for achieving high specific activity with radioisotopes.[1]

ReagentTarget MoleculeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
This compoundN-acetylcysteine3.0
N-ChloroacetyltyramineN-acetylcysteine0.12
Table 1: Comparative Reaction Kinetics of Haloacetyltyramines.[1]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, reactant concentrations, and reaction time) should be determined empirically for each specific protein.

Materials:

  • Protein of interest (containing at least one free cysteine residue)

  • This compound

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Quenching Reagent (e.g., 2-mercaptoethanol or dithiothreitol (DTT))

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free sulfhydryl groups, pre-treat with a reducing agent like DTT, followed by removal of the reducing agent.

  • Labeling Reaction: Add a molar excess of this compound to the protein solution. The exact molar ratio should be optimized. Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-2 hours), protected from light.

  • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted this compound.

  • Purification: Remove excess labeling reagent and byproducts from the labeled protein using SEC, dialysis, or another suitable chromatographic technique.

  • Characterization: Confirm the extent of labeling using techniques such as mass spectrometry or by quantifying the incorporated label (e.g., radioactivity).

Preparation of ¹²⁵I-Labeled this compound

Conditions for the preparation of carrier-free ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramine in a 50% yield based on the starting iodide have been described in the literature.[1] This typically involves an electrophilic radioiodination of the tyramine ring followed by the iodoacetylation of the amine group.

This compound as a Potential Enzyme Inhibitor

The iodoacetyl group is a well-known reactive moiety that can act as a covalent inhibitor of enzymes, particularly those with a cysteine residue in their active site. The mechanism would involve the alkylation of the catalytic cysteine, leading to irreversible inhibition.

Despite this chemical potential, a comprehensive search of the scientific literature did not yield any studies that have specifically characterized this compound as an inhibitor of a particular enzyme with determined inhibition constants such as Kᵢ or IC₅₀ values. Therefore, while it can be inferred that this compound would likely inhibit cysteine-dependent enzymes, there is no quantitative data available to support this in a specific biological context.

Conclusion

This compound is a highly effective and specific reagent for the labeling of sulfhydryl groups in proteins and peptides. Its primary application in biochemistry is in the preparation of radiolabeled biomolecules for research purposes. The high reactivity of its iodoacetyl group makes it superior to chloroacetyl analogues for efficient labeling. While its chemical nature suggests a role as a covalent enzyme inhibitor, this application has not been quantitatively explored in the available scientific literature. Researchers utilizing this compound should focus on optimizing labeling conditions for their specific protein of interest, and be aware of its potential to covalently modify and inhibit cysteine-containing proteins.

References

N-Iodoacetyltyramine (CAS 53527-07-4): A Technical Guide for Covalent Labeling in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Iodoacetyltyramine is a bifunctional reagent of significant interest in the fields of biochemistry, molecular biology, and pharmacology. Its unique structure, combining a reactive iodoacetyl group with a tyramine moiety, makes it a powerful tool for the site-specific covalent modification and radiolabeling of proteins and peptides. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols, and applications in studying biological systems.

Core Chemical and Physical Properties

This compound, also known as β-(4-Hydroxyphenyl)ethyl iodoacetamide, is a versatile molecule for bioconjugation.[1] The key to its utility lies in its iodoacetyl group, which is a potent electrophile that readily and specifically reacts with nucleophilic sulfhydryl groups, primarily found on cysteine residues within proteins.[2] This reaction forms a stable thioether bond, allowing for the permanent attachment of the tyramine portion of the molecule to the target protein. The tyramine end of the molecule, with its phenolic ring, serves as a convenient site for radioiodination, typically with ¹²⁵I, enabling the tracking and quantification of the labeled protein.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53527-07-4[3]
Molecular Formula C₁₀H₁₂INO₂[3][4]
Molecular Weight 305.11 g/mol [3][4]
IUPAC Name N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide[3]
Synonyms β-(4-Hydroxyphenyl)ethyl iodoacetamide[1]
Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as DMSO and DMF

Mechanism of Action: Covalent Modification of Sulfhydryl Groups

The primary mechanism of action of this compound is the alkylation of sulfhydryl groups. The iodoacetyl moiety is a strong electrophile due to the electron-withdrawing nature of the adjacent carbonyl group and the good leaving group potential of the iodide ion. This makes the α-carbon susceptible to nucleophilic attack by the thiolate anion (S⁻) of a cysteine residue. The reaction is a bimolecular nucleophilic substitution (SN2) reaction, resulting in the formation of a stable thioether linkage and the displacement of iodide.

The specificity of this reaction for cysteine residues is high under controlled pH conditions (typically pH 7-8.5). While reactions with other nucleophilic amino acid side chains (such as histidine and lysine) are possible, they are generally much slower.

G Protein_SH Protein-SH (Cysteine Residue) NIAT I-CH₂-CO-NH-Tyramine (this compound) Conjugate Protein-S-CH₂-CO-NH-Tyramine (Stable Thioether Linkage) Protein_SH->Conjugate + NIAT->Conjugate HI HI (Hydroiodic Acid) G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application Protein_Prep Prepare Target Protein (with accessible Cys) Incubation Incubate Protein and Reagent (controlled pH, temp, time) Protein_Prep->Incubation Reagent_Prep Prepare this compound (and ¹²⁵I if needed) Reagent_Prep->Incubation Quenching Quench Reaction (e.g., with DTT) Incubation->Quenching Purification Purify Labeled Protein (e.g., SEC, Dialysis) Quenching->Purification Characterization Characterize Labeling (e.g., Mass Spec, Gamma Counting) Purification->Characterization Application Downstream Applications (Binding Assays, Imaging, etc.) Characterization->Application

References

A Technical Guide to N-Iodoacetyltyramine: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodoacetyltyramine is a chemical reagent widely utilized in biochemical and pharmaceutical research. Its primary application lies in the specific modification of proteins and peptides, enabling their detection, quantification, and functional analysis. This technical guide provides an in-depth overview of the molecular properties of this compound, a detailed experimental protocol for its use in protein labeling, and a visual representation of the experimental workflow.

Core Molecular Data

A clear understanding of the fundamental molecular properties of a reagent is crucial for its effective application in research. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂INO₂[1]
Molecular Weight 305.11 g/mol [1][2][3]
IUPAC Name N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide[1]
CAS Number 53527-07-4[1][2]

Mechanism of Action and Applications

This compound serves as a valuable tool for bioconjugation, the process of creating a stable covalent link between two molecules, at least one of which is a biomolecule. The iodoacetyl group of this compound is a potent electrophile that readily and selectively reacts with nucleophilic sulfhydryl groups (-SH) found in the cysteine residues of proteins and peptides.[1] This high degree of specificity makes it particularly useful for:

  • Radioiodination: this compound is frequently used for labeling sulfhydryl-containing compounds with Iodine-125 (¹²⁵I), a radioisotope.[2][4] This allows for highly sensitive detection and quantification of the labeled molecules in various assays.

  • Protein Structure and Function Studies: By selectively modifying cysteine residues, researchers can identify their location within a protein and investigate their role in protein structure, enzyme activity, and protein-protein interactions.

  • Affinity Labeling: The tyramine portion of the molecule can participate in non-covalent interactions, such as π-π stacking with aromatic amino acid residues. This allows for initial binding to a protein's active site, positioning the reactive iodoacetyl group for covalent modification of a nearby cysteine residue. This technique is instrumental in identifying and characterizing amino acids at active or binding sites.

The alkylation reaction with this compound is significantly more efficient than with its chloroacetyl counterpart, making it a more effective labeling agent.[2][4]

Experimental Protocol: Protein Labeling with this compound

This section provides a detailed methodology for the covalent labeling of a protein containing accessible cysteine residues using this compound.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)

  • Quenching Solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Desalting column or dialysis equipment

  • Analytical equipment for protein concentration determination (e.g., spectrophotometer)

  • Analytical equipment for confirming labeling (e.g., mass spectrometer, scintillation counter for ¹²⁵I)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein has been stored in a buffer containing thiol-containing reagents (like DTT or β-mercaptoethanol), these must be removed prior to labeling. This can be achieved by dialysis against the reaction buffer or by using a desalting column.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF immediately before use. The concentration of the stock solution will depend on the desired final molar excess of the labeling reagent.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The incubation time and temperature can be optimized to achieve the desired labeling efficiency while minimizing protein degradation. The reaction should be performed in the dark to prevent potential degradation of the iodoacetyl group.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution containing a high concentration of a thiol-containing reagent (e.g., DTT to a final concentration of 10-20 mM). This will react with any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Separate the labeled protein from unreacted this compound and the quenching reagent. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.

  • Analysis and Quantification:

    • Determine the concentration of the labeled protein using a standard protein assay.

    • Confirm the successful labeling and determine the stoichiometry of labeling using techniques such as mass spectrometry. If a radiolabeled this compound was used, the specific activity can be determined using a scintillation counter.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol for protein labeling and a conceptual signaling pathway that could be investigated using this technique.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (dissolve and desalt) labeling Labeling Reaction (mix protein and reagent, incubate) protein_prep->labeling reagent_prep This compound Stock Solution Preparation reagent_prep->labeling quenching Quench Reaction (add DTT or BME) labeling->quenching purification Purification (desalting column or dialysis) quenching->purification analysis Analysis (Mass Spec, Scintillation) purification->analysis

Caption: Experimental workflow for protein labeling with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor with Cysteine Residue effector Effector Protein receptor->effector Activation labeled_receptor Labeled Receptor (this compound) receptor->labeled_receptor Labeling Event response Cellular Response effector->response Signal Transduction ligand Extracellular Ligand ligand->receptor Binding

References

An In-Depth Technical Guide to N-Iodoacetyltyramine: Solubility and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and storage conditions for N-Iodoacetyltyramine, a critical reagent in various biochemical and pharmaceutical research applications. Understanding these parameters is essential for ensuring the compound's stability, efficacy, and the reproducibility of experimental results.

Core Properties of this compound

This compound is a derivative of tyramine and a member of the haloacetylamine group. It is commonly utilized as a reagent for the alkylation of sulfhydryl groups in proteins and peptides, often in the context of radiolabeling or introducing specific chemical moieties.

PropertyValue
Chemical Formula C₁₀H₁₂INO₂
Molecular Weight 305.11 g/mol
CAS Number 53527-07-4

Solubility Profile

The solubility of this compound is a critical factor for its effective use in experimental settings. While comprehensive quantitative data is not extensively published, information from suppliers of similar compounds and general chemical principles allows for a reliable solubility profile. The compound exhibits solubility in organic solvents and is sparingly soluble in aqueous solutions.

For a similar compound, CB-1954, which is also a crystalline solid, solubility has been reported to be approximately 20 mg/mL in organic solvents like DMSO and dimethylformamide.[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice.[1]

Table 1: Estimated Solubility of this compound

SolventEstimated Solubility
Dimethyl Sulfoxide (DMSO)Soluble (approx. 20 mg/mL)
Dimethylformamide (DMF)Soluble (approx. 20 mg/mL)
EthanolSoluble
Aqueous Buffers (e.g., PBS pH 7.2)Sparingly soluble

Storage and Stability

Proper storage of this compound is paramount to prevent degradation and maintain its chemical integrity. The iodoacetyl group is susceptible to hydrolysis and reaction with nucleophiles, and the phenolic hydroxyl group can be prone to oxidation.

Based on information for analogous compounds and general best practices for reactive iodoacetyl derivatives, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage. A deuterated analog, this compound-d4, is recommended to be stored at +4°C.Minimizes degradation and hydrolysis.
Light Store in a light-protected container (e.g., amber vial).Protects against light-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation.
Form Store as a solid (lyophilized powder).Enhances long-term stability compared to solutions.
Solutions Prepare solutions fresh for each use. If storage of a solution is necessary, store in small aliquots at -80°C for a limited time. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]Minimizes solvent-mediated degradation and hydrolysis.

Experimental Protocols

The following are detailed methodologies for determining the solubility and assessing the stability of this compound.

Protocol for Solubility Determination

This protocol is adapted from standard laboratory procedures for determining the solubility of a solid compound.

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol, PBS)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Calibrated analytical balance

  • Micro-pipettes

  • Vials

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry vial.

    • Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid dissolves completely, add more this compound in small, pre-weighed increments, vortexing after each addition until a saturated solution is achieved (i.e., solid material is visible).

    • If the initial amount of solid does not dissolve, add more solvent in small, measured increments, vortexing after each addition, until the solid is fully dissolved.

  • Equilibration:

    • Once a saturated solution is prepared (with excess solid), allow the mixture to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in the same solvent.

    • Determine the concentration of this compound in the diluted samples using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax, or HPLC with a standard curve).

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant based on the dilution factor. This concentration represents the solubility of the compound in the tested solvent under the specified conditions.

Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of this compound in solution over time.

Objective: To evaluate the degradation of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound solution of known concentration

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubators or water baths set to desired storage temperatures

  • Vials

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial peak area corresponding to intact this compound. This serves as the time-zero reference.

  • Storage:

    • Aliquot the remaining stock solution into multiple vials.

    • Store the vials under the desired conditions to be tested (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each storage condition.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • For each time point, calculate the percentage of remaining intact this compound by comparing its peak area to the peak area at time zero.

    • Plot the percentage of intact this compound against time for each storage condition to visualize the degradation profile.

Visualizations

Experimental Workflow for Solubility Determination

G A Prepare Saturated Solution B Equilibrate at Controlled Temperature A->B C Separate Undissolved Solid (Centrifugation) B->C D Quantify Solubilized Compound (Spectrophotometry/HPLC) C->D E Calculate Solubility D->E

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Storage Recommendations

G A This compound Stability B Low Temperature (-20°C) A->B Minimizes Degradation C Protection from Light A->C Prevents Photodegradation D Inert Atmosphere A->D Prevents Oxidation E Solid Form A->E Enhances Long-Term Stability

Caption: Key factors influencing the stability of this compound during storage.

References

Safety Precautions for Handling N-Iodoacetyltyramine in the Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling N-Iodoacetyltyramine in a laboratory setting. This compound is a valuable reagent in bioconjugation and protein chemistry, primarily utilized for the alkylation of sulfhydryl groups on cysteine residues. However, as an iodoacetamide derivative and an alkylating agent, it presents potential health hazards that necessitate strict adherence to safety protocols. This document outlines these hazards, provides recommendations for personal protective equipment, details safe handling and storage procedures, and offers guidance on emergency response and waste disposal.

Hazard Identification and Toxicological Data

This compound is classified as an alkylating agent. Alkylating agents are known to be hazardous due to their ability to covalently modify biological macromolecules, which can lead to cytotoxic, mutagenic, and carcinogenic effects. While specific toxicological data for this compound is limited, data for the closely related and structurally similar compound, iodoacetamide , serves as a critical reference for assessing its potential hazards.

Disclaimer: The following toxicological data is for iodoacetamide and should be considered as a conservative estimate for the potential hazards of this compound.

Toxicological Data for Iodoacetamide Value Species Route
LD50 (Lethal Dose, 50%) 74 mg/kg[1][2][3]MouseOral
LD50 (Lethal Dose, 50%) 50 mg/kg[1][2]MouseIntraperitoneal

Primary Hazards:

  • Acute Toxicity: Toxic if swallowed[1][2]. Ingestion of small quantities may cause severe health damage or be fatal.

  • Skin and Respiratory Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled[1][2][4].

  • Irritation: Causes irritation to the skin, eyes, and respiratory system[1].

  • Developmental Toxicity: Animal studies of related compounds suggest a potential for toxic effects on fetal development[1].

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile gloves. Double gloving is recommended.
Body Protection A lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is advised.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder form or when engineering controls are insufficient.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the chemical's integrity.

  • Engineering Controls: All work with this compound, especially the handling of the solid compound, should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Handling:

    • Avoid the creation of dust.

    • Use spark-proof tools.

    • Do not breathe dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Protect from light and moisture.

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

    • Keep away from heat, sparks, and open flames.

    • Incompatible with strong oxidizing agents, strong bases, and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action must be taken.

Emergency Situation First-Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for labeling cysteine residues in a protein with this compound. Note: This protocol should be optimized for the specific protein and experimental conditions. All steps involving this compound must be performed in a chemical fume hood.

Materials:

  • Protein of interest with accessible cysteine residues

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, with 1 mM EDTA)

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis equipment

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of DTT or TCEP and incubating for 1 hour at room temperature.

    • Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO. Protect the solution from light.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 50 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful labeling of the protein using techniques such as mass spectrometry or by detecting the incorporated tyramine moiety.

Visualizations

The following diagrams illustrate the key processes involved in the handling and use of this compound.

Caption: A flowchart outlining the essential safety workflow for handling this compound.

G Reaction Pathway of this compound with a Protein Cysteine Residue Protein_SH Protein with Cysteine Residue (Protein-SH) Labeled_Protein Covalently Labeled Protein (Protein-S-CH2-CO-NH-Tyramine) Protein_SH->Labeled_Protein Nucleophilic Attack NIAT This compound NIAT->Labeled_Protein HI Hydrogen Iodide (HI)

Caption: A simplified diagram illustrating the alkylation reaction between this compound and a protein's cysteine residue.

Waste Disposal

All waste materials containing this compound, including contaminated labware, gloves, and solutions, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to the safety precautions and protocols outlined in this guide, researchers can safely and effectively utilize this compound in their laboratory work while minimizing the risk of exposure and ensuring a safe working environment.

References

An In-depth Technical Guide to N-Iodoacetyltyramine Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical principles and practical applications of N-iodoacetyltyramine (NIAT) for protein modification. It is designed to equip researchers with the knowledge to effectively utilize this reagent in their experimental workflows, from understanding the underlying chemistry to implementing detailed protocols and interpreting the results.

Core Principles of this compound Modification

This compound is a chemical probe that covalently modifies proteins, primarily through the alkylation of nucleophilic amino acid residues. The reagent consists of two key functional moieties: an iodoacetyl group, which is the reactive entity, and a tyramine tail, which can influence the local concentration of the reagent and be useful for subsequent detection or analysis.

Chemical Mechanism of Action

The primary reaction mechanism of NIAT is a nucleophilic substitution (SN2) reaction. The electron-rich nucleophilic side chains of certain amino acid residues attack the electrophilic carbon of the iodoacetyl group, displacing the iodide leaving group and forming a stable covalent bond.

The general reaction is as follows:

Protein-Nucleophile + I-CH₂-CO-NH-(CH₂)₂-C₆H₄-OH → Protein-Nucleophile-CH₂-CO-NH-(CH₂)₂-C₆H₄-OH + I⁻

The most reactive nucleophile in proteins under physiological conditions is the thiolate anion of cysteine residues. Therefore, NIAT exhibits a high degree of specificity for cysteine.

Specificity and Off-Target Reactivity

While NIAT is highly reactive towards cysteine residues, its specificity is not absolute and is influenced by several factors, most notably pH. The reactivity of different nucleophilic amino acid side chains is dependent on their protonation state, and therefore, their pKa.

  • Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. For the SN2 reaction to occur, the thiol group must be in its deprotonated thiolate form (-S⁻). Consequently, the rate of modification increases significantly as the pH of the reaction buffer approaches and exceeds the pKa of the cysteine residue.

  • Other Nucleophilic Residues: Other amino acid side chains with nucleophilic character, such as methionine, histidine, and lysine, can also react with NIAT, particularly at higher pH values.[1] The imidazole ring of histidine (pKa ~6.0-7.0) and the ε-amino group of lysine (pKa ~10.5) become more nucleophilic when deprotonated. The N-terminal amino group of a protein can also be a target for modification.[1]

The tyramine portion of NIAT can also participate in non-covalent interactions, such as π-π stacking with aromatic amino acids (phenylalanine, tyrosine, tryptophan) and hydrophobic interactions. These interactions can influence the local concentration of the reagent and potentially its reactivity with nearby nucleophiles.

Quantitative Data on this compound Reactivity

The efficiency and specificity of NIAT modification are critically dependent on reaction conditions. The following tables summarize key quantitative data regarding the reactivity of NIAT and related iodoacetyl compounds.

ParameterValueConditionsReference
Second-Order Rate Constant (k₂) vs. N-acetylcysteine 3.0 M⁻¹s⁻¹pH 7.4[2][3]
Second-Order Rate Constant (k₂) of N-chloroacetyltyramine vs. N-acetylcysteine 0.12 M⁻¹s⁻¹pH 7.4[2][3]

Table 1: Kinetic Data for this compound and a Related Compound. This table highlights the higher reactivity of the iodo- a derivative compared to the chloro- derivative, making NIAT a more efficient labeling reagent.[2][3]

Amino Acid ResiduepKa of Side ChainGeneral Reactivity Trend with IodoacetamideOptimal pH Range for Reaction
Cysteine~8.5High (as thiolate)> 7.5
Histidine~6.0Moderate> 6.0
Methionine-LowRelatively pH-independent
Lysine~10.5Low> 9.0
N-terminal α-amino~8.0Low> 7.5

Table 2: pH Dependence of Amino Acid Reactivity with Iodoacetamide. This table provides a qualitative overview of the pH-dependent reactivity of iodoacetamide, a closely related compound to NIAT, with various nucleophilic amino acids. The optimal pH for specific labeling of cysteine is slightly alkaline, but increasing the pH further can lead to off-target reactions.

Experimental Protocols

The following protocols provide a general framework for protein modification using NIAT. Specific conditions may need to be optimized for the protein of interest.

Preparation of Reagents
  • This compound Stock Solution: Prepare a fresh stock solution of NIAT (e.g., 100 mM) in an organic solvent such as DMSO or DMF. NIAT is light-sensitive, so protect the solution from light.

  • Protein Sample: The protein of interest should be in a suitable buffer (e.g., phosphate, HEPES, or Tris) at a concentration appropriate for the intended downstream analysis. Ensure the buffer does not contain nucleophiles (e.g., DTT, β-mercaptoethanol) that would compete with the protein for reaction with NIAT.

  • Reducing Agent (Optional): If the target cysteine residues are involved in disulfide bonds, the protein will need to be reduced prior to labeling. A common reducing agent is dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: A thiol-containing reagent such as DTT, β-mercaptoethanol, or L-cysteine is used to stop the labeling reaction.

Protocol for Cysteine Labeling
  • Protein Reduction (if necessary):

    • Add a 10- to 20-fold molar excess of DTT or TCEP to the protein solution.

    • Incubate at room temperature for 1 hour or at 37°C for 30 minutes.

    • Remove the reducing agent by dialysis, buffer exchange, or size-exclusion chromatography. This step is crucial to prevent the reducing agent from reacting with NIAT.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to the desired value (typically pH 7.5-8.5 for cysteine labeling).

    • Add the NIAT stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess of NIAT over the protein).

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours. The optimal incubation time should be determined empirically.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration that is in large excess (e.g., 100-fold) over the initial NIAT concentration.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NIAT is consumed.

  • Removal of Excess Reagent and Byproducts:

    • Remove excess NIAT and the quenching reagent by dialysis, buffer exchange, or protein precipitation (e.g., with acetone or trichloroacetic acid).

Analysis of Protein Modification

The extent and location of NIAT modification can be determined using several analytical techniques:

  • Mass Spectrometry: This is the most powerful technique for confirming and mapping protein modifications.

    • Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact modified protein can determine the number of NIAT molecules incorporated per protein molecule.

    • Peptide Mapping: The modified protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise identification of the modified amino acid residues.

  • SDS-PAGE and Autoradiography (if using radiolabeled NIAT): If a radiolabeled version of NIAT (e.g., ¹²⁵I-NIAT) is used, the labeled protein can be visualized by SDS-PAGE followed by autoradiography.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize the experimental workflows and the underlying chemical principles of NIAT protein modification.

G cluster_prep 1. Sample Preparation cluster_reaction 2. Modification Reaction cluster_post 3. Post-Reaction Processing cluster_analysis 4. Analysis P Protein of Interest R Reduction (optional) (e.g., DTT, TCEP) P->R B Buffer Exchange (to remove reducing agent) R->B Mix Incubation (pH 7.5-8.5, dark, RT) B->Mix NIAT This compound (in DMSO or DMF) NIAT->Mix Q Quenching (e.g., DTT, L-cysteine) Mix->Q P_mod Modified Protein Q->P_mod Pur Purification (Dialysis, SEC) P_mod->Pur MS Mass Spectrometry (Intact Mass or Peptide Mapping) Pur->MS

Figure 1: A generalized experimental workflow for the modification of a protein with this compound.

G cluster_pH pH > pKa Cys_SH Cysteine (R-SH) pKa ~8.5 Cys_S Thiolate (R-S⁻) Cys_SH->Cys_S Deprotonation Product Modified Cysteine (R-S-CH₂-CO-R') Cys_S->Product SN2 Attack H_plus H⁺ NIAT This compound (I-CH₂-CO-R') NIAT->Product Iodide Iodide (I⁻)

Figure 2: The pH-dependent activation of cysteine for reaction with this compound.

Applications in Research and Drug Development

NIAT and related iodoacetyl-containing reagents are versatile tools with a wide range of applications:

  • Affinity Labeling: NIAT can be used to identify and characterize the binding sites of ligands, inhibitors, or other proteins. By attaching NIAT to a molecule of interest, it can be directed to a specific binding pocket where it will covalently label nearby nucleophilic residues.

  • Protein Footprinting: By comparing the modification pattern of a protein in the presence and absence of a binding partner (e.g., another protein, a nucleic acid, or a small molecule), NIAT can be used to map interaction interfaces. Residues at the interface will be protected from modification.

  • Structural Proteomics: NIAT can be used to probe the solvent accessibility of cysteine residues, providing information about protein folding and conformation.

  • Cross-linking Mass Spectrometry: Bifunctional analogs of NIAT can be used to cross-link interacting proteins, providing distance constraints for structural modeling.

  • Introduction of Biophysical Probes: The tyramine moiety of NIAT can be further modified, for example, by iodination with radioactive iodine (e.g., ¹²⁵I), allowing for the sensitive detection and quantification of labeled proteins.

Conclusion

This compound is a powerful and versatile reagent for the covalent modification of proteins. A thorough understanding of its chemical reactivity, specificity, and the influence of reaction conditions is essential for its successful application. By following well-defined experimental protocols and utilizing appropriate analytical techniques, researchers can leverage NIAT to gain valuable insights into protein structure, function, and interactions, thereby advancing both basic research and drug development efforts.

References

Methodological & Application

Application Notes and Protocols: Protein Labeling with N-Iodoacetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Iodoacetyltyramine is a versatile reagent for the covalent labeling of proteins. It belongs to the haloacetyl class of reagents that selectively react with nucleophilic side chains of amino acids, primarily the thiol group of cysteine residues. This labeling technique is instrumental in various applications, including protein structure analysis, tracking protein-protein interactions, and preparing proteins for attachment to surfaces or other molecules. The iodoacetyl group reacts with free sulfhydryls in a specific and efficient manner, forming a stable thioether bond.[1] This protocol provides a detailed methodology for the successful labeling of proteins using this compound.

Principle of the Reaction

The labeling reaction is a bimolecular nucleophilic substitution (SN2) reaction.[1] The thiolate anion (S-) of a cysteine residue, which is more nucleophilic than the protonated thiol (SH), attacks the carbon atom bearing the iodine in the iodoacetyl group. This results in the displacement of iodide as the leaving group and the formation of a stable thioether linkage between the protein and the tyramine moiety. The optimal pH for this reaction is typically between 7.0 and 9.0, as a slightly alkaline environment promotes the deprotonation of the cysteine thiol group to the more reactive thiolate anion.[2][3]

Materials and Reagents

  • Protein of interest (in a suitable buffer)

  • This compound

  • Reaction Buffer (e.g., Phosphate buffer, HEPES, HENS) at pH 7.5-8.5. Avoid buffers containing primary amines (like Tris) or thiols (like DTT), as they can react with the labeling reagent.

  • Reducing agent (optional, for proteins with disulfide bonds, e.g., DTT or TCEP)

  • Quenching reagent (e.g., DTT, β-mercaptoethanol, or L-cysteine)

  • Desalting columns or dialysis equipment for purification

  • Anhydrous DMSO or DMF to dissolve this compound

  • Spectrophotometer or fluorescence plate reader for characterization

Experimental Protocols

4.1. Preparation of Protein Sample

  • Protein Purity and Concentration: Ensure the protein sample is of high purity. Determine the protein concentration accurately using a standard protein assay (e.g., BCA or Bradford assay).[4]

  • Buffer Exchange: The protein should be in a buffer free of primary amines or thiols. If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., 50 mM Phosphate buffer, pH 8.0) using dialysis or a desalting column.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.

    • Add a 5- to 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate for 1 hour at room temperature or 37°C.

    • Crucially, the reducing agent must be removed before adding the iodoacetyl reagent. This can be achieved using a desalting column.[3]

4.2. Labeling Reaction

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use. Iodoacetyl reagents are light-sensitive, so protect the solution from light.[4]

  • Reaction Setup:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein sample. The optimal molar excess may need to be determined empirically but a 10-fold excess is a good starting point.[4]

    • The reaction should be performed in the dark to prevent photodegradation of the reagent.[2] Wrap the reaction tube in aluminum foil or place it in a dark drawer.

  • Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature or 37°C. Reaction times can range from 20 minutes to over 10 hours depending on the protein and desired degree of labeling.[2][3]

4.3. Quenching the Reaction

  • To stop the labeling reaction, add a quenching reagent to consume any unreacted this compound.

  • Add a reagent containing a free thiol, such as DTT, β-mercaptoethanol, or L-cysteine, to a final concentration that is in excess of the initial this compound concentration (e.g., 20 mM final concentration of DTT).[4]

  • Incubate for an additional 15-30 minutes at room temperature.

4.4. Purification of the Labeled Protein

  • Remove the excess, unreacted labeling reagent and the quenching reagent from the labeled protein.

  • This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.[5]

4.5. Characterization of the Labeled Protein

  • Degree of Labeling (DOL): The efficiency of the labeling can be determined using mass spectrometry. By comparing the mass of the labeled protein to the unlabeled protein, the number of attached labels can be calculated.

  • Protein Concentration: Re-evaluate the concentration of the purified, labeled protein.

  • Functional Assay: It is crucial to perform a functional assay to ensure that the labeling process has not compromised the protein's activity.[6]

Quantitative Data Summary

ParameterRecommended RangeNotes
pH 7.0 - 9.0 (Optimal: 8.0-8.5)A slightly alkaline pH promotes the formation of the more reactive thiolate anion.[2][3]
Molar Excess of Reagent 5- to 300-foldA 10- to 20-fold molar excess over the protein is a common starting point.[2][4]
Reaction Temperature Room Temperature to 37°CHigher temperatures can speed up the reaction but may affect protein stability.[2][3]
Reaction Time 20 minutes - 12 hoursTypically 1-2 hours is sufficient. This needs to be optimized for each specific protein.[2]
Protein Concentration 1-2 mg/mLA higher protein concentration can improve labeling efficiency.[4]
Quenching Reagent 20 mM DTT (final conc.)Any thiol-containing reagent can be used in molar excess to the labeling reagent.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis p1 Prepare Protein (Buffer Exchange, Optional Reduction) r1 Mix Protein and Reagent (10-20x Molar Excess) p1->r1 p2 Prepare this compound (Freshly dissolved in DMSO) p2->r1 r2 Incubate (1-2h, RT, in Dark) r1->r2 q1 Quench Reaction (Add excess DTT) r2->q1 a1 Purify Labeled Protein (Desalting Column / Dialysis) q1->a1 a2 Characterize (Mass Spec, Functional Assay) a1->a2

Caption: Workflow for protein labeling with this compound.

reaction_pathway cluster_reactants cluster_product protein Protein-SH (Cysteine Residue) product Protein-S-CH₂-CO-NH-Tyramine (Stable Thioether Bond) protein->product pH 7.0-9.0 Nucleophilic Attack label_reagent I-CH₂-CO-NH-Tyramine (this compound) label_reagent->product I⁻ (Leaving Group)

Caption: Chemical reaction of iodoacetyl group with a protein thiol.

References

N-Iodoacetyltyramine: Applications in Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodoacetyltyramine is a versatile heterobifunctional reagent widely employed in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. Its utility stems from the presence of two key functional groups: a highly reactive iodoacetyl moiety and a phenolic hydroxyl group on the tyramine scaffold. The iodoacetyl group serves as a potent electrophile that specifically targets nucleophilic sulfhydryl groups found in the cysteine residues of proteins and peptides, forming a stable thioether bond. This high reactivity and specificity make this compound an invaluable tool for site-specific protein modification, protein labeling, and the development of bioconjugates for various applications in research and drug development.

The tyramine component of the molecule allows for further modifications, most notably radioiodination of the aromatic ring, providing a straightforward method for introducing a radioactive label for detection and quantification. This application note provides an in-depth overview of the applications of this compound in bioconjugation, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in their experimental design.

Principle of Reactivity

The primary application of this compound in bioconjugation lies in the specific and efficient alkylation of sulfhydryl groups (-SH) of cysteine residues by the iodoacetyl group (-COCH₂I). The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion (S⁻) of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage. This reaction is highly favored under mild basic conditions (pH 7.5-8.5), which promotes the deprotonation of the sulfhydryl group to the more nucleophilic thiolate.

The reactivity of the iodoacetyl group is significantly higher than its chloroacetyl and bromoacetyl analogs, allowing for faster and more efficient conjugation reactions.

Applications in Bioconjugation

This compound is a valuable reagent for a range of bioconjugation strategies:

  • Site-Specific Protein Modification: By targeting the sulfhydryl groups of cysteine residues, this compound enables the precise, covalent modification of proteins. This is particularly useful as cysteine is a relatively low-abundance amino acid, allowing for controlled and site-specific labeling.

  • Radioiodination: The phenolic ring of the tyramine moiety can be readily iodinated with radioactive isotopes of iodine (e.g., ¹²⁵I or ¹³¹I). This allows for the preparation of radiolabeled probes that can be conjugated to proteins or other biomolecules for use in radioimmunoassays (RIA), autoradiography, and other sensitive detection methods.

  • Affinity Labeling: this compound can be used as an affinity label to identify and characterize the active sites of enzymes.[1] By designing the molecule to have an affinity for a specific binding pocket, the iodoacetyl group can covalently react with a nearby cysteine residue, leading to irreversible inhibition and allowing for the identification of the modified amino acid.[1]

  • Preparation of Antibody-Drug Conjugates (ADCs): In the context of drug development, the principles of this compound conjugation can be applied to link cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents.

  • Fluorescent Labeling: While this compound itself is not fluorescent, its tyramine handle can be chemically modified with a fluorophore prior to or after conjugation to a target protein, enabling fluorescence-based detection and imaging.

Quantitative Data for Bioconjugation Reactions

The efficiency and kinetics of this compound conjugation are influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for bioconjugation reactions involving this compound and related compounds.

ParameterValueConditionsReference
Alkylation Rate Constant (k₂) with N-acetylcysteine 3.0 M⁻¹s⁻¹pH 7.5[1][2]
Comparative Alkylation Rate Constant (N-chloroacetyltyramine) 0.12 M⁻¹s⁻¹pH 7.5[3][2]
Yield of ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramine 50%Based on starting iodide[3][2]
ProteinLabeling ReagentLabeling EfficiencyReference
MutT/nudix family proteinTMR-maleimide81%
Nitrogen regulatory protein P-II 1 (glnB-1)Cy3B-maleimide75%
Peptidyl-prolyl cis-trans isomerase FklBTMR-maleimide75%
dnaK, chaperone proteinTMR-maleimide80%
rpoE, sigma-24 factorCy3B-maleimide* / Alexa488-maleimide80% / 94%
rpoH, sigma-32 factorCy3B-maleimide75%
Integration host factor alphaCy3B-maleimide90%
Integration host factor betaCy3B-maleimide85%
Clusterin (N-terminal labeling)NHS-ester dye~30% (after purification)

Note: Data for maleimide-based labeling is provided as a proxy for the efficiency of thiol-reactive chemistry, as specific efficiency data for this compound with these proteins was not available in the searched literature. The underlying principle of targeting cysteine residues is the same.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein of interest (with at least one free cysteine residue) in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine)

  • Desalting column or dialysis equipment

  • Reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0

Procedure:

  • Protein Preparation: a. If the protein has intramolecular disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a 10-fold molar excess of DTT for 1 hour at room temperature. b. Remove the reducing agent by dialysis against the reaction buffer (pre-sparged with nitrogen to remove oxygen) or by using a desalting column.

  • Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in DMF or DMSO.

  • Conjugation Reaction: a. To the prepared protein solution, add the this compound stock solution to achieve a final molar ratio of 5-20 moles of reagent per mole of protein. The optimal ratio should be determined empirically for each protein. b. Incubate the reaction mixture for 2 hours at room temperature in the dark.

  • Quenching the Reaction: a. Add a quenching reagent (e.g., 2-Mercaptoethanol to a final concentration of 50 mM) to consume any unreacted this compound. b. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: a. Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: a. Confirm the conjugation and determine the labeling efficiency using techniques such as mass spectrometry (to observe the mass shift upon conjugation) or by quantifying a reporter group (if one was attached to the tyramine).

Protocol 2: Preparation of ¹²⁵I-Labeled this compound

This protocol outlines the radioiodination of this compound for use as a radioactive labeling agent.

Materials:

  • This compound

  • Na¹²⁵I (carrier-free)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.5)

  • HPLC system for purification

Procedure:

  • Reaction Setup: a. In a shielded vial, combine 10 µg of this compound (dissolved in a small volume of DMF) with 1 mCi of Na¹²⁵I in 50 µL of phosphate buffer.

  • Initiation of Iodination: a. Add 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in phosphate buffer) to initiate the iodination reaction. b. Allow the reaction to proceed for 60 seconds at room temperature.

  • Quenching the Reaction: a. Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).

  • Purification: a. Purify the ¹²⁵I-labeled this compound from unreacted iodide and other components using reverse-phase HPLC.

  • Quantification: a. Determine the specific activity of the purified product using a gamma counter.

Visualizations

Bioconjugation_Workflow cluster_prep Protein Preparation cluster_reagent Reagent Preparation cluster_reaction Conjugation cluster_analysis Analysis Protein Protein with Cysteine Residue(s) Reduction Reduction of Disulfide Bonds (optional) (e.g., DTT, TCEP) Protein->Reduction Purification1 Removal of Reducing Agent (Desalting/Dialysis) Reduction->Purification1 Reaction Incubate Protein and This compound (pH 7.5-8.5, RT, 2h) Purification1->Reaction NIAT_Stock Prepare this compound Stock Solution (DMF/DMSO) NIAT_Stock->Reaction Quenching Quench Reaction (e.g., 2-Mercaptoethanol) Reaction->Quenching Purification2 Purify Conjugate (Desalting/Dialysis) Quenching->Purification2 Analysis Characterize Conjugate (Mass Spec, etc.) Purification2->Analysis

Caption: Experimental workflow for protein bioconjugation using this compound.

Caption: Reaction mechanism of this compound with a cysteine residue.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, offering high reactivity and specificity for cysteine residues. Its utility in site-specific protein modification, radioiodination, and affinity labeling makes it a valuable reagent for a wide range of applications in basic research, diagnostics, and therapeutics. The protocols and data presented in this application note provide a foundation for researchers to effectively utilize this compound in their bioconjugation strategies. As with any bioconjugation reaction, empirical optimization of reaction conditions is recommended to achieve the desired outcome for a specific biomolecule of interest.

References

Application Notes and Protocols for Site-Specific Protein Derivatization using N-Iodoacetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodoacetyltyramine is a versatile reagent for the site-specific derivatization of proteins. Its iodoacetyl group exhibits high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This property makes it an invaluable tool in bioconjugation, proteomics, and drug development for applications such as protein labeling, affinity purification, and the study of protein structure and function.

The tyramine component of the molecule can be readily iodinated with radioactive iodine isotopes (e.g., ¹²⁵I), providing a convenient method for radiolabeling proteins. Furthermore, the aromatic ring of tyramine can participate in non-covalent interactions, such as π-π stacking with aromatic amino acid residues within the protein, which can influence the local environment of the label.

These application notes provide detailed protocols for protein derivatization using this compound, methods for characterizing the resulting conjugates, and a comparative analysis of its reactivity.

Key Features of this compound

  • High Specificity: Reacts predominantly with the sulfhydryl groups of cysteine residues.

  • High Reactivity: The iodoacetyl group is a potent electrophile, leading to efficient labeling under mild conditions.[1]

  • Stable Bond Formation: Forms a stable thioether linkage, ensuring the permanence of the label.

  • Radiolabeling Potential: The tyramine moiety can be easily radiolabeled with iodine isotopes for sensitive detection.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating comparison with other common thiol-reactive reagents.

ParameterThis compoundN-ChloroacetyltyramineMaleimide
Target Residue Cysteine (Sulfhydryl group)Cysteine (Sulfhydryl group)Cysteine (Sulfhydryl group)
Alkylation Rate Constant (k₂) with N-acetylcysteine 3.0 M⁻¹s⁻¹[1]0.12 M⁻¹s⁻¹[1]~1000 M⁻¹s⁻¹ (at pH 7)
Reaction pH 7.0 - 8.57.0 - 8.56.5 - 7.5
Bond Stability Very Stable ThioetherVery Stable ThioetherThioether (can undergo retro-Michael reaction)
Specificity High for sulfhydrylsHigh for sulfhydrylsHigh for sulfhydryls, but can react with amines at higher pH

Experimental Protocols

Protocol 1: General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with a single accessible cysteine residue.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM EDTA

  • Quenching Solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has intramolecular disulfide bonds that need to be reduced to expose the cysteine, incubate with 5-10 mM DTT for 1 hour at room temperature. Remove the excess DTT by dialysis or using a desalting column equilibrated with Reaction Buffer.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMF or DMSO immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA). The degree of labeling can be determined by mass spectrometry.

Protocol 2: Radiolabeling of a Peptide Hormone (ACTH) with ¹²⁵I-N-Iodoacetyltyramine

This protocol is adapted from a study by Buckley et al. (1989) and describes the radiolabeling of a peptide for biological assays.[1]

Materials:

  • Adrenocorticotropic hormone (ACTH) derivative containing a free sulfhydryl group

  • This compound

  • Na¹²⁵I

  • Chloramine-T

  • Sodium metabisulfite

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Bovine Serum Albumin (BSA)

  • HPLC system with a reverse-phase column

Procedure:

  • Preparation of ¹²⁵I-N-Iodoacetyltyramine:

    • To a vial containing 1 mCi of Na¹²⁵I, add 10 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5.

    • Add 10 µL of a 1 mg/mL solution of this compound in 0.1 M Sodium Phosphate Buffer, pH 7.5.

    • Initiate the iodination by adding 10 µL of a 2 mg/mL solution of Chloramine-T.

    • After 1 minute, terminate the reaction by adding 20 µL of a 2.5 mg/mL solution of sodium metabisulfite.

  • Labeling of ACTH:

    • Immediately add the prepared ¹²⁵I-N-Iodoacetyltyramine solution to the ACTH derivative (containing a free sulfhydryl group) in a suitable buffer.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

  • Purification:

    • Purify the ¹²⁵I-labeled ACTH derivative by HPLC on a reverse-phase column to separate it from unreacted ¹²⁵I-N-Iodoacetyltyramine and other reaction components.

  • Biological Activity Assay:

    • Assess the biological activity of the purified ¹²⁵I-labeled ACTH derivative using a relevant cell-based assay (e.g., measuring steroid production in adrenal cells).

Characterization of this compound Labeled Proteins

Confirmation of site-specific derivatization and determination of labeling efficiency are crucial steps. Mass spectrometry is a powerful tool for this purpose.

Workflow for Mass Spectrometry Analysis:

  • Intact Protein Analysis: Analyze the purified labeled protein by ESI-MS to determine the mass shift corresponding to the addition of the this compound moiety. This provides a quick assessment of the overall labeling efficiency.

  • Proteolytic Digestion: Digest the labeled protein with a specific protease (e.g., trypsin) to generate smaller peptides.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence, specifying the mass of the this compound modification on cysteine residues. This will identify the specific cysteine(s) that have been labeled.

Visualizations

G cluster_prep Protein Preparation cluster_reagent Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (1-10 mg/mL) DTT DTT Reduction (optional) Protein->DTT Desalting1 Desalting Column DTT->Desalting1 Incubation Incubation (2h @ RT or O/N @ 4°C) Desalting1->Incubation Add 10-20x molar excess of this compound NIAT_stock This compound Stock Solution (10 mM) NIAT_stock->Incubation Quenching Quenching (β-mercaptoethanol/DTT) Incubation->Quenching Desalting2 Desalting Column Quenching->Desalting2 Analysis Characterization (Mass Spectrometry) Desalting2->Analysis

Caption: Experimental workflow for site-specific protein labeling with this compound.

G Protein Labeled Protein Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS1 MS Scan (Peptide Mass) LC->MS1 MS2 MS/MS Scan (Peptide Fragmentation) MS1->MS2 Select peptide for fragmentation Database Database Search (Sequence Identification) MS2->Database Result Identification of Labeled Cysteine Residue Database->Result

Caption: Mass spectrometry workflow for identifying the site of this compound modification.

References

Application Notes and Protocols for 125I Radiolabeling with N-Iodoacetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the radiolabeling of sulfhydryl-containing molecules with Iodine-125 (¹²⁵I) using the hetero-bifunctional linker, N-Iodoacetyltyramine. This method is particularly advantageous for labeling proteins and peptides that lack tyrosine residues suitable for direct iodination or when the modification of tyrosine residues adversely affects biological activity. The procedure relies on the specific and efficient reaction between the iodoacetyl group of the labeling agent and free sulfhydryl (thiol) groups on the target molecule, forming a stable thioether bond.

This compound serves as an excellent substrate for radioiodination and subsequent conjugation. The N-iodoacetyl group is a highly reactive alkylating agent specific for sulfhydryl groups, while the tyramine moiety provides a phenolic ring that is readily iodinated with ¹²⁵I.[1] This two-step indirect labeling approach ensures high specificity and can yield radiolabeled products with high specific activity, suitable for a variety of applications including radioimmunoassays (RIAs), receptor binding studies, and in vivo trafficking experiments.

Principle of the Method

The overall procedure is a two-stage process:

  • Radioiodination of this compound: The phenolic ring of this compound is first labeled with ¹²⁵I. This is typically achieved using an oxidative method, such as the Chloramine-T method, which converts the radioactive iodide (Na¹²⁵I) into a more reactive electrophilic species that substitutes onto the tyramine ring.

  • Conjugation to the Target Molecule: The resulting ¹²⁵I-N-Iodoacetyltyramine is then conjugated to the sulfhydryl-containing target molecule (e.g., a protein, peptide, or other thiol-modified compound). The iodoacetyl group reacts specifically with the thiol group to form a stable covalent thioether linkage.

Quantitative Data Summary

The efficiency of the labeling process can be influenced by various factors including reaction conditions and the nature of the target molecule. The following tables summarize key quantitative data derived from literature.

Table 1: Reaction Kinetics and Yields

ParameterValueReference
Alkylation Rate Constant (k₂) of this compound with N-acetylcysteine 3.0 M⁻¹ s⁻¹[1]
Alkylation Rate Constant (k₂) of N-Chloroacetyltyramine with N-acetylcysteine 0.12 M⁻¹ s⁻¹[1]
Yield of carrier-free ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramine 50% (based on starting iodide)[1]
Specific Activity of mono-¹²⁵I-tyramine ~2500 Ci/mmol[2]
Specific Activity of di-¹²⁵I-tyramine ~5000 Ci/mmol[2]

Table 2: Typical Radiolabeling and Conjugation Efficiencies

ParameterTypical ValueNotes
Incorporation of ¹²⁵I into labeling agent 70-95%Dependent on the radioiodination method and purification.
Conjugation Yield to Protein 40-80%Highly dependent on the number of available sulfhydryl groups and reaction conditions.
Final Radiochemical Purity >95%After purification by HPLC or size-exclusion chromatography.

Experimental Workflow and Diagrams

The overall workflow for the ¹²⁵I radiolabeling procedure using this compound is depicted below.

G cluster_0 Stage 1: Preparation of ¹²⁵I-N-Iodoacetyltyramine cluster_1 Stage 2: Conjugation to Target Molecule cluster_2 Stage 3: Quality Control reagents1 This compound + Na¹²⁵I oxidation Oxidation (e.g., Chloramine-T) reagents1->oxidation Reaction Initiation quenching1 Quenching (e.g., Sodium Metabisulfite) oxidation->quenching1 Reaction Termination purification1 Purification of ¹²⁵I-N-Iodoacetyltyramine (e.g., HPLC) quenching1->purification1 conjugation Conjugation Reaction purification1->conjugation Add purified labeling agent target_molecule Sulfhydryl-containing Molecule (Protein/Peptide) target_molecule->conjugation quenching2 Quenching (e.g., 2-Mercaptoethanol) conjugation->quenching2 purification2 Purification of Labeled Molecule (e.g., SEC/HPLC) quenching2->purification2 qc Radiochemical Purity, Specific Activity, Stability, and Integrity Assays purification2->qc

Caption: Overall experimental workflow for ¹²⁵I labeling using this compound.

The chemical reaction illustrating the conjugation of the radiolabeled linker to a sulfhydryl group on a protein is shown below.

G radioligand ¹²⁵I-Labeled Ligand (Protein/Peptide) binding Binding to Receptor radioligand->binding receptor Cell Surface Receptor receptor->binding unlabeled_ligand Unlabeled Competitor Ligand unlabeled_ligand->binding Competition separation Separation of Bound and Free Ligand binding->separation quantification Quantification of Bound Radioactivity separation->quantification analysis Data Analysis (Kd, Bmax) quantification->analysis

References

Application Notes and Protocols for N-Iodoacetyltyramine in the Generation of Functional Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Iodoacetyltyramine as a versatile reagent for generating functional molecular probes. This document covers the chemical properties, reaction kinetics, and practical applications of this compound, with a focus on protein labeling and its utility in studying cellular signaling pathways.

Introduction to this compound

This compound is a bifunctional chemical reagent that serves as a valuable tool in bioconjugation and molecular probe development. Its chemical structure consists of a tyramine moiety and a reactive iodoacetyl group. The phenolic ring of tyramine provides a site for radioiodination, most commonly with Iodine-125 (¹²⁵I), enabling the creation of radiolabeled probes for sensitive detection in biological assays. The iodoacetyl group is a potent electrophile that selectively reacts with nucleophilic sulfhydryl groups (-SH) found in the cysteine residues of proteins and peptides, forming a stable thioether bond. This high reactivity and specificity make this compound an excellent choice for site-specific modification of biomolecules.

The primary application of this compound lies in the generation of molecular probes to study protein function, localization, and interactions. By attaching a reporter molecule (such as a radioisotope) to a protein of interest, researchers can track its fate in complex biological systems, elucidate its role in signaling pathways, and develop novel diagnostic and therapeutic agents.

Key Features and Advantages

  • High Reactivity: The iodoacetyl group of this compound exhibits superior reactivity towards sulfhydryl groups compared to its chloroacetyl counterpart, allowing for faster and more efficient labeling under mild conditions.[1]

  • Specificity for Cysteine: The reaction predominantly occurs with the sulfhydryl groups of cysteine residues, enabling site-specific labeling, especially in proteins with a limited number of accessible cysteines.

  • Bifunctionality: The presence of the tyramine moiety allows for straightforward radioiodination, providing a convenient method for introducing a radioactive reporter group.

  • Retention of Biological Activity: When used under controlled conditions, labeling with this compound has been shown to preserve the biological activity of the target protein, as demonstrated with the Adrenocorticotropic hormone (ACTH).[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity and application of this compound.

Table 1: Reaction Kinetics of Haloacetyltyramines with N-Acetylcysteine

ReagentSecond-Order Rate Constant (k₂)Reference
This compound3.0 M⁻¹ s⁻¹[1]
N-Chloroacetyltyramine0.12 M⁻¹ s⁻¹[1]

Table 2: Applications and Reported Yields

ApplicationTarget MoleculeReported YieldReference
Preparation of carrier-free ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramineIodide50%[1]
Labeling of Adrenocorticotropic hormone (ACTH)ACTHFull biological activity retained[1]
Labeling of Bovine Serum Albumin (BSA)BSA (sulfhydryl-containing)High reactivity[1]

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of a protein with this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein of interest (with at least one accessible cysteine residue)

  • This compound

  • Reaction Buffer: 50 mM HEPES, pH 7.5-8.5

  • Quenching Solution: 1 M β-mercaptoethanol or dithiothreitol (DTT)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein has been stored in a buffer containing thiol-reducing agents (like DTT or β-mercaptoethanol), these must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.

  • This compound Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA).

    • The efficiency of labeling can be assessed by methods such as mass spectrometry.

Radioiodination of this compound

For applications requiring radiolabeling, this compound can be iodinated with ¹²⁵I. This protocol is a general guideline and should be performed in a licensed radiological facility with appropriate safety precautions.

Materials:

  • This compound

  • Sodium [¹²⁵I]iodide

  • Oxidizing agent (e.g., Chloramine-T)

  • Reducing agent (e.g., Sodium metabisulfite)

  • Phosphate buffer (pH 7.4)

  • Purification system (e.g., HPLC)

Protocol:

  • To a solution of this compound in a suitable solvent, add the oxidizing agent.

  • Introduce Sodium [¹²⁵I]iodide to the reaction mixture.

  • Allow the reaction to proceed for a short period (typically 1-2 minutes).

  • Quench the reaction by adding the reducing agent.

  • Purify the resulting ¹²⁵I-labeled this compound using reverse-phase HPLC.

Application Example: Studying GPCR Signaling

Molecular probes generated from this compound can be used to study the structure and function of G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor. By site-specifically labeling cysteine residues within the receptor with a fluorescent iodoacetyl derivative, conformational changes upon ligand binding can be monitored, providing insights into the mechanism of receptor activation.

β2-Adrenergic Receptor Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR β2-Adrenergic Receptor (labeled with Iodoacetyl-probe) G_protein G Protein (αβγ) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP (Second Messenger) AC->cAMP produces Ligand Agonist (e.g., Epinephrine) Ligand->GPCR binds ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response phosphorylates targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Labeling and Analysis of the β2-Adrenergic Receptor

Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p1 Purify β2-Adrenergic Receptor r1 Incubate receptor with probe (e.g., 1-2 hours, RT) p1->r1 p2 Prepare N-Iodoacetyl-fluorophore solution p2->r1 r2 Quench reaction with excess thiol r1->r2 u1 Remove unreacted probe (Size-Exclusion Chromatography) r2->u1 a1 Confirm labeling (Mass Spectrometry) u1->a1 a2 Perform fluorescence spectroscopy with and without ligand u1->a2 a3 Analyze conformational changes a2->a3

Caption: Workflow for Labeling and Analysis of the β2-Adrenergic Receptor.

Logical Relationship of this compound Features

Logical_Relationship cluster_tyramine Tyramine Moiety cluster_iodoacetyl Iodoacetyl Group reagent This compound + Tyramine Moiety + Iodoacetyl Group tyramine_feature Phenolic Ring reagent->tyramine_feature iodoacetyl_feature Electrophilic Carbon reagent->iodoacetyl_feature tyramine_application Radioiodination (e.g., ¹²⁵I) tyramine_feature->tyramine_application probe Functional Molecular Probe tyramine_application->probe iodoacetyl_application Covalent modification of Cysteine (-SH) iodoacetyl_feature->iodoacetyl_application iodoacetyl_application->probe

References

Application Notes and Protocols: Covalent Attachment of N-Iodoacetyltyramine to Cysteine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodoacetyltyramine is a valuable chemical probe for the selective modification of cysteine residues in proteins. Its iodoacetyl group is a potent electrophile that readily and specifically reacts with the nucleophilic sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond.[1] This covalent and largely irreversible modification makes this compound a versatile tool in biochemistry and drug discovery for a variety of applications, including protein labeling, bioconjugation, enzyme activity profiling, and the study of protein structure and function.[1] The relative rarity of cysteine residues in proteins allows for precise, site-specific labeling and functional analysis.

This document provides detailed application notes and experimental protocols for the use of this compound in the covalent modification of cysteine residues.

Principle of Covalent Attachment

The primary reaction mechanism involves the nucleophilic attack of the thiolate anion of a cysteine residue on the electrophilic carbon of the iodoacetyl group of this compound. This results in the displacement of the iodide ion and the formation of a stable thioether linkage.

Covalent attachment of this compound to a cysteine residue.

Quantitative Data

The reaction between this compound and cysteine residues is characterized by its favorable kinetics. The following table summarizes key quantitative data for this reaction.

ParameterValueConditionsReference
Alkylation Rate Constant (k₂) with N-acetylcysteine3.0 M⁻¹s⁻¹Not specified[2]
Comparison with N-chloroacetyltyramineThis compound is significantly more reactive (k₂ = 0.12 M⁻¹s⁻¹ for N-chloroacetyltyramine)Not specified[2]

Applications

Protein Labeling and Bioconjugation

This compound serves as an effective tool for attaching labels or other molecules to proteins at specific cysteine sites. This is particularly useful for:

  • Introducing fluorescent probes or biotin tags: For visualization and purification of proteins.

  • Radiolabeling: The tyramine moiety can be iodinated with ¹²⁵I for sensitive detection in various assays. An ¹²⁵I-labeled derivative of Adrenocorticotropic hormone (ACTH) prepared using this method retained full biological activity.[1][2]

  • Drug Conjugation: Attaching therapeutic agents to proteins, such as antibodies, for targeted drug delivery.

Enzyme Activity Profiling and Active Site Mapping

As an affinity label, this compound can be used to identify and characterize active site cysteine residues in enzymes.[1] The process involves:

  • Binding: The tyramine portion of the molecule can direct the iodoacetyl group to the enzyme's active site or a specific binding pocket.

  • Covalent Modification: The reactive iodoacetyl group then forms a covalent bond with a nearby cysteine residue, leading to irreversible inhibition of the enzyme.

  • Identification: Subsequent proteomic analysis, such as mass spectrometry, can identify the specific cysteine residue that was modified, providing insights into the enzyme's active site architecture.

Cysteine Reactivity Profiling

This compound and similar iodoacetamide-based probes are instrumental in cysteine reactivity profiling, a chemoproteomic technique used to assess the reactivity of cysteine residues across the proteome. This can reveal:

  • Functional Cysteines: Highly reactive cysteines are often involved in catalysis, redox sensing, or metal coordination.

  • Drug Target Engagement: Changes in cysteine reactivity upon treatment with a covalent inhibitor can confirm target binding and identify off-target interactions.

  • Redox State Analysis: Differential labeling of cysteine residues can be used to quantify the extent of cysteine oxidation (e.g., disulfide bond formation) within a single sample.

Experimental Protocols

The following are generalized protocols for the covalent modification of cysteine residues with this compound. Optimization may be required depending on the specific protein and application.

Protocol 1: General Protein Labeling with this compound

This protocol describes the basic steps for labeling a purified protein with this compound.

Materials:

  • Purified protein with at least one cysteine residue

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) (Optional, for reducing disulfide bonds)

  • Quenching reagent (e.g., 2-Mercaptoethanol or DTT)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine(s) are involved in disulfide bonds, pre-treat the protein with a reducing agent. For example, add DTT to a final concentration of 5-10 mM and incubate at 37°C for 30-60 minutes.

    • Important: Remove the reducing agent before adding this compound, for example, by using a desalting column.

  • This compound Preparation:

    • Prepare a 10-100 mM stock solution of this compound in DMSO or DMF. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours in the dark, as iodoacetyl compounds can be light-sensitive.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-50 mM. This will react with any excess this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and quenching reagent by dialysis against a suitable buffer or by using a desalting column.

  • Analysis:

    • Confirm the successful labeling of the protein using techniques such as mass spectrometry (to detect the mass shift corresponding to the addition of the this compound moiety) or SDS-PAGE (if the label is fluorescent).

Protocol 2: Differential Cysteine Labeling for Redox State Analysis

This protocol outlines a method to differentiate between reduced and oxidized cysteine residues in a protein sample using a two-step alkylation process.

Materials:

  • Protein sample

  • "Light" alkylating agent (e.g., N-ethylmaleimide, NEM)

  • Reducing agent (e.g., DTT or TCEP)

  • "Heavy" isotopically labeled iodoacetamide probe (or this compound if subsequent analysis allows for its identification)

  • Lysis/Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Quenching and purification reagents as in Protocol 1

Procedure:

  • Step 1: Labeling of Reduced Cysteines:

    • Lyse cells or solubilize the protein sample in a buffer containing a "light" alkylating agent like NEM (e.g., 10-20 mM). This will cap all the accessible, reduced cysteine residues.

    • Incubate for 1 hour at room temperature in the dark.

    • Remove excess NEM by protein precipitation (e.g., with acetone) or a desalting column.

  • Step 2: Reduction of Oxidized Cysteines:

    • Resuspend the protein pellet or the desalted protein in a buffer containing a strong reducing agent like DTT (e.g., 10-20 mM) or TCEP (e.g., 5-10 mM).

    • Incubate for 1 hour at 37°C to reduce any disulfide bonds or other oxidized cysteine forms.

  • Step 3: Labeling of Newly Reduced Cysteines:

    • Add this compound (or a "heavy" isotopic version of an iodoacetamide probe) to the reaction mixture to label the cysteine residues that were previously oxidized.

    • Incubate for 1 hour at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry:

    • Quench the reaction and process the protein sample for proteomic analysis (e.g., in-solution or in-gel digestion with trypsin).

  • Data Analysis:

    • Analyze the sample by LC-MS/MS. Peptides containing cysteine residues labeled with the "light" alkylating agent were initially in a reduced state, while those labeled with this compound were initially in an oxidized state. The ratio of the intensities of the "light" and "heavy" labeled peptides provides a quantitative measure of the redox state of individual cysteine residues.

Visualizations

Experimental Workflow: Cysteine Reactivity Profiling

G cluster_sample_prep Sample Preparation cluster_analysis Analysis start Protein Lysate labeling Label with this compound start->labeling quench Quench Reaction labeling->quench digest Proteolytic Digestion (e.g., Trypsin) quench->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data results Identify Labeled Cysteines & Quantify Reactivity data->results

Workflow for identifying reactive cysteine residues using this compound.
Application in Signaling Pathway Analysis: Enzyme Inhibition

G cluster_pathway Signaling Pathway Substrate Substrate Enzyme Enzyme (with active site Cysteine) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalysis Biological_Response Biological Response Product->Biological_Response NIAT This compound NIAT->Enzyme Covalent Modification of Active Site Cysteine

Inhibition of an enzyme-catalyzed reaction by this compound.

Troubleshooting

Problem Possible Cause Suggestion
Low Labeling Efficiency Inaccessible cysteine residue(s)Ensure the protein is properly folded and the target cysteine is solvent-exposed. Consider partial denaturation if necessary.
Cysteine(s) are oxidized (disulfide bonds)Pre-treat the protein with a reducing agent like DTT or TCEP and subsequently remove it before labeling.
Inactive this compoundPrepare a fresh stock solution of this compound immediately before use. Store the solid compound protected from light and moisture.
Suboptimal reaction pHThe reaction is more efficient at slightly alkaline pH (7.5-8.5) where the cysteine thiol is more likely to be in the reactive thiolate form.
Non-specific Labeling High concentration of labeling reagentOptimize the molar ratio of this compound to protein.
High pHAt pH values above 8.5-9.0, reactivity with other nucleophilic amino acid side chains (e.g., lysine, histidine) can increase. Maintain the pH in the recommended range.
Protein Precipitation High concentration of organic solvent (from stock solution)Keep the volume of the this compound stock solution added to the protein solution to a minimum (e.g., <5% of the total volume).
Protein instability under reaction conditionsOptimize buffer components, temperature, and incubation time.

Conclusion

This compound is a powerful and versatile reagent for the covalent modification of cysteine residues. Its high reactivity and specificity make it an invaluable tool for a wide range of applications in protein chemistry, proteomics, and drug discovery. The protocols and application notes provided here serve as a guide for researchers to effectively utilize this compound in their experimental workflows. Careful optimization of reaction conditions is crucial for achieving specific and efficient labeling.

References

Application Notes and Protocols for Conjugating N-Iodoacetyltyramine to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodoacetyltyramine is a versatile reagent for the selective modification of peptides and proteins. Its iodoacetyl group exhibits high reactivity towards the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond.[1] This specific and efficient conjugation chemistry makes this compound an invaluable tool for a variety of applications in research and drug development, including the introduction of labels for tracking and quantification, the creation of peptide-drug conjugates, and the study of protein structure and function.

This document provides a comprehensive, step-by-step guide for the successful conjugation of this compound to cysteine-containing peptides. It includes detailed experimental protocols, a summary of key quantitative data, and a visual representation of a relevant signaling pathway to illustrate a potential application of the conjugated peptide.

Data Presentation

The following table summarizes key quantitative data associated with the conjugation of this compound to peptides. These values are intended as a general guide and may vary depending on the specific peptide sequence, reaction conditions, and purification method.

ParameterTypical ValueNotes
Second-order rate constant (k₂) for this compound and N-acetylcysteine 3.0 M⁻¹s⁻¹This value indicates a rapid and efficient reaction with the sulfhydryl group of cysteine.[2]
Molar Ratio (this compound:Peptide) 1.5:1 to 5:1A slight to moderate excess of the iodoacetyl reagent is typically used to ensure complete conjugation of the peptide.
Reaction pH 7.2 - 9.0The reaction is most efficient at a slightly alkaline pH where the cysteine thiol group is deprotonated and more nucleophilic.[3][4]
Reaction Time 30 - 120 minutesThe reaction is generally complete within this timeframe at room temperature.[3][5]
Reaction Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature. Higher temperatures are generally not necessary and may increase the risk of side reactions.
Conjugation Efficiency > 95%Under optimal conditions, near-quantitative conjugation can be achieved.
Purification Recovery (RP-HPLC) 80 - 95%The recovery of the purified conjugate will depend on the peptide's properties and the specifics of the HPLC method.

Experimental Protocols

This section provides a detailed methodology for the conjugation of this compound to a cysteine-containing peptide, followed by the purification of the resulting conjugate.

Materials
  • Cysteine-containing peptide

  • This compound

  • Conjugation Buffer: 50 mM Tris, 5 mM EDTA, pH 8.5[3]

  • Quenching Reagent: 1 M Dithiothreitol (DTT) in water

  • RP-HPLC Solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • C18 RP-HPLC column

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis peptide_prep Dissolve Peptide in Conjugation Buffer conjugation Mix Peptide and This compound (Incubate in Dark) peptide_prep->conjugation Peptide Solution reagent_prep Dissolve this compound in DMSO or DMF reagent_prep->conjugation Reagent Solution quenching Add DTT to Quench Excess Reagent conjugation->quenching Reaction Mixture hplc Purify Conjugate by RP-HPLC quenching->hplc Quenched Mixture analysis Analyze Fractions (e.g., Mass Spectrometry) hplc->analysis Collected Fractions lyophilize Lyophilize Pure Fractions analysis->lyophilize Pure Fractions

Caption: Workflow for this compound peptide conjugation.

Step-by-Step Conjugation Protocol
  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[3] If the peptide has disulfide bonds, it must first be reduced. This can be achieved by treating the peptide with a 5-10 mM solution of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature, followed by removal of the reducing agent using a desalting column.[3]

  • This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of an organic solvent such as DMSO or DMF. Prepare a stock solution that is concentrated enough so that only a small volume needs to be added to the peptide solution.

  • Conjugation Reaction: Add the dissolved this compound to the peptide solution to achieve the desired molar ratio (e.g., 3:1). The reaction should be carried out in the dark to prevent the light-induced release of iodine, which can lead to side reactions with tyrosine or tryptophan residues.[3] Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.[5][6]

  • Quenching the Reaction: After the incubation period, quench the reaction to stop the conjugation and consume any unreacted this compound. Add a quenching reagent, such as DTT, to a final concentration that is in excess of the initial this compound concentration (e.g., a final DTT concentration of 10 mM).[5][6] Incubate for an additional 15 minutes at room temperature in the dark.[5]

Purification Protocol using RP-HPLC
  • Sample Preparation: Acidify the quenched reaction mixture by adding a small amount of neat TFA to a final concentration of 0.1%. This ensures that the peptide and conjugate are protonated and will bind effectively to the C18 column. Centrifuge the sample to pellet any precipitate before injection.

  • HPLC Setup:

    • Column: C18 reversed-phase column.

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Purification:

    • Equilibrate the C18 column with Solvent A.

    • Inject the acidified sample onto the column.

    • Elute the bound peptides using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and the conjugate.[7][8]

    • Collect fractions corresponding to the major peaks.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by an appropriate method, such as mass spectrometry, to confirm the identity and purity of the this compound-peptide conjugate.

    • Pool the fractions containing the pure conjugate.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the purified conjugate as a powder.[8]

Signaling Pathway Example: Bradykinin Signaling

To illustrate a potential application, a peptide antagonist of the Bradykinin receptor could be conjugated with this compound for labeling and binding studies. Bradykinin is a peptide hormone that plays a crucial role in inflammation and blood pressure regulation by binding to its G protein-coupled receptor, B2R.[9][10]

bradykinin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin Receptor (B2R) Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Inflammation Inflammatory Response PKC->Inflammation Leads to Bradykinin Bradykinin Bradykinin->B2R Binds

Caption: Simplified Bradykinin signaling pathway.

References

Application of N-Iodoacetyltyramine in Cell Surface Protein Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodoacetyltyramine is a chemical probe used for the covalent labeling of sulfhydryl groups (-SH) on proteins, particularly the side chains of cysteine residues. Its iodoacetyl moiety is a reactive electrophile that readily forms a stable thioether bond with the nucleophilic sulfhydryl group. This property makes this compound a valuable tool in proteomics and cell biology for the study of cell surface proteins. By tagging cell surface proteins, researchers can investigate their expression, localization, trafficking, and involvement in signaling pathways. Furthermore, the tyramine component of the molecule can be readily iodinated with radioactive iodine (e.g., ¹²⁵I), providing a sensitive method for detection and quantification.

The high reactivity and specificity of this compound for sulfhydryl groups allow for targeted labeling of proteins. This is particularly useful for studying proteins where cysteine residues play a critical role in function or regulation. In the context of drug development, identifying and characterizing cell surface proteins is crucial for the discovery of new therapeutic targets and biomarkers.

Data Presentation

ReagentSecond-Order Rate Constant (k₂) with N-acetylcysteine (M⁻¹s⁻¹)Notes
This compound 3.0 More reactive, useful for high specific activity labeling.[1]
N-Chloroacetyltyramine0.12Less reactive compared to the iodo- derivative.[1]

This data reflects the chemical reactivity of the reagents with a model compound and may not directly translate to labeling efficiency on complex biological samples like cell surfaces, which can be influenced by factors such as protein conformation, accessibility of cysteine residues, and reagent stability.

Experimental Protocols

Protocol 1: Radiolabeling of Cell Surface Proteins on Adherent Cells with ¹²⁵I-N-Iodoacetyltyramine

This protocol is a representative method adapted from general cell surface labeling procedures and information on iodoacetamide chemistry. Note: All steps involving radioactive materials must be performed in a designated radioactive work area with appropriate shielding and safety precautions.

Materials:

  • Adherent cells cultured in appropriate cell culture plates

  • This compound

  • Na¹²⁵I

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Scintillation counter and vials

Procedure:

  • Cell Preparation:

    • Grow adherent cells to a confluent monolayer in a 6-well plate.

    • Place the plate on ice and wash the cells twice with ice-cold PBS to remove any residual serum proteins.

  • Preparation of ¹²⁵I-N-Iodoacetyltyramine (perform in a fume hood):

    • To a vial containing 1 mCi of Na¹²⁵I, add 10 µL of 0.5 M phosphate buffer (pH 7.5).

    • Add 10 µL of this compound (1 mg/mL in DMSO).

    • Initiate the iodination reaction by adding 10 µL of Chloramine-T (2 mg/mL in water).

    • Allow the reaction to proceed for 60 seconds at room temperature.

    • Quench the reaction by adding 20 µL of sodium metabisulfite (5 mg/mL in water).

  • Cell Surface Labeling:

    • To each well of the 6-well plate, add 500 µL of ice-cold PBS.

    • Add the prepared ¹²⁵I-N-Iodoacetyltyramine solution to each well. The final concentration should be optimized, but a starting point is 10-50 µM.

    • Incubate the plate on ice for 30 minutes with gentle rocking. To minimize internalization of the label, it is crucial to keep the cells at 4°C throughout the labeling process.

  • Quenching and Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with ice-cold PBS containing 10 mM N-acetylcysteine to quench any unreacted ¹²⁵I-N-Iodoacetyltyramine.

    • Perform two final washes with ice-cold PBS.

  • Cell Lysis and Analysis:

    • Add 200-500 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • The labeled proteins in the lysate can be quantified using a scintillation counter.

    • Further analysis can be performed by SDS-PAGE and autoradiography, or by immunoprecipitation of specific proteins of interest.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling Processing cluster_analysis Analysis cell_culture Culture Adherent Cells wash_cells Wash with ice-cold PBS cell_culture->wash_cells label_cells Incubate cells with reagent on ice wash_cells->label_cells prep_reagent Prepare this compound (with or without ¹²⁵I) prep_reagent->label_cells quench Quench unreacted reagent label_cells->quench wash_quenched Wash cells quench->wash_quenched lyse Lyse cells wash_quenched->lyse quantify Quantify Labeling lyse->quantify ip Immunoprecipitation lyse->ip separate SDS-PAGE quantify->separate detect Autoradiography or Western Blot separate->detect ms Mass Spectrometry separate->ms ip->ms

Caption: Experimental workflow for cell surface protein labeling.

Signaling Pathway: Redox Regulation of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth, proliferation, and differentiation. Its activity is modulated by the redox state of the cell, with specific cysteine residues in EGFR and downstream signaling proteins being susceptible to oxidation. This diagram illustrates how reactive oxygen species (ROS) can influence EGFR signaling.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds ROS ROS (H₂O₂) EGFR->ROS Stimulates production Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates ROS->EGFR Oxidizes Cys797 (Activation) PTPs Protein Tyrosine Phosphatases (PTPs) ROS->PTPs Oxidizes catalytic Cys (Inhibition) PTPs->EGFR Dephosphorylates (Inhibition) Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation

Caption: Redox regulation of the EGFR signaling pathway.

References

Application Notes and Protocols for Radiolabeling Hormone Derivatives with N-Iodoacetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Iodoacetyltyramine in preparing radiolabeled hormone derivatives. This method is particularly effective for labeling hormones and peptides containing sulfhydryl groups, offering high specificity and retention of biological activity.[1][2][3]

Application Notes

This compound serves as a valuable tool for the radioiodination of hormones, enabling their use as tracers in a variety of applications including radioimmunoassays (RIAs), receptor binding studies, and in vivo imaging. The iodoacetyl group of this compound selectively reacts with the sulfhydryl group of cysteine residues within a peptide or protein hormone under mild conditions, forming a stable thioether linkage.[3] This targeted conjugation minimizes non-specific labeling and helps to preserve the hormone's native conformation and biological function.[1][3]

The tyramine portion of the molecule provides a site for radioiodination, typically with Iodine-125 (¹²⁵I), a gamma-emitting radionuclide with a convenient half-life for in vitro assays. The preparation of carrier-free ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramine has been reported with a yield of approximately 50%.[1][2] This activated tracer can then be conjugated to the sulfhydryl-containing hormone.

A key advantage of this indirect labeling method is the ability to radiolabel the prosthetic group, this compound, to a high specific activity before its conjugation to the hormone. This is often preferable to direct iodination of the hormone, which can sometimes damage the molecule and reduce its biological activity. For instance, an adrenocorticotropic hormone (ACTH) derivative has been successfully labeled using this method while retaining its full biological activity.[1][3]

The kinetics of the alkylation reaction are favorable, with this compound being significantly more reactive than its chloroacetyl counterpart, allowing for efficient labeling.[1][2] Following conjugation, purification of the radiolabeled hormone is typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC) to separate the labeled hormone from unreacted starting materials and byproducts.

Experimental Protocols

Disclaimer: The following protocols are representative and may require optimization for specific hormones and applications.

Protocol 1: Synthesis of ¹²⁵I-N-Iodoacetyl-3-monoiodotyramine

This protocol describes the preparation of the radiolabeled prosthetic group.

Materials:

  • This compound

  • Sodium Iodide (Na¹²⁵I), carrier-free

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ethyl acetate

  • Silica gel TLC plates

  • Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

Procedure:

  • To a shielded vial, add 10 µg of this compound dissolved in 10 µL of a suitable organic solvent (e.g., DMSO).

  • Add 1 mCi of carrier-free Na¹²⁵I in 10 µL of 0.1 M phosphate buffer, pH 7.4.

  • Initiate the iodination reaction by adding 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in 0.1 M phosphate buffer).

  • Allow the reaction to proceed for 60-90 seconds at room temperature with gentle vortexing.

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution (4 mg/mL in 0.1 M phosphate buffer).

  • Extract the radiolabeled product by adding 500 µL of ethyl acetate, vortexing thoroughly, and separating the organic phase. Repeat the extraction.

  • Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried product in a small volume of a suitable solvent for purification.

  • Verify the radiochemical purity using thin-layer chromatography (TLC) on silica gel plates.

Expected Yield: Approximately 50% based on starting iodide.[1][2]

Protocol 2: Conjugation of ¹²⁵I-N-Iodoacetyl-3-monoiodotyramine to a Sulfhydryl-Containing Hormone

This protocol outlines the conjugation of the radiolabeled prosthetic group to a hormone with a free cysteine residue.

Materials:

  • Sulfhydryl-containing hormone (e.g., a cysteine-containing peptide)

  • ¹²⁵I-N-Iodoacetyl-3-monoiodotyramine (from Protocol 1)

  • Conjugation buffer (e.g., 0.1 M phosphate buffer with 1 mM EDTA, pH 7.5)

  • Purified water

Procedure:

  • Dissolve the sulfhydryl-containing hormone in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Add the purified ¹²⁵I-N-Iodoacetyl-3-monoiodotyramine (reconstituted in a minimal volume of a compatible solvent) to the hormone solution. The molar ratio of the iodoacetyl compound to the hormone should be optimized, but a 1:1 to 5:1 ratio is a common starting point.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Monitor the progress of the conjugation reaction by analyzing small aliquots using a suitable analytical technique (e.g., analytical HPLC).

  • Once the reaction is complete, proceed immediately to purification.

Protocol 3: Purification of the Radiolabeled Hormone by HPLC

This protocol describes the purification of the radiolabeled hormone from the reaction mixture.

Materials:

  • Crude radiolabeled hormone solution (from Protocol 2)

  • HPLC system with a radioactivity detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Fraction collector

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the crude reaction mixture onto the column.

  • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

  • Monitor the elution profile with both a UV detector (at 220 or 280 nm) and a radioactivity detector.

  • Collect fractions corresponding to the major radioactive peak that represents the purified ¹²⁵I-labeled hormone.

  • Pool the radioactive fractions and determine the radiochemical purity and specific activity.

Protocol 4: Determination of Specific Activity

This protocol provides a method for determining the specific activity of the radiolabeled hormone.

Materials:

  • Purified ¹²⁵I-labeled hormone (from Protocol 3)

  • Gamma counter

  • Method for quantifying protein concentration (e.g., BCA assay, UV absorbance)

Procedure:

  • Measure the radioactivity of a known volume of the purified radiolabeled hormone solution using a gamma counter.

  • Determine the concentration of the hormone in the same solution using a standard protein quantification method.

  • Calculate the specific activity using the following formula:

    Specific Activity (Ci/mmol) = (Radioactivity in Curies) / (moles of hormone)

    A specific activity of approximately 1800 Ci/mmol is expected for a peptide with a single ¹²⁵I atom.[4]

Protocol 5: Receptor Binding Assay

This protocol describes a competitive binding assay to evaluate the biological activity of the radiolabeled hormone.

Materials:

  • Purified ¹²⁵I-labeled hormone (tracer)

  • Unlabeled hormone (competitor)

  • Cell membranes or whole cells expressing the target receptor

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Prepare a series of dilutions of the unlabeled hormone in the binding buffer.

  • In a set of microcentrifuge tubes, add a constant amount of the receptor preparation.

  • Add the various concentrations of the unlabeled hormone to the respective tubes.

  • Add a constant, low concentration of the ¹²⁵I-labeled hormone (tracer) to all tubes.

  • For determining non-specific binding, add a large excess of the unlabeled hormone to a separate set of tubes.

  • Incubate the tubes at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding as a function of the logarithm of the unlabeled hormone concentration to determine the IC₅₀ value.

Quantitative Data Summary

ParameterTypical Value/RangeReference
Synthesis of ¹²⁵I-N-Iodoacetyl-3-monoiodotyramine
Radiochemical Yield~50%[1][2]
Radiolabeled Hormone
Specific ActivityUp to ~1800 Ci/mmol[4]
Radiochemical Purity (post-HPLC)>95%-
Receptor Binding
IC₅₀Hormone and receptor-dependent-
KᵢCalculated from IC₅₀-

Note: IC₅₀ and Kᵢ values are highly dependent on the specific hormone-receptor interaction and must be determined experimentally.

Visualizations

G cluster_synthesis Synthesis of Radiolabeled Prosthetic Group cluster_conjugation Conjugation and Purification N_Iodoacetyltyramine This compound Reaction1 Iodination Reaction N_Iodoacetyltyramine->Reaction1 Na125I Na¹²⁵I Na125I->Reaction1 ChloramineT Chloramine-T (Oxidizing Agent) ChloramineT->Reaction1 Quench Sodium Metabisulfite (Quenching) Reaction1->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purified_Prosthetic Purified ¹²⁵I-N-Iodoacetyl- 3-monoiodotyramine Extraction->Purified_Prosthetic Reaction2 Conjugation Reaction Purified_Prosthetic->Reaction2 Conjugation Hormone Sulfhydryl-containing Hormone Hormone->Reaction2 HPLC HPLC Purification Reaction2->HPLC Labeled_Hormone Purified Radiolabeled Hormone Derivative HPLC->Labeled_Hormone

Caption: Experimental workflow for preparing radiolabeled hormone derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hormone Radiolabeled Hormone Receptor G-Protein Coupled Receptor (GPCR) Hormone->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation cAMP cAMP (Second Messenger) Effector->cAMP Catalysis ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylation Cascade

Caption: Generic GPCR signaling pathway for a hormone.

References

Troubleshooting & Optimization

Technical Support Center: N-Iodoacetyltyramine Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Iodoacetyltyramine for labeling experiments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target for labeling?

This compound is a chemical reagent used for the covalent labeling of proteins and other biomolecules. Its primary target is the sulfhydryl group (-SH) of cysteine residues.[1][2] The iodoacetyl group is an electrophile that readily reacts with the nucleophilic sulfhydryl group, forming a stable thioether bond. This high degree of specificity makes it a valuable tool for probing the structure and function of proteins by targeting cysteine residues.[1][2]

Q2: What are the advantages of using this compound compared to other thiol-reactive reagents?

This compound offers several advantages. The iodoacetyl group is highly reactive towards sulfhydryl groups, allowing for efficient labeling under mild conditions. Compared to N-chloroacetyltyramine, this compound exhibits a faster reaction rate.[1][2] This can be beneficial for labeling sensitive proteins or when working with limited reaction times.

Q3: Can this compound react with other amino acid residues besides cysteine?

While this compound is highly specific for cysteine residues, side reactions with other amino acid side chains can occur, particularly under non-optimal conditions. These can include reactions with the imidazole group of histidine, the thioether of methionine, and the epsilon-amino group of lysine, especially at higher pH values. To minimize these side reactions, it is crucial to carefully control the reaction pH.

Experimental Protocol: this compound Labeling of Proteins

This protocol provides a general framework for labeling proteins with this compound. Optimal conditions will vary depending on the specific protein and experimental goals, and therefore, optimization is recommended.

1. Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine)

  • Desalting column or dialysis cassette for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve this compound

2. Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (like Tris) if a different buffering agent is preferred for the reaction itself.

    • If the protein has disulfide bonds that need to be labeled, reduce them first by incubating with a 10-20 fold molar excess of DTT or TCEP for 1 hour at room temperature.

    • Remove the reducing agent immediately before labeling using a desalting column or dialysis, as it will compete with the protein's sulfhydryl groups for the labeling reagent.

  • Labeling Reaction:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMF or DMSO immediately before use.

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (see table below for recommendations).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine) to a final concentration of 10-50 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • Confirm labeling by methods such as mass spectrometry (observing the expected mass shift) or by using a tagged version of this compound (e.g., radiolabeled or fluorescently tagged) and detecting the tag.

Quantitative Data Summary

The following table provides recommended starting conditions for this compound labeling experiments. These parameters should be optimized for each specific protein and application.

ParameterRecommended RangeNotes
Molar Excess of this compound 10 to 50-fold over proteinStart with a lower excess and increase if labeling efficiency is low. High excess can lead to off-target labeling.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.
Reaction pH 7.5 - 8.5A slightly alkaline pH facilitates the deprotonation of the cysteine sulfhydryl group, increasing its nucleophilicity and reactivity.
Temperature 4°C to 25°CRoom temperature (25°C) is often sufficient. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
Incubation Time 1 - 4 hoursCan be extended to overnight at 4°C if necessary. Monitor the reaction progress to avoid over-labeling.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Labeling Detected Inaccessible cysteine residues.Denature the protein under non-reducing conditions to expose buried cysteines. Confirm cysteine accessibility with other methods if possible.
Oxidized cysteine residues (disulfide bonds).Reduce the protein with DTT or TCEP prior to labeling and ensure complete removal of the reducing agent.
Inactive this compound reagent.Prepare a fresh stock solution of this compound immediately before use. Store the solid reagent protected from light and moisture.
Insufficient molar excess of labeling reagent.Increase the molar ratio of this compound to protein.
Suboptimal reaction pH.Ensure the reaction buffer pH is between 7.5 and 8.5 to promote cysteine reactivity.
Protein Precipitation or Aggregation Over-labeling of the protein.Reduce the molar excess of this compound, decrease the incubation time, or perform the reaction at a lower temperature.
Change in protein charge or hydrophobicity.Screen different buffer conditions (e.g., varying pH or adding mild detergents or stabilizers).
Non-specific Labeling (Off-target) High pH of the reaction buffer.Lower the pH of the reaction buffer to the lower end of the recommended range (around 7.5).
Excessive molar excess of this compound.Decrease the molar ratio of the labeling reagent to the protein.
Prolonged incubation time.Reduce the reaction time and monitor the labeling progress.
Unexpected Mass in Mass Spectrometry Double labeling of a single cysteine.This is less common but can occur. Optimize the stoichiometry of the labeling reaction.
Reaction with other nucleophilic residues.As mentioned above, optimize pH and molar excess to enhance specificity for cysteine.
Modification of the label itself.Ensure the purity of the this compound reagent.

Visualizations

Experimental Workflow for this compound Labeling

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Purification & Analysis start Start with Protein Solution reduce Reduce with DTT/TCEP (optional) start->reduce purify_reduce Remove Reducing Agent reduce->purify_reduce add_reagent Add this compound purify_reduce->add_reagent incubate Incubate (1-4h, RT or 4°C) add_reagent->incubate quench Quench Reaction incubate->quench purify_labeled Purify Labeled Protein quench->purify_labeled analyze Analyze (e.g., Mass Spec) purify_labeled->analyze

Caption: General experimental workflow for protein labeling with this compound.

Cysteine and Methionine Metabolism Pathway

cysteine_methionine_metabolism Met Methionine SAM S-Adenosylmethionine Met->SAM ATP SAH S-Adenosylhomocysteine SAM->SAH Methylation Reactions Hcy Homocysteine SAH->Hcy Hcy->Met THF, B12 Cystathionine Cystathionine Hcy->Cystathionine Serine Cys Cysteine Cystathionine->Cys H2O Alpha_ketobutyrate α-Ketobutyrate Cystathionine->Alpha_ketobutyrate Pyruvate Pyruvate Cys->Pyruvate Sulfide Sulfide Cys->Sulfide Ser Serine Ser->Cys Acetyl-CoA, Sulfide

Caption: Simplified overview of the Cysteine and Methionine metabolism pathway.

References

How to optimize pH conditions for N-Iodoacetyltyramine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Iodoacetyltyramine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with sulfhydryl groups?

The optimal pH for the alkylation of sulfhydryl groups (e.g., in cysteine residues) with this compound is in the slightly alkaline range, typically between pH 7.5 and 9.0 .[1][2][3] This is because the reaction proceeds via nucleophilic attack of the thiolate anion (-S⁻) on the iodoacetyl group. A pH above the pKa of the cysteine's sulfhydryl group (typically around 8.5) ensures a sufficient concentration of the more reactive thiolate species.

Q2: How does pH affect the selectivity of this compound for cysteine residues?

At a slightly alkaline pH (7.5-8.5) and when using this compound in limiting quantities, the reaction is highly selective for cysteine residues.[1][2] However, at higher pH values or with a significant excess of the reagent, the selectivity decreases, and side reactions with other amino acid residues can occur.

Q3: What are the potential side reactions of this compound at non-optimal pH?

If the pH is too high or if there is an excess of this compound, other nucleophilic amino acid side chains can be modified.[1][2] These include:

  • Lysine (ε-amino group)

  • Histidine (imidazole ring)

  • Methionine (thioether group)

  • Aspartate and Glutamate (carboxyl groups)

  • The N-terminal α-amino group of the protein.

Q4: What are the recommended buffer systems for this reaction?

Non-nucleophilic buffers are recommended to avoid reaction with the buffer components. Commonly used buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Tris-HCl[4]

  • Ammonium bicarbonate[1]

Ensure the chosen buffer has good buffering capacity in the desired pH range of 7.5-9.0.

Q5: How stable is this compound in solution?

Iodoacetyl compounds like this compound are sensitive to light and can hydrolyze in aqueous solutions.[1][2] It is crucial to prepare solutions of this compound fresh before each use and to protect them from light during the reaction.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no labeling of the target protein. Incorrect pH of the reaction buffer. Ensure the pH of the reaction buffer is between 7.5 and 9.0 to facilitate the formation of the reactive thiolate anion.
Degradation of this compound. Prepare this compound solutions fresh before each experiment and protect them from light.[1][2]
Insufficient amount of this compound. Use a sufficient molar excess of this compound relative to the sulfhydryl groups. A 10-fold molar excess is a common starting point.[1]
Short reaction time. Allow the reaction to proceed for at least 30-60 minutes at room temperature or 37°C.[2][3]
Presence of reducing agents. Ensure that any reducing agents used to reduce disulfide bonds (e.g., DTT, TCEP) are removed before adding this compound, as they will react with it.
Non-specific labeling of the protein. pH of the reaction buffer is too high. Lower the pH to the recommended range of 7.5-8.5 to increase selectivity for cysteine residues.[1]
Excess of this compound. Reduce the molar excess of this compound to minimize reactions with less nucleophilic side chains.[1]
Prolonged reaction time. Decrease the incubation time to limit the extent of side reactions.
Protein precipitation during the reaction. Change in protein solubility upon modification. Perform a small-scale pilot experiment to determine the optimal conditions. Consider using additives like non-ionic detergents or adjusting the buffer composition.
Incorrect buffer conditions. Ensure the buffer composition and ionic strength are suitable for maintaining protein stability.

Quantitative Data Summary

pH Range Reaction Rate with Cysteine Selectivity for Cysteine Potential Side Reactions
< 6.5 Very slowHighMinimal
6.5 - 7.5 ModerateHighLow risk of reaction with highly nucleophilic histidines.
7.5 - 9.0 Optimal High Minimal, especially with controlled stoichiometry.
> 9.0 FastDecreasingIncreased risk of reaction with lysine, N-terminus, and other residues.[1][2]

Experimental Protocols

General Protocol for Optimizing pH in Protein Labeling with this compound

This protocol provides a framework for optimizing the pH for the reaction of this compound with a cysteine-containing protein.

1. Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reaction Buffers: 0.1 M Phosphate buffer at pH 6.5, 7.0, 7.5, 8.0, 8.5, and 9.0.

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting columns

  • Analytical method for determining labeling efficiency (e.g., mass spectrometry, SDS-PAGE with fluorescent scanning if a fluorescent tag is used).

2. Procedure:

  • Protein Reduction (if necessary): If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

  • Removal of Reducing Agent: Remove the reducing agent using a desalting column, exchanging the protein into the pH 6.5 reaction buffer.

  • pH Optimization:

    • Divide the protein solution into equal aliquots.

    • Exchange the buffer of each aliquot to one of the reaction buffers with varying pH (7.0, 7.5, 8.0, 8.5, 9.0) using desalting columns.

    • Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) or directly in the reaction buffer. Protect from light.

    • Add a 10-fold molar excess of this compound to each protein aliquot.

    • Incubate the reactions for 1 hour at room temperature in the dark.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to consume any unreacted this compound.

  • Removal of Excess Reagent: Remove unreacted this compound and quenching reagent using a desalting column.

  • Analysis: Analyze the labeling efficiency and specificity for each pH point using an appropriate analytical technique.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein_SH Protein-SH (Cysteine) Labeled_Protein Protein-S-CH2-CO-NH-Tyramine Protein_SH->Labeled_Protein Alkylation Tyramine_Iodoacetyl This compound Tyramine_Iodoacetyl->Labeled_Protein pH pH 7.5 - 9.0 pH->Labeled_Protein HI HI

Caption: Reaction scheme for the alkylation of a protein's sulfhydryl group.

troubleshooting_workflow start Start: Low Labeling Efficiency check_pH Is pH between 7.5 and 9.0? start->check_pH adjust_pH Adjust pH to 7.5-9.0 check_pH->adjust_pH No check_reagent Was this compound solution prepared fresh? check_pH->check_reagent Yes adjust_pH->check_reagent prepare_fresh Prepare fresh reagent and protect from light check_reagent->prepare_fresh No check_concentration Is molar excess of reagent sufficient? check_reagent->check_concentration Yes prepare_fresh->check_concentration increase_concentration Increase molar excess (e.g., 10-fold) check_concentration->increase_concentration No success Successful Labeling check_concentration->success Yes increase_concentration->success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Potential off-target reactions of N-Iodoacetyltyramine with other amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N-Iodoacetyltyramine for bioconjugation, with a specific focus on potential off-target reactions with amino acids other than cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is an alkylating agent primarily used for the modification of sulfhydryl groups on cysteine residues in proteins and peptides. The reaction involves the nucleophilic attack of the thiolate anion of cysteine on the iodoacetyl group, forming a stable thioether bond.

Q2: Can this compound react with other amino acids?

Yes, under certain conditions, this compound can react with other amino acids that have nucleophilic side chains. These off-target reactions are more likely to occur at higher pH values, with a large excess of the labeling reagent, or with prolonged reaction times.

Q3: Which amino acids are most susceptible to off-target reactions?

Besides cysteine, the amino acids most susceptible to alkylation by iodoacetyl compounds are methionine, histidine, lysine, and tyrosine. The N-terminal alpha-amino group and the C-terminal carboxyl group of a protein can also be modified.

Q4: How does pH affect the specificity of this compound labeling?

The pH of the reaction buffer is a critical factor in determining the specificity of the labeling reaction. The primary reaction with cysteine is most efficient at a pH slightly above the pKa of the cysteine sulfhydryl group (~8.3), where a significant portion is in the reactive thiolate form. However, at higher pH values (typically above 8.5), the side chains of other amino acids like lysine and the N-terminal amine become deprotonated and more nucleophilic, increasing the likelihood of off-target reactions.

Q5: How can I minimize off-target reactions?

To minimize off-target reactions, it is recommended to:

  • Maintain the reaction pH between 7.0 and 8.5.

  • Use the lowest effective concentration of this compound.

  • Keep the reaction time as short as possible.

  • Perform the reaction at a lower temperature (e.g., 4 °C or room temperature).

  • Include a scavenger, such as a thiol-containing compound like dithiothreitol (DTT) or 2-mercaptoethanol, to quench the reaction and consume excess reagent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Suboptimal pH: The pH of the reaction buffer is too low, resulting in a low concentration of the reactive thiolate form of cysteine. 2. Reagent Degradation: this compound is light-sensitive and can degrade over time. 3. Presence of interfering substances: The sample may contain other nucleophiles (e.g., DTT from a previous step) that compete for the labeling reagent.1. Increase the pH of the reaction buffer to 7.5-8.5. 2. Prepare fresh solutions of this compound immediately before use and protect them from light. 3. Ensure the protein sample is free of interfering substances by using methods like dialysis or desalting columns.
Non-specific (Off-target) Labeling 1. High pH: The reaction pH is too high (e.g., > 8.5), leading to the deprotonation and increased reactivity of other amino acid side chains. 2. Excess Reagent: A large molar excess of this compound increases the probability of reactions with less reactive sites. 3. Prolonged Reaction Time: Longer incubation times can lead to the accumulation of off-target modifications.1. Lower the reaction pH to a range of 7.0-8.0. 2. Perform a titration experiment to determine the optimal (lowest effective) concentration of this compound. 3. Reduce the incubation time. Monitor the reaction progress to stop it once the desired level of labeling is achieved.
Protein Precipitation 1. Solvent Incompatibility: The solvent used to dissolve this compound (e.g., DMSO, DMF) may cause protein precipitation when added to the reaction mixture. 2. Modification-induced changes: Extensive modification of the protein can alter its solubility.1. Minimize the volume of the organic solvent added to the reaction. Ensure the final concentration of the organic solvent is compatible with your protein's stability. 2. Reduce the extent of labeling by using a lower concentration of this compound or a shorter reaction time.

Reactivity of this compound with Amino Acid Side Chains

The reactivity of this compound with different amino acid side chains is dependent on their nucleophilicity and the pH of the reaction. The following table provides a semi-quantitative overview of the relative reactivity.

Amino Acid Side Chain Functional Group Side Chain pKa Relative Reactivity (at pH 7.5-8.5) Notes
Cysteine Thiol (-SH)~8.3+++++Primary target. Reacts readily in its thiolate form (-S⁻).
Methionine Thioether (-S-CH₃)N/A++Can be alkylated to form a sulfonium ion.
Histidine Imidazole~6.0++Reactivity increases above its pKa.
Lysine Amine (-NH₂)~10.5+Becomes significantly more reactive at pH > 9.
Tyrosine Phenol (-OH)~10.5+Can be alkylated on the phenolate oxygen at high pH.
Aspartate Carboxylate (-COO⁻)~3.9-Generally unreactive towards alkylation.
Glutamate Carboxylate (-COO⁻)~4.3-Generally unreactive towards alkylation.
N-terminus Amine (-NH₂)~8.0++Can be a significant site of off-target modification.
C-terminus Carboxylate (-COO⁻)~3.1-Generally unreactive towards alkylation.

Reactivity Scale: +++++ (Very High), ++ (Moderate), + (Low), - (Negligible)

Experimental Protocol: Assessing Off-Target Reactions of this compound using Mass Spectrometry

This protocol outlines a general workflow for identifying and quantifying off-target modifications of a model protein with this compound.

1. Materials:

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 100 mM DTT)

  • Urea

  • Dithiothreitol (DTT) for reduction

  • Iodoacetamide (IAM) for blocking free cysteines (control)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

2. Procedure:

  • Protein Labeling:

    • Dissolve the model protein in the reaction buffer to a final concentration of 1 mg/mL.

    • Add this compound (from a fresh stock solution in DMSO or DMF) to the protein solution at various molar excesses (e.g., 1x, 10x, 50x over the protein).

    • Incubate the reaction for a defined period (e.g., 2 hours) at room temperature, protected from light.

    • Quench the reaction by adding the quenching solution.

  • Sample Preparation for Mass Spectrometry:

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate any remaining free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes in the dark.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Digest the protein with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution LC-MS/MS system.

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the acquired MS/MS data against the sequence of the model protein using a database search engine (e.g., Mascot, MaxQuant, Proteome Discoverer).

    • Include variable modifications in the search parameters corresponding to the addition of the N-acetyltyramine group on cysteine, methionine, histidine, lysine, and tyrosine residues, as well as the protein N-terminus.

    • Manually validate the identified off-target modifications by inspecting the MS/MS spectra.

    • Quantify the relative abundance of the modified peptides to assess the extent of off-target reactions under different conditions.

Visualizations

Reaction_Mechanism cluster_cys Primary Reaction (Cysteine) cluster_off_target Off-Target Reaction (e.g., Lysine) Protein_Cys_SH Protein-Cys-SH Protein_Cys_S Protein-Cys-S⁻ (Thiolate) Protein_Cys_SH->Protein_Cys_S pH > pKa Product_Cys Protein-Cys-S-CH₂-CO-NH-Tyramine (Stable Thioether) Protein_Cys_S->Product_Cys Nucleophilic Attack NIAT This compound (I-CH₂-CO-NH-Tyramine) NIAT->Product_Cys Protein_Lys_NH3 Protein-Lys-NH₃⁺ Protein_Lys_NH2 Protein-Lys-NH₂ (Amine) Protein_Lys_NH3->Protein_Lys_NH2 High pH (> pKa) Product_Lys Protein-Lys-NH-CH₂-CO-NH-Tyramine Protein_Lys_NH2->Product_Lys Nucleophilic Attack NIAT2 This compound NIAT2->Product_Lys

Caption: Reaction mechanisms of this compound with Cysteine and an off-target amino acid (Lysine).

Experimental_Workflow Start Start: Model Protein Labeling Labeling with This compound Start->Labeling Quench Quench Reaction Labeling->Quench Denature_Reduce Denaturation (Urea) & Reduction (DTT) Quench->Denature_Reduce Alkylate Alkylation of free Cys (IAM) Denature_Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Desalt Peptide Desalting (C18) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data_Analysis Database Search & Modification Analysis LCMS->Data_Analysis End End: Identification of Off-Target Modifications Data_Analysis->End

Caption: Experimental workflow for assessing off-target reactions using mass spectrometry.

Troubleshooting_Logic Start Problem with Labeling Low_Labeling Low Labeling Efficiency? Start->Low_Labeling Yes Non_Specific Non-Specific Labeling? Start->Non_Specific No Check_pH Check/Increase pH (7.5-8.5) Low_Labeling->Check_pH Yes Fresh_Reagent Use Fresh Reagent Low_Labeling->Fresh_Reagent Remove_Interference Desalt/Dialyze Sample Low_Labeling->Remove_Interference Precipitation Protein Precipitation? Non_Specific->Precipitation No Lower_pH Lower pH (7.0-8.0) Non_Specific->Lower_pH Yes Reduce_Concentration Decrease Reagent Concentration Non_Specific->Reduce_Concentration Shorter_Time Shorten Reaction Time Non_Specific->Shorter_Time Solvent_Compatibility Check Solvent Compatibility Precipitation->Solvent_Compatibility Yes Reduce_Modification Lower Reagent Conc./Time Precipitation->Reduce_Modification

Caption: Troubleshooting logic for this compound labeling experiments.

Methods to reduce non-specific binding of N-Iodoacetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Iodoacetyltyramine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during their experiments, with a specific focus on mitigating non-specific binding.

Troubleshooting Guide: Reducing Non-Specific Binding

Non-specific binding of this compound can lead to high background signals and inaccurate quantification. The following guide provides systematic steps to identify and resolve these issues.

Problem: High background signal suggesting non-specific binding.

Potential Cause Recommended Solution Experimental Protocol
Excess Reagent Quench the reaction to remove unreacted this compound.See Protocol 1: Quenching Excess this compound .
Reaction with Non-Target Functional Groups Block non-specific reactive sites on proteins or other molecules in your sample before introducing this compound.See Protocol 2: Blocking Non-Specific Reactive Sites .
Inappropriate Buffer Conditions Optimize the pH of your reaction buffer. The reaction with sulfhydryl groups is more specific at a slightly acidic to neutral pH.See Protocol 3: Optimizing Reaction Buffer pH .
Suboptimal Reagent Concentration Titrate the concentration of this compound to find the lowest effective concentration.See Protocol 4: Titration of this compound .

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target reactions for this compound?

While this compound is highly reactive towards sulfhydryl groups (-SH), it can also react at a slower rate with other nucleophilic functional groups such as primary amines (-NH2), imidazole groups (in histidine), and thioether groups (in methionine), particularly at higher pH values.

Q2: How can I confirm that the binding I'm observing is specific to sulfhydryl groups?

You can perform a control experiment using a sulfhydryl-blocking agent like N-ethylmaleimide (NEM).[1] Pre-treating your sample with NEM will block the available sulfhydryl groups. A significant reduction in signal after NEM treatment would indicate that the binding of this compound is predominantly to sulfhydryl groups.

Q3: What are suitable quenching agents for this compound?

Small molecules containing a free sulfhydryl group are excellent quenching agents. Examples include L-cysteine, dithiothreitol (DTT), and 2-mercaptoethanol. These will rapidly react with and consume any excess this compound.

Q4: Can I use protein-based blockers like Bovine Serum Albumin (BSA) to reduce non-specific binding?

Yes, protein-based blockers like BSA or casein can be effective in reducing non-specific binding to surfaces or other proteins in your sample.[2] However, be aware that these proteins may contain sulfhydryl groups that could react with this compound. For applications where this is a concern, using a sulfhydryl-blocked protein (e.g., NEM-treated BSA) is recommended.[1]

Experimental Protocols

Protocol 1: Quenching Excess this compound

This protocol describes how to stop the labeling reaction by adding a quenching agent.

Materials:

  • This compound labeled sample

  • Quenching buffer (e.g., 1 M L-cysteine, 1 M DTT, or 1 M 2-mercaptoethanol in an appropriate buffer)

Procedure:

  • At the end of your desired labeling time, add the quenching agent to your reaction mixture.

  • The final concentration of the quenching agent should be in molar excess of the initial concentration of this compound (typically 10- to 100-fold excess).

  • Incubate for 15-30 minutes at room temperature to ensure complete quenching.

  • Proceed with your downstream purification and analysis steps.

Protocol 2: Blocking Non-Specific Reactive Sites

This protocol details the use of a blocking agent to prevent non-specific binding.

Materials:

  • Sample to be labeled

  • Blocking agent (e.g., N-ethylmaleimide (NEM) for sulfhydryl groups, or a general protein blocker like casein)

  • Reaction buffer

Procedure:

  • Dissolve your sample in the reaction buffer.

  • Add the blocking agent. For NEM, a 10-fold molar excess over the estimated number of sulfhydryl groups is a good starting point. For protein blockers, a concentration of 1-5% (w/v) is common.

  • Incubate for 1 hour at room temperature with gentle mixing.

  • Remove the excess blocking agent by dialysis or buffer exchange chromatography.

  • Proceed with the this compound labeling protocol.

Protocol 3: Optimizing Reaction Buffer pH

This protocol provides a framework for testing different pH conditions.

Materials:

  • Your sample

  • This compound

  • A series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)

Procedure:

  • Aliquot your sample into equal parts, one for each pH condition to be tested.

  • Resuspend each aliquot in a different pH buffer.

  • Initiate the labeling reaction by adding this compound to each tube.

  • Incubate for a fixed amount of time.

  • Quench the reaction as described in Protocol 1.

  • Analyze the results to determine the pH that provides the best balance of specific labeling and low non-specific binding.

Protocol 4: Titration of this compound

This protocol helps in finding the optimal reagent concentration.

Materials:

  • Your sample

  • A stock solution of this compound

  • Reaction buffer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution.

  • Set up multiple labeling reactions with a fixed amount of your sample.

  • Add a different concentration of this compound to each reaction tube.

  • Incubate for a fixed amount of time and at a constant pH.

  • Quench the reactions.

  • Analyze the labeling efficiency and background signal for each concentration to identify the optimal concentration.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment to optimize the signal-to-noise ratio by varying the pH and concentration of this compound.

pH This compound (molar excess) Specific Signal (Arbitrary Units) Non-Specific Binding (Arbitrary Units) Signal-to-Noise Ratio
6.55x8505017.0
6.510x12008015.0
7.05x11001507.3
7.010x15002506.0
7.55x13003004.3
7.510x18005003.6

In this hypothetical example, a pH of 6.5 with a 5x molar excess of this compound provides the highest signal-to-noise ratio.

Visualizations

experimental_workflow start Start: Sample Preparation blocking Optional: Blocking Step (e.g., NEM or Casein) start->blocking labeling Labeling with This compound start->labeling No Blocking blocking->labeling quenching Quenching (e.g., L-cysteine, DTT) labeling->quenching purification Purification (e.g., Dialysis, Chromatography) quenching->purification analysis Analysis purification->analysis

Caption: Experimental workflow for labeling with this compound.

troubleshooting_logic problem High Non-Specific Binding Detected cause1 Excess Reagent? problem->cause1 cause2 Off-Target Reactions? cause1->cause2 No solution1 Implement Quenching Step cause1->solution1 Yes cause3 Suboptimal Conditions? cause2->cause3 No solution2 Add Blocking Step cause2->solution2 Yes solution3 Optimize pH and Reagent Concentration cause3->solution3 Yes

References

Strategies to improve N-Iodoacetyltyramine conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Iodoacetyltyramine for bioconjugation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Incorrect pH of reaction buffer: The thiol group of cysteine needs to be in its deprotonated thiolate form to react efficiently.Adjust the reaction buffer to a pH between 8.0 and 8.5.[1][2] At this pH range, the thiol group is sufficiently deprotonated for the reaction to proceed effectively.
Hydrolyzed this compound: The iodoacetyl group is susceptible to hydrolysis, rendering it inactive.Prepare this compound solutions fresh immediately before use.[3][4] Avoid storing the reagent in solution for extended periods.
Presence of interfering substances: Buffers or other solution components containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for conjugation.Ensure all buffers and solutions are free of thiol-containing compounds prior to initiating the conjugation reaction.
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures.Consider increasing the reaction temperature. Incubating at 37°C for a defined period can significantly increase the reaction rate.[1][2]
Insufficient molar excess of this compound: An inadequate amount of the labeling reagent will result in incomplete conjugation.Optimize the molar ratio of this compound to the target molecule. A starting point of 1.3-fold molar excess of the iodoacetyl reagent per sulfhydryl group can be used, but this may require empirical optimization.[1]
Non-Specific Labeling Reaction pH is too high: At pH values above 8.5, the risk of reaction with other nucleophilic amino acid side chains (e.g., lysine, histidine, N-terminus) increases.[3][4][5]Maintain the reaction pH in the optimal range of 8.0-8.5 for selective cysteine modification.[1][3]
Excess this compound: A large excess of the labeling reagent can lead to modification of less reactive sites.[3][4][5]Use a minimal effective molar excess of this compound. Perform titration experiments to determine the optimal ratio for your specific molecule.
Prolonged reaction time: Extended incubation times can increase the likelihood of side reactions.Optimize the reaction time. Monitor the reaction progress to determine the point of completion and avoid unnecessary extensions.
Precipitation of Protein/Molecule During Conjugation Change in solution conditions: The addition of this compound, often dissolved in an organic solvent like DMSO or DMF, can alter the solution properties and cause precipitation.Minimize the volume of organic solvent added. Ensure thorough but gentle mixing during the addition of the reagent.
Protein instability at reaction pH: The optimal pH for conjugation (8.0-8.5) may not be ideal for the stability of your target protein.Perform a stability test of your protein at the intended reaction pH before proceeding with conjugation. If necessary, a compromise on pH may be needed, potentially requiring a longer reaction time or higher reagent concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

The optimal pH for the reaction of iodoacetyl groups with sulfhydryls is between 8.0 and 8.5.[1][2] This pH ensures that a sufficient proportion of the cysteine thiol groups are deprotonated to the more reactive thiolate form, facilitating the nucleophilic attack on the iodoacetyl group.

Q2: Can I use buffers other than PBS?

Yes, other buffers such as sodium bicarbonate can be used, provided they are free of extraneous nucleophiles, especially thiols.[1] The key is to maintain a stable pH in the 8.0-8.5 range.

Q3: How should I prepare and store my this compound?

This compound is sensitive to light and moisture and is unstable in solution.[3][4] It should be stored as a solid at -20°C, protected from light.[6] Solutions should be prepared fresh in an anhydrous, amine-free solvent like DMSO or DMF immediately before use and protected from light.[1]

Q4: What are the potential side reactions with this compound?

While highly reactive towards cysteine thiols, this compound can also react with other amino acid residues, particularly at higher pH and/or with a large excess of the reagent. These include the imidazole group of histidine, the thioether of methionine, and the epsilon-amino group of lysine.[1][5][7] The N-terminal alpha-amino group can also be a target for alkylation.[5][8]

Q5: How can I stop the conjugation reaction?

The reaction can be stopped by adding a low molecular weight thiol-containing compound, such as β-mercaptoethanol or dithiothreitol (DTT), to quench any unreacted this compound.[9]

Q6: How can I remove excess, unreacted this compound after the reaction?

Excess reagent and reaction byproducts can be removed by standard laboratory techniques such as dialysis, size-exclusion chromatography (gel filtration), or tangential flow filtration.[1]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general starting point. Optimization of molar ratios, incubation time, and temperature may be necessary for your specific application.

Materials:

  • Protein with accessible sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.3

  • Quenching Solution: 1 M β-mercaptoethanol or 1 M DTT

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Use a reducing agent like DTT or TCEP. After reduction, the reducing agent must be removed, for example, by using a desalting column.

  • This compound Solution Preparation: Immediately before starting the conjugation, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution. Protect the solution from light.[1]

  • pH Adjustment: Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A starting point is a 1.3-fold molar excess per free sulfhydryl.[1]

    • Incubate the reaction mixture in the dark for 2 hours at room temperature or at 37°C for a faster reaction.[1][2]

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[1]

  • Characterization and Storage: Characterize the conjugate to determine the degree of labeling. Store the purified conjugate under appropriate conditions, typically at 4°C for short-term or at -20°C in aliquots for long-term storage.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction Protein Protein containing free -SH Mix Mix Protein and Reagent in Buffer Protein->Mix Reagent Prepare fresh this compound solution Reagent->Mix Buffer Prepare reaction buffer (pH 8.0-8.5) Buffer->Mix Incubate Incubate (e.g., 2h at RT or 37°C) in the dark Mix->Incubate Quench Quench with excess thiol (e.g., DTT) Incubate->Quench Purify Purify conjugate (e.g., desalting column) Quench->Purify Analyze Analyze and Store Conjugate Purify->Analyze

Caption: Workflow for this compound conjugation.

G cluster_main Desired Reaction (pH 8.0-8.5) cluster_side Potential Side Reactions (Higher pH / Excess Reagent) Thiolate Protein-SH  ⇌  Protein-S⁻ (Thiolate) Product Stable Thioether Bond Thiolate->Product SN2 Reaction Reagent This compound Reagent->Product Histidine Histidine Side_Product1 Alkylated Histidine Histidine->Side_Product1 Lysine Lysine Side_Product2 Alkylated Lysine Lysine->Side_Product2 N_Terminus N-Terminus Side_Product3 Alkylated N-Terminus N_Terminus->Side_Product3 Reagent2 This compound Reagent2->Side_Product1 Reagent2->Side_Product2 Reagent2->Side_Product3

Caption: this compound reaction and potential side reactions.

References

Identifying and minimizing N-Iodoacetyltyramine side products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using N-Iodoacetyltyramine for labeling sulfhydryl groups in proteins and peptides. Find troubleshooting tips and answers to frequently asked questions to help you identify and minimize the formation of unwanted side products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with proteins?

A1: this compound is a thiol-reactive reagent. Its primary reaction is the alkylation of the sulfhydryl group (-SH) of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond, effectively attaching the tyramine moiety to the cysteine.[1]

Q2: What are the most common side products when using this compound?

A2: The iodoacetyl group of this compound can react with other nucleophilic amino acid side chains, especially under non-optimal pH conditions. The most common side reactions occur with:

  • Histidine: Alkylation of the imidazole ring.

  • Lysine: Alkylation of the ε-amino group.

  • Methionine: Alkylation of the thioether sulfur.

  • N-terminus: Alkylation of the α-amino group.

These side reactions can lead to a heterogeneous mixture of labeled products.

Q3: How does pH affect the selectivity of the labeling reaction?

A3: pH is a critical parameter for controlling the selectivity of this compound labeling. The optimal pH for selective modification of cysteine residues is between 8.0 and 8.5. At this pH, the sulfhydryl group is sufficiently deprotonated to its more nucleophilic thiolate form, while the amino groups of lysine and the N-terminus are largely protonated and less reactive. At higher pH values, the reactivity of other nucleophilic residues increases, leading to more side products. Conversely, at acidic pH (e.g., below 7), the reaction with cysteine is significantly slower.

Q4: How can I minimize the formation of side products?

A4: To minimize side products, it is crucial to carefully control the reaction conditions:

  • pH: Maintain a reaction pH between 8.0 and 8.5.

  • Stoichiometry: Use the lowest effective molar excess of this compound over the protein. A 5- to 10-fold molar excess is a common starting point, but this should be optimized for your specific protein.

  • Temperature: Perform the reaction at 4°C or room temperature. Higher temperatures can increase the rate of side reactions.

  • Reaction Time: Limit the reaction time to the minimum required for sufficient labeling of the target cysteine residues.

  • Quenching: After the desired reaction time, quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to consume the excess this compound.

Q5: How can I purify my labeled protein from unreacted this compound and side products?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying the desired labeled protein. Other methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can also be used depending on the properties of your protein.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Labeling Efficiency - Insufficient reduction of disulfide bonds.- pH of the reaction buffer is too low.- Insufficient molar excess of this compound.- this compound has degraded.- Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like DTT or TCEP prior to labeling.- Verify the pH of your reaction buffer is between 8.0 and 8.5.- Increase the molar excess of this compound.- Use a fresh solution of this compound.
Multiple Products Observed (e.g., on SDS-PAGE or Mass Spectrometry) - Reaction with other nucleophilic amino acids (histidine, lysine, methionine).- Reaction pH is too high.- Excessive molar excess of this compound.- Prolonged reaction time.- Optimize the reaction pH to be within the 8.0-8.5 range.- Reduce the molar excess of this compound.- Decrease the reaction time.- Improve purification using high-resolution techniques like RP-HPLC.
Precipitation of Protein During Labeling - High concentration of organic solvent if this compound is dissolved in it.- Protein is not stable under the labeling conditions.- Minimize the amount of organic solvent introduced with the this compound solution.- Perform a buffer exchange to ensure the protein is in a suitable buffer for labeling.- Screen for optimal buffer conditions (e.g., different salts, additives) to maintain protein solubility.
Inconsistent Labeling Results - Inaccurate protein concentration determination.- Inconsistent preparation of this compound solution.- Variations in reaction time, temperature, or pH.- Use a reliable method for protein concentration determination (e.g., BCA assay).- Always prepare fresh this compound solution before each experiment.- Standardize all reaction parameters (time, temperature, pH, mixing).

Data Presentation

Table 1: Reactivity of Iodoacetamide with Amino Acid Side Chains

Amino AcidReactive GroupRelative Reactivity (Qualitative) at pH 8.0-8.5Conditions Favoring Reaction
Cysteine Sulfhydryl (-SH)High Slightly alkaline pH (8.0-8.5)
Histidine Imidazole RingLow to ModerateHigher pH (>8.5), high reagent excess
Lysine ε-Amino (-NH2)LowHigher pH (>9), high reagent excess
Methionine Thioether (-S-CH3)LowCan occur at a range of pH values, but slower than cysteine
N-terminus α-Amino (-NH2)LowHigher pH (>9), high reagent excess

Table 2: Second-Order Rate Constants for the Alkylation of N-acetylcysteine

ReagentRate Constant (k₂)
This compound3.0 M⁻¹s⁻¹[1]
N-Chloroacetyltyramine0.12 M⁻¹s⁻¹[1]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Protein Preparation:

    • If the protein contains disulfide bonds, reduce them by incubating with 5-10 mM DTT or TCEP in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.3) for 1 hour at 37°C.

    • Remove the reducing agent using a desalting column, buffer exchanging the protein into a labeling buffer (e.g., 100 mM phosphate buffer, pH 8.0).

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 10 mM in DMF or DMSO).

    • Add the this compound solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent, such as DTT, to a final concentration of 10-20 mM to react with any excess this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the labeled protein from excess reagents and potential side products using RP-HPLC, SEC, or IEX.

Protocol 2: Purification of Labeled Protein by Reversed-Phase HPLC (RP-HPLC)
  • Column: A C4 or C18 reversed-phase column is typically suitable for protein separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5-95% Mobile Phase B over 30-60 minutes is a good starting point. The optimal gradient will depend on the hydrophobicity of the protein.

  • Detection: Monitor the elution profile at 280 nm (for the protein) and at the appropriate wavelength for the tyramine moiety if a specific detection method is available.

  • Fraction Collection: Collect fractions corresponding to the main peak of the labeled protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE and mass spectrometry to confirm the purity and identity of the labeled protein.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis
  • In-solution Digestion:

    • To the purified labeled protein, add a denaturant such as 8 M urea.

    • If not already done, reduce any remaining disulfide bonds with DTT and alkylate with iodoacetamide (to cap any unreacted cysteines).

    • Dilute the solution to reduce the urea concentration to below 2 M.

    • Add a protease such as trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

    • Acidify the reaction with formic acid or TFA to stop the digestion.

    • Desalt the resulting peptides using a C18 ZipTip or equivalent before mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the data against the protein sequence, including variable modifications for the this compound adduct on cysteine, as well as potential side reactions on histidine, lysine, and methionine. This will allow for the identification and relative quantification of the desired product and any side products.

Visualizations

G cluster_0 Primary Reaction Protein-Cys-SH Protein-Cys-SH Labeled_Protein Protein-Cys-S-CH2-CO-NH-Tyramine Protein-Cys-SH->Labeled_Protein Alkylation (pH 8.0-8.5) This compound This compound This compound->Labeled_Protein HI HI

Caption: Primary reaction of this compound with a protein cysteine residue.

G cluster_1 Potential Side Reactions (at non-optimal pH) This compound This compound Protein-His Protein-His This compound->Protein-His Protein-Lys-NH2 Protein-Lys-NH2 This compound->Protein-Lys-NH2 Protein-Met-S-CH3 Protein-Met-S-CH3 This compound->Protein-Met-S-CH3 Side_Product_His Alkylated Histidine Protein-His->Side_Product_His Side_Product_Lys Alkylated Lysine Protein-Lys-NH2->Side_Product_Lys Side_Product_Met Alkylated Methionine Protein-Met-S-CH3->Side_Product_Met

Caption: Common side reactions of this compound with other amino acids.

G Start Start: Protein Sample Reduction 1. Reduction of Disulfides (DTT/TCEP) Start->Reduction Buffer_Exchange 2. Buffer Exchange (to pH 8.0-8.5) Reduction->Buffer_Exchange Labeling 3. Add this compound Buffer_Exchange->Labeling Incubation 4. Incubate (RT or 4°C) Labeling->Incubation Quench 5. Quench Reaction (DTT) Incubation->Quench Purification 6. Purification (e.g., RP-HPLC) Quench->Purification Analysis 7. Analysis (SDS-PAGE, MS) Purification->Analysis End End: Pure Labeled Protein Analysis->End G Problem Problem: Multiple Products in MS Analysis Check_pH Was reaction pH between 8.0-8.5? Problem->Check_pH Adjust_pH Adjust and re-optimize pH. Check_pH->Adjust_pH No Check_Stoichiometry Was molar excess of reagent > 10x? Check_pH->Check_Stoichiometry Yes Reduce_Stoichiometry Reduce molar excess and re-optimize. Check_Stoichiometry->Reduce_Stoichiometry Yes Check_Time Was reaction time > 2 hours? Check_Stoichiometry->Check_Time No Reduce_Time Reduce reaction time and re-optimize. Check_Time->Reduce_Time Yes Purify Improve purification with high-resolution RP-HPLC. Check_Time->Purify No

References

Technical Support Center: Radiochemical Synthesis of Labeled N-Iodoacetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiochemical synthesis of labeled N-Iodoacetyltyramine.

Frequently Asked Questions (FAQs)

Q1: What is this compound used for in radiolabeling?

This compound is a versatile bifunctional chelating agent. Once radiolabeled with an iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), it serves as a prosthetic group for the indirect radiolabeling of biomolecules. Its iodoacetyl group reacts specifically with sulfhydryl groups (-SH) on cysteine residues of proteins and peptides, forming a stable thioether bond. This allows for the radiolabeling of molecules that may not have a suitable site for direct iodination or are sensitive to the conditions of direct labeling methods.

Q2: Which oxidizing agent is best for the radioiodination of the N-acetyltyramine precursor?

The choice of oxidizing agent is critical and depends on the sensitivity of your precursor and desired reaction kinetics. Chloramine-T is a strong oxidizing agent that can lead to high radiochemical yields but may also cause oxidative damage to the substrate, potentially leading to undesirable side products.[1] Iodogen is a milder alternative that can reduce substrate degradation. For particularly sensitive substrates, in-situ formation of N-chlorosecondary amines (e.g., by mixing morpholine with Chloramine-T before adding the substrate) can provide a gentler iodination environment.[1]

Q3: What is a typical radiochemical yield for the synthesis of labeled this compound?

Radiochemical yields can vary significantly based on the specific protocol, purity of reagents, and scale of the reaction. A reported yield for the preparation of carrier-free ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramine is approximately 50%, based on the starting amount of iodide.[1] Optimization of reaction parameters is key to maximizing yield.

Q4: How can I purify the final radiolabeled product?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying radiolabeled this compound.[1] It allows for the separation of the desired product from unreacted radioiodide, the unlabeled precursor, and any side products. The choice of column, mobile phase, and gradient will depend on the specific properties of the labeled compound.

Q5: How should I store the N-acetyltyramine precursor?

The N-acetyltyramine precursor should be stored in a cool, dry, and dark place. Some sources indicate that solutions of N-acetyltyramine may be unstable and should be prepared fresh before use. It is recommended to consult the supplier's storage instructions and perform quality control checks if the precursor has been stored for an extended period.

Troubleshooting Guides

This section addresses common challenges encountered during the radiochemical synthesis of labeled this compound.

Problem 1: Low or No Incorporation of Radioactivity
Possible Cause Troubleshooting Step
Inactive Oxidizing Agent Prepare a fresh solution of the oxidizing agent. Ensure proper storage of the stock material.
Incorrect pH of Reaction Mixture Verify the pH of the reaction buffer. The optimal pH for radioiodination of phenolic compounds is typically between 7 and 8.
Degraded Precursor Use a fresh batch of N-acetyltyramine. If preparing solutions, use them immediately.
Insufficient Reaction Time Increase the reaction time in small increments. Be aware that longer reaction times can sometimes lead to product degradation.
Presence of Reducing Agents Ensure all glassware is thoroughly cleaned and that no reducing agents (e.g., sodium bisulfite from a previous step) are present in the reaction mixture.
Problem 2: Poor Radiochemical Purity (Multiple Peaks on HPLC)
Possible Cause Troubleshooting Step
Formation of Di-iodinated Species Reduce the molar ratio of radioiodide to the precursor. Optimize the reaction time and temperature to favor mono-iodination.
Oxidative Degradation of Precursor Use a milder oxidizing agent (e.g., Iodogen). Lower the reaction temperature. Reduce the concentration of the oxidizing agent.
Chlorination of the Aromatic Ring If using Chloramine-T, this can be a side reaction. Switch to a non-chlorine-containing oxidizing agent.
Impure Precursor Analyze the purity of the starting N-acetyltyramine by HPLC or other analytical methods.
Problem 3: HPLC Peak Tailing or Broadening
Possible Cause Troubleshooting Step
Interaction with HPLC Column Use a different type of HPLC column (e.g., a column with end-capping). Adjust the mobile phase composition, such as the percentage of organic solvent or the ionic strength of the buffer.
Presence of Impurities Ensure the sample is fully dissolved in the mobile phase before injection. Pre-treat the sample with a solid-phase extraction (SPE) cartridge to remove interfering substances.
Column Overload Reduce the amount of sample injected onto the HPLC column.

Quantitative Data Summary

The following tables provide a summary of key reaction parameters and their impact on the synthesis.

Table 1: Comparison of Common Oxidizing Agents

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Chloramine-T pH 7-8, Room Temp, 1-5 minHigh reactivity, fast reactionStrong oxidant, can cause substrate degradation and side reactions (e.g., chlorination)[1]
Iodogen pH 7-8, Room Temp, 5-15 minMilder oxidant, less degradationSlower reaction time compared to Chloramine-T
In-situ N-chloromorpholine pH 7-8, Room Temp, 5-15 minGentle iodination, minimizes oxidative damage[1]Requires an additional step to prepare the reagent in-situ

Table 2: Influence of Reaction Parameters on Radiochemical Yield and Purity

ParameterEffect on YieldEffect on PurityRecommendations
pH Optimal around 7-8Higher pH can reduce side reactionsMaintain a stable pH with a suitable buffer system.
Temperature Higher temp can increase reaction rateHigher temp can increase degradationStart at room temperature and optimize if necessary.
Reaction Time Longer time may increase initial yieldLonger time increases risk of degradationMonitor the reaction progress to determine the optimal time.
Precursor:Oxidant Ratio Higher oxidant can increase yieldExcess oxidant can lead to impuritiesStart with a 1:1 or 1:2 molar ratio and optimize.

Experimental Protocols

Representative Protocol for Radioiodination of N-acetyltyramine

This protocol is a representative method based on common radioiodination techniques for phenolic compounds. Optimization may be required for specific experimental setups.

Materials:

  • N-acetyltyramine

  • Sodium Iodide (Na¹²⁵I)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • Chloramine-T solution (1 mg/mL in water, freshly prepared)

  • Sodium Metabisulfite solution (2 mg/mL in water, freshly prepared)

  • HPLC system with a C18 column and a radiation detector

Procedure:

  • In a shielded vial, dissolve 1-2 mg of N-acetyltyramine in 100 µL of phosphate buffer.

  • Add 1-5 mCi of Na¹²⁵I to the vial.

  • Initiate the reaction by adding 10-20 µL of the freshly prepared Chloramine-T solution.

  • Vortex the mixture gently for 60-90 seconds at room temperature.

  • Quench the reaction by adding 20-40 µL of the sodium metabisulfite solution.

  • Analyze a small aliquot of the reaction mixture by radio-TLC or radio-HPLC to determine the radiochemical yield.

  • Purify the reaction mixture using a semi-preparative HPLC system.

  • Collect the fraction corresponding to the radiolabeled this compound.

  • Remove the organic solvent from the collected fraction under a stream of inert gas or by vacuum centrifugation.

  • Reconstitute the purified product in a suitable buffer for subsequent experiments.

Visualizations

Workflow for Radiochemical Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Precursor N-acetyltyramine Precursor Reaction Radioiodination Reaction Precursor->Reaction Radioiodide Na[¹²⁵I] Radioiodide->Reaction Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Quench Quenching (e.g., Sodium Metabisulfite) Reaction->Quench HPLC HPLC Purification Quench->HPLC QC Quality Control (Radio-TLC/HPLC) HPLC->QC FinalProduct Purified Labeled this compound HPLC->FinalProduct G Start Low Radiochemical Yield? CheckOxidant Check Oxidizing Agent Activity Start->CheckOxidant Yes Success Problem Resolved Start->Success No CheckpH Verify Reaction pH (7-8) CheckOxidant->CheckpH CheckPrecursor Assess Precursor Quality CheckpH->CheckPrecursor CheckTimeTemp Optimize Reaction Time/Temp CheckPrecursor->CheckTimeTemp MultiplePeaks Multiple Peaks in HPLC? CheckTimeTemp->MultiplePeaks ReduceRatio Lower Radioiodide:Precursor Ratio MultiplePeaks->ReduceRatio Yes MultiplePeaks->Success No MilderOxidant Use Milder Oxidizing Agent ReduceRatio->MilderOxidant OptimizeConditions Optimize Temp/Time MilderOxidant->OptimizeConditions OptimizeConditions->Success

References

Technical Support Center: Purification of N-Iodoacetyltyramine Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins labeled with N-Iodoacetyltyramine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of proteins labeled with this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield of Labeled Protein Incomplete labeling reaction.Optimize labeling conditions: ensure the protein is fully reduced, use a sufficient molar excess of this compound, and confirm the reaction buffer is at an optimal pH (typically 7.5-8.5).
Precipitation of protein during labeling.Perform labeling at a lower temperature (4°C) and ensure the protein concentration is not too high. Consider adding solubility-enhancing agents to the labeling buffer.
Labeled protein is lost during purification.Optimize the purification strategy. If using affinity chromatography, ensure the tag is accessible after labeling. For size exclusion chromatography, choose a resin with an appropriate fractionation range for your protein.[1]
Protein degradation.Add protease inhibitors to your buffers and work at low temperatures (4°C) throughout the purification process to minimize enzymatic degradation.[1]
Protein Aggregation The this compound label increases the hydrophobicity of the protein.Add non-ionic detergents (e.g., Tween 20) or glycerol to the purification buffers to prevent non-specific hydrophobic interactions. Consider optimizing the buffer pH to be further from the protein's isoelectric point.
Formation of intermolecular disulfide bonds.Ensure a sufficient concentration of a reducing agent like DTT or TCEP is present during the labeling reaction (if compatible with the labeling chemistry) and initial purification steps, unless intramolecular disulfide bonds are critical for protein structure.
Presence of Unreacted this compound Inefficient removal of excess labeling reagent.Use size-exclusion chromatography (gel filtration) with a resin that has a low molecular weight cut-off to effectively separate the small molecule label from the larger protein.[2] Dialysis against a large volume of buffer is also an effective method.
Insufficient quenching of the labeling reaction.After the desired incubation time, add a quenching reagent like dithiothreitol (DTT), 2-mercaptoethanol, or L-cysteine to react with any remaining this compound.
Heterogeneous Labeling (Mix of unlabeled, mono-labeled, and multi-labeled protein) Sub-optimal molar ratio of labeling reagent to protein.Carefully titrate the molar ratio of this compound to protein to achieve the desired degree of labeling. Start with a low molar excess and incrementally increase it.
Inaccessibility of some cysteine residues.If partial labeling is desired, this may be an inherent property of the protein's structure. If complete labeling of all accessible cysteines is the goal, consider performing the labeling under denaturing conditions, if the protein can be refolded.
Difficulty in separating different labeled species.Ion-exchange chromatography can sometimes separate proteins with different numbers of labels due to slight changes in the protein's overall charge. Hydrophobic interaction chromatography (HIC) may also be effective as the hydrophobicity increases with the degree of labeling.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for labeling proteins with this compound?

The optimal pH for the reaction of iodoacetyl groups with sulfhydryl residues is typically between 7.5 and 8.5. At this pH, the sulfhydryl group is sufficiently deprotonated to act as a nucleophile, while minimizing the reactivity with other amino acid side chains like lysines.

2. How can I remove unreacted this compound after the labeling reaction?

The most common and effective methods for removing small molecule reagents like this compound from a protein solution are size-exclusion chromatography (also known as gel filtration) and dialysis.[2]

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger labeled protein will elute from the column first, while the smaller, unreacted this compound will be retained longer, allowing for their effective separation.

  • Dialysis: This technique involves placing the protein solution in a dialysis bag with a specific molecular weight cut-off membrane and dialyzing it against a large volume of buffer. The small this compound molecules will pass through the pores of the membrane into the buffer, while the larger protein is retained in the bag.

3. My protein precipitates after adding this compound. What can I do?

Protein precipitation during labeling can be caused by several factors, including high protein concentration, suboptimal buffer conditions, or increased hydrophobicity of the labeled protein. To mitigate this, you can try the following:

  • Reduce the protein concentration.

  • Perform the labeling reaction at a lower temperature (e.g., 4°C).

  • Add solubility-enhancing agents to the buffer, such as non-ionic detergents or glycerol.

  • Optimize the pH of the buffer to be further away from the isoelectric point (pI) of the protein.

4. How can I determine the efficiency of my labeling reaction?

The labeling efficiency, or the degree of labeling, can be determined using several methods:

  • Mass Spectrometry: This is the most accurate method to determine the exact number of labels attached to the protein. By comparing the mass of the unlabeled protein with the labeled protein, you can calculate the number of this compound molecules incorporated.

  • UV-Vis Spectroscopy: If the label has a distinct absorbance peak, you can use spectrophotometry to quantify the amount of label incorporated. This requires knowing the extinction coefficients of both the protein and the label.

  • Radiolabeling: If using a radiolabeled version of this compound (e.g., with 125I), you can quantify the radioactivity of the purified protein to determine the extent of labeling.[3][4]

5. What purification techniques are best suited for this compound labeled proteins?

The choice of purification technique will depend on the properties of your specific protein and the desired purity. Common techniques include:

  • Size-Exclusion Chromatography (SEC): As mentioned earlier, this is excellent for removing unreacted label and can also be used to separate monomeric labeled protein from aggregates.

  • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), this is often a highly effective first purification step. It's important to ensure the tag is still accessible and functional after labeling.

  • Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. Labeling with this compound can alter the charge of your protein, which may allow for the separation of differently labeled species.

  • Hydrophobic Interaction Chromatography (HIC): Since this compound increases the hydrophobicity of the protein, HIC can be a powerful tool for purifying the labeled protein and potentially separating species with different degrees of labeling.

Experimental Protocols

Detailed Methodology: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)

This protocol outlines a general procedure for removing excess this compound from a protein sample after a labeling reaction.

Materials:

  • Labeled protein solution

  • SEC column (e.g., Sephadex G-25 or equivalent, with a fractionation range suitable for separating the protein from the small molecule label)

  • Equilibration/running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., FPLC or gravity flow setup)

  • Fraction collector

  • UV detector (optional, but recommended for monitoring protein elution)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the running buffer. This ensures that the buffer within the column is the same as the one your protein is in, preventing any buffer exchange-induced issues.

  • Sample Loading: Carefully load your labeled protein solution onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Elution: Begin flowing the running buffer through the column. The larger, labeled protein molecules will travel through the column more quickly and elute first. The smaller, unreacted this compound molecules will enter the pores of the chromatography resin and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column. If using a UV detector, you will see a peak corresponding to your protein. The unreacted label may not be detectable by UV absorbance at 280 nm unless it has a strong chromophore.

  • Analysis of Fractions: Analyze the collected fractions to identify those containing the purified, labeled protein. This can be done using SDS-PAGE, UV-Vis spectroscopy, or a protein concentration assay (e.g., BCA or Bradford assay).

  • Pooling and Concentration: Pool the fractions containing the pure, labeled protein. If necessary, concentrate the protein solution using a suitable method like centrifugal ultrafiltration.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis & Characterization protein Protein Solution (with free sulfhydryls) labeling_step Labeling Reaction (pH 7.5-8.5) protein->labeling_step labeling_reagent This compound labeling_reagent->labeling_step quenching Quenching (e.g., DTT, L-cysteine) labeling_step->quenching labeled_protein_mix Labeled Protein Mixture (Protein, Unreacted Label) quenching->labeled_protein_mix sec Size-Exclusion Chromatography purified_labeled_protein Purified Labeled Protein sec->purified_labeled_protein affinity Affinity Chromatography affinity->purified_labeled_protein iex Ion-Exchange Chromatography analysis Purity & Labeling Efficiency Analysis (SDS-PAGE, Mass Spec) iex->analysis labeled_protein_mix->sec Primary Purification Step labeled_protein_mix->affinity Alternative First Step purified_labeled_protein->iex Optional Polishing Step purified_labeled_protein->analysis

Caption: Experimental workflow for labeling and purifying proteins with this compound.

troubleshooting_logic start Start Purification check_yield Low Protein Yield? start->check_yield check_aggregation Protein Aggregation? check_yield->check_aggregation No optimize_labeling Optimize Labeling - Check pH - Molar Ratios check_yield->optimize_labeling Yes check_purity Contaminants Present? check_aggregation->check_purity No add_solubilizers Add Solubilizing Agents - Detergents - Glycerol check_aggregation->add_solubilizers Yes end Purification Successful check_purity->end No additional_step Add Polishing Step - IEX or HIC check_purity->additional_step Yes optimize_purification Optimize Purification - Change resin - Adjust buffers optimize_labeling->optimize_purification optimize_purification->check_yield change_buffer Adjust Buffer - pH - Salt Concentration add_solubilizers->change_buffer change_buffer->check_aggregation additional_step->check_purity

Caption: A logical troubleshooting workflow for purifying this compound labeled proteins.

References

Addressing the stability of N-Iodoacetyltyramine-protein conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Iodoacetyltyramine-protein conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of these conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the bond formed between this compound and a protein?

This compound contains an iodoacetyl group that reacts with sulfhydryl (thiol) groups of cysteine residues on a protein. This reaction is a nucleophilic substitution that forms a stable thioether bond, covalently linking the tyramine derivative to the protein.

Q2: How stable is the thioether bond in this compound-protein conjugates?

The thioether bond itself is generally very stable and resistant to hydrolysis under physiological conditions. Unlike maleimide-based conjugations that can undergo retro-Michael reactions, the thioether linkage formed by iodoacetamide chemistry is considered permanent. However, the overall stability of the conjugate can be influenced by other factors.

Q3: What are the potential degradation pathways for this compound-protein conjugates?

While the thioether bond is robust, the conjugate can degrade through other mechanisms:

  • Oxidation: The sulfur atom in the thioether linkage can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS). This can potentially alter the structure and function of the conjugate.

  • Proteolysis: The protein component of the conjugate is still susceptible to enzymatic degradation by proteases.

  • Protein Denaturation: The overall stability is highly dependent on the stability of the protein itself. Conditions that cause the protein to denature or aggregate will lead to a loss of conjugate function.

  • Radiolytic Decomposition: If using radioiodinated this compound, the emitted radiation can cause damage to the conjugate and surrounding molecules.

Q4: What are the ideal storage conditions for this compound-protein conjugates?

Proper storage is crucial for maintaining the integrity of your conjugate. The optimal conditions depend on the specific protein, but general guidelines are provided in the table below.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound-protein conjugates.

Issue 1: Low or No Conjugation Efficiency

Possible Causes & Solutions

Possible CauseRecommended Solution
Hydrolyzed this compound Reagent This compound solutions are not stable and should be prepared fresh immediately before use. Protect the solution from light during preparation and incubation.[1][2][3]
Incorrect Reaction pH The reaction of iodoacetamide with sulfhydryls is most efficient at a slightly alkaline pH of 7.5-8.5.[1][2] Buffers such as phosphate-buffered saline (PBS) or Tris buffer at the correct pH are recommended. Avoid buffers containing thiols.
Oxidized Cysteine Residues The target cysteine residues on the protein may have formed disulfide bonds. Reduce the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[2] Avoid DTT if possible, as it can react with iodoacetamide. If DTT is used, it must be removed before adding the conjugation reagent.
Insufficient Reagent Concentration Use at least a 10-fold molar excess of this compound to the protein's sulfhydryl groups.[1]
Insufficient Reaction Time or Temperature Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction mixture from light during incubation.[1][3]
Issue 2: Protein Precipitation or Aggregation During/After Conjugation

Possible Causes & Solutions

Possible CauseRecommended Solution
Reaction with DTT If DTT was used as a reducing agent and not fully removed, it can react with the iodoacetamide reagent, potentially causing precipitation.[4] Use TCEP as an alternative reducing agent, as it is less likely to cause this issue.[4]
Protein Denaturation The conjugation process itself or the buffer conditions might be destabilizing the protein. Ensure the protein is in a buffer that maintains its stability. Consider performing the conjugation at a lower temperature (4°C).
High Protein Concentration Highly concentrated protein solutions may be more prone to aggregation. Try diluting the protein solution before conjugation.[4]
Hydrophobicity of the Conjugate The addition of the this compound moiety can increase the hydrophobicity of the protein, which may lead to aggregation. Ensure the final conjugate is stored in an appropriate buffer, possibly with additives to enhance solubility.
Issue 3: Loss of Biological Activity of the Conjugated Protein

Possible Causes & Solutions

Possible CauseRecommended Solution
Modification of Critical Cysteine Residues The cysteine residue(s) modified by this compound may be essential for the protein's biological function. If possible, use site-directed mutagenesis to remove non-essential cysteines or to introduce a cysteine at a non-critical location.
Non-specific Labeling At a pH above 8.5 or with a large excess of the reagent, this compound can react with other amino acid residues such as lysine, histidine, and methionine, which could inactivate the protein.[1][3] Maintain the reaction pH between 7.5 and 8.5 and use a controlled molar excess of the reagent.
Conformational Changes The conjugation process may have altered the three-dimensional structure of the protein. Analyze the conjugate using techniques like circular dichroism (CD) or differential scanning calorimetry (DSC) to assess its conformational integrity.[5]

Stability and Storage of Conjugates

The long-term stability of your this compound-protein conjugate is critical for reliable experimental results.

Factors Influencing Conjugate Stability
FactorImpact on StabilityRecommendations
Temperature Higher temperatures accelerate degradation (proteolysis, oxidation, denaturation).Store at 4°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
pH Extreme pH values can lead to protein denaturation and hydrolysis of the protein backbone.Store in a buffer that is optimal for the protein's stability, typically between pH 6.5 and 8.0.
Buffer Components Certain buffer components can either stabilize or destabilize the conjugate.Additives like glycerol (25-50%) can act as cryoprotectants for frozen storage.[2] Avoid buffers containing nucleophiles that could potentially react with any unreacted iodoacetyl groups.
Proteases Contaminating proteases can degrade the protein component of the conjugate.Consider adding protease inhibitors to the storage buffer.
Light Exposure For conjugates containing light-sensitive moieties (e.g., fluorophores), light can cause photobleaching.Store conjugates in the dark.
Oxidizing Agents Oxidizing agents can damage the protein and potentially the thioether linkage.Avoid exposure to oxidizing agents. Consider adding a small amount of a scavenger like sodium azide (0.02-0.05%) to prevent microbial growth, which can also be a source of oxidative stress.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.5-8.0) at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryl groups, add a 10- to 20-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in an organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis against a suitable storage buffer.

Protocol 2: Assessing Conjugate Stability by SDS-PAGE
  • Sample Preparation:

    • Prepare aliquots of the purified conjugate in the desired storage buffer.

    • Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • At various time points (e.g., 0, 1, 3, 7, and 14 days), take one aliquot from each temperature.

  • SDS-PAGE Analysis:

    • Mix the samples with non-reducing SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • Data Analysis:

    • Visually inspect the gel for any changes in the band corresponding to the conjugate. Look for the appearance of lower molecular weight bands (indicating degradation) or high molecular weight aggregates.

    • Use densitometry to quantify the intensity of the conjugate band over time to estimate the rate of degradation.

Protocol 3: Assessing Conjugate Stability by Mass Spectrometry
  • Sample Preparation:

    • Incubate the conjugate under the desired stress conditions (e.g., elevated temperature, different pH).

    • Take samples at various time points.

  • Mass Spectrometry Analysis:

    • Analyze the intact conjugate by LC-MS to determine its molecular weight. A decrease in the main peak and the appearance of new peaks could indicate degradation.

    • For a more detailed analysis, digest the conjugate with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This can identify specific sites of modification and degradation, such as oxidation of the thioether linkage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot_prep Protein Preparation (Reduction with TCEP) Conjugation Conjugation (pH 7.5-8.5, Dark) Prot_prep->Conjugation Reag_prep This compound Preparation (Fresh) Reag_prep->Conjugation Purification Purification (Desalting/Dialysis) Conjugation->Purification Stability_test Stability Assessment (SDS-PAGE, MS) Purification->Stability_test

Caption: Experimental workflow for this compound protein conjugation and stability testing.

troubleshooting_logic cluster_reagent Reagent Issues cluster_protein Protein Issues cluster_conditions Reaction Conditions Start Low Conjugation? Reagent_hydrolyzed Reagent Hydrolyzed? Start->Reagent_hydrolyzed Cys_oxidized Cysteines Oxidized? Start->Cys_oxidized Wrong_pH Incorrect pH? Start->Wrong_pH Reagent_conc Insufficient Reagent? Reagent_hydrolyzed->Reagent_conc Wrong_time Insufficient Time? Cys_oxidized->Wrong_time Wrong_pH->Wrong_time

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: N-Iodoacetyltyramine Post-Reaction Quenching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted N-Iodoacetyltyramine following bioconjugation reactions. The information is presented in a question-and-answer format to directly address common issues and provide clear protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench the unreacted this compound after my reaction?

A1: Quenching is a critical step to halt the conjugation reaction and prevent unwanted side reactions.[1][2] Unreacted this compound, an electrophilic iodoacetyl-containing reagent, can continue to react with nucleophilic residues on your target molecule or other components in the reaction mixture. This can lead to non-specific labeling, over-alkylation of your target protein, and modification of other amino acids such as histidine, lysine, and methionine, potentially altering the biological activity or leading to protein aggregation.[1]

Q2: What are the recommended quenching agents for this compound?

A2: Thiol-containing reagents are the most effective and commonly used quenching agents for iodoacetyl groups. The principle is to introduce a small molecule with a highly reactive sulfhydryl group that will quickly react with and consume the excess this compound. Recommended quenching agents include:

  • Dithiothreitol (DTT) [3][4]

  • L-Cysteine [5]

  • 2-Mercaptoethanol (β-mercaptoethanol or BME)

Q3: How do I choose the best quenching agent for my experiment?

A3: The choice of quenching agent can depend on your downstream application.

  • DTT is a strong reducing agent and a very effective quencher.[3][4] However, its reducing properties might interfere with disulfide bonds in your protein if that is a concern for your subsequent analysis.

  • L-Cysteine is an excellent choice, particularly in proteomics workflows, as it has been shown to effectively preserve the activity of enzymes like trypsin which might be used for downstream protein digestion.[5]

  • 2-Mercaptoethanol is another effective thiol-based quencher, but it is volatile and has a strong odor, requiring use in a well-ventilated area.

Q4: What are the signs of inadequate quenching?

A4: Inadequate quenching can manifest in several ways, including:

  • High background signal in fluorescence or radioactivity-based detection methods due to non-specific labeling.

  • Unexpected molecular weight shifts in SDS-PAGE or mass spectrometry analysis, indicating over-alkylation.

  • Loss of biological activity of the conjugated molecule.

  • Precipitation or aggregation of the protein conjugate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background or non-specific signal Incomplete quenching of this compound.Increase the concentration of the quenching agent (e.g., 2-5 fold molar excess over the initial this compound concentration). Extend the quenching reaction time (e.g., to 30 minutes). Ensure the quenching agent is fresh and has not oxidized.
Loss of protein activity after conjugation and quenching The quenching agent (e.g., DTT) may have reduced critical disulfide bonds in the protein.Use a milder quenching agent like L-cysteine. Optimize the concentration of the quenching agent to be just sufficient to quench the unreacted this compound.
Precipitate forms after adding the quenching agent The quenching agent or the quenched product might have low solubility in the reaction buffer. The protein may be aggregating.Ensure the pH of the reaction mixture is maintained within the optimal range for your protein's stability. Consider a buffer exchange step after quenching to a more suitable buffer for storage.
Inconsistent results between experiments The reaction was not performed in the dark, leading to degradation of the light-sensitive this compound. The age and storage of the this compound and quenching agents may vary.Always perform iodoacetyl chemistry in the dark or in amber-colored tubes.[3] Use freshly prepared solutions of quenching agents.

Experimental Protocols

The following are generalized protocols for quenching unreacted this compound. It is recommended to optimize the concentrations and incubation times for your specific application. The reactivity of this compound is analogous to the well-studied N-iodoacetamide (IAA).

Protocol 1: Quenching with Dithiothreitol (DTT)

  • Prepare a fresh stock solution of DTT (e.g., 1 M in a suitable buffer like PBS or Tris).

  • Add DTT to the reaction mixture to a final concentration that is in molar excess of the initial this compound concentration. A common starting point is a final concentration of 5-20 mM.[3][4]

  • Incubate the reaction mixture for at least 15-30 minutes at room temperature, protected from light.[3][4]

Protocol 2: Quenching with L-Cysteine

  • Prepare a fresh stock solution of L-Cysteine (e.g., 100 mM in a suitable buffer). Note that L-cysteine may have limited solubility and the pH may need adjustment.

  • Add L-Cysteine to the reaction mixture to a final concentration in molar excess of the initial this compound concentration.

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light. A study on iodoacetamide showed that cysteine quenching effectively preserves trypsin activity.[5]

Protocol 3: Quenching with 2-Mercaptoethanol (BME)

  • In a fume hood, add 2-Mercaptoethanol to the reaction mixture to a final concentration in molar excess of the initial this compound concentration.

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

Quantitative Data Summary

Quenching AgentTypical Final ConcentrationReference
Dithiothreitol (DTT)5 - 20 mM[3][4]
L-CysteineNot specified in provided results, but used effectively[5]
2-MercaptoethanolNot specified in provided results

Visualizations

Quenching_Workflow cluster_reaction Bioconjugation Reaction cluster_quenching Quenching Step Target_Molecule Target Molecule (e.g., Protein-SH) Reaction_Mix Reaction Target_Molecule->Reaction_Mix NIAT This compound (Excess) NIAT->Reaction_Mix Conjugated_Product Conjugated_Product Reaction_Mix->Conjugated_Product Conjugated Product Unreacted_NIAT Unreacted_NIAT Reaction_Mix->Unreacted_NIAT Unreacted This compound Quenching_Agent Quenching Agent (e.g., DTT, Cysteine) Quenched_Mix Quenching Quenching_Agent->Quenched_Mix Inactive_Adduct Inactive_Adduct Quenched_Mix->Inactive_Adduct Inactive Adduct Unreacted_NIAT->Quenched_Mix

Caption: Workflow for quenching unreacted this compound.

Signaling_Pathway Start Post-Conjugation Reaction Mixture Decision Quenching Performed? Start->Decision Yes Effective Quenching Decision->Yes Yes No No Quenching Decision->No No Result_Yes Clean Product & Reliable Downstream Analysis Yes->Result_Yes Result_No Side Reactions, High Background, Inaccurate Results No->Result_No

Caption: Logical flow of the quenching decision and its impact.

References

Validation & Comparative

Reactivity Showdown: N-Iodoacetyltyramine vs. N-Chloroacetyltyramine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of two key haloacetyl-based crosslinking agents. This guide delves into the fundamental chemical principles governing their reactivity, presents supporting experimental data, and provides detailed protocols for comparative analysis.

In the realm of bioconjugation and chemical biology, the precise and efficient modification of biomolecules is paramount. Haloacetyl derivatives, particularly N-iodoacetyl and N-chloroacetyl compounds, are widely employed as electrophilic reagents for the selective alkylation of nucleophilic residues on proteins, most notably the thiol group of cysteine. This guide provides a head-to-head comparison of the reactivity of two such reagents: N-Iodoacetyltyramine and N-chloroacetyltyramine. Understanding their relative reactivity is crucial for optimizing labeling strategies, designing targeted covalent inhibitors, and developing robust bioconjugates.

The Fundamental Difference: Leaving Group Ability

The reactivity of this compound and N-chloroacetyltyramine in SN2 reactions is primarily dictated by the nature of the halogen substituent. The core principle governing this difference lies in the leaving group's ability to depart from the acetyl backbone. Iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻). This is attributed to its larger atomic radius, greater polarizability, and the lower bond strength of the carbon-iodine bond compared to the carbon-chlorine bond. Consequently, the transition state of the SN2 reaction is more stabilized when iodide is the leaving group, leading to a lower activation energy and a faster reaction rate.

This fundamental chemical principle establishes a clear hierarchy of reactivity: This compound is inherently more reactive than N-chloroacetyltyramine towards nucleophiles like the thiolate anion of cysteine.

Quantitative Reactivity Comparison: A Tale of Two Halogens

The reaction of haloacetamides with the thiol group of cysteine is highly pH-dependent. The reactive species is the thiolate anion (S⁻), the concentration of which increases with pH. Therefore, reaction rates are typically measured under controlled pH conditions.

The following table summarizes the apparent second-order rate constants (k) for the reaction of chloroacetamide with cysteine at 30°C and an ionic strength of 0.1 M (KCl), as determined by Lindley (1960) using a pH-stat titration method.

pHApparent Second-Order Rate Constant (k) for Chloroacetamide with Cysteine (L·mol⁻¹·s⁻¹)
6.500.00239
7.000.00667
7.500.0194
8.000.0424
8.500.0702
9.000.0970
9.500.129
10.000.187
10.500.400

Data sourced from Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584.

While a directly comparable, comprehensive dataset for iodoacetamide under identical conditions is elusive in the literature, it is widely established that iodoacetamide reacts significantly faster than chloroacetamide with thiols. Qualitative and semi-quantitative studies consistently show that iodoacetamide is a much more potent alkylating agent. For instance, at a given pH, the reaction with iodoacetamide can be expected to proceed to completion in a fraction of the time required for chloroacetamide. This heightened reactivity makes this compound the reagent of choice for applications requiring rapid and efficient labeling, especially at lower concentrations or temperatures.

Experimental Protocols: A Guide to Measuring Reactivity

For researchers wishing to perform their own comparative reactivity studies, the following experimental protocol, adapted from the principles outlined by Lindley (1960), provides a robust framework for determining the second-order rate constants of haloacetyl compounds with a model thiol.

Protocol: Determination of Second-Order Rate Constant by pH-Stat Titration

Objective: To measure the rate of reaction between a haloacetyl compound (e.g., this compound or N-chloroacetyltyramine) and a thiol-containing compound (e.g., cysteine or glutathione) by monitoring the consumption of alkali required to maintain a constant pH.

Principle: The alkylation of a thiol by a haloacetamide releases a proton (H⁺), causing a decrease in pH. A pH-stat automatically titrates a standard base into the reaction mixture to maintain a constant pH. The rate of base addition is directly proportional to the rate of the reaction.

Materials:

  • pH-stat apparatus (autotitrator)

  • Thermostatted reaction vessel

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • This compound or N-chloroacetyltyramine stock solution of known concentration

  • Cysteine hydrochloride or Glutathione (reduced form)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Nitrogen gas supply for maintaining an inert atmosphere

  • Deionized, degassed water

Procedure:

  • Preparation:

    • Prepare a solution of the thiol (e.g., 5 mM cysteine) in deionized, degassed water containing a known concentration of KCl (e.g., 0.1 M) to maintain constant ionic strength.

    • Calibrate the pH electrode of the pH-stat at the desired reaction temperature (e.g., 30°C).

    • Equilibrate the thermostatted reaction vessel to the desired temperature.

  • Reaction Setup:

    • Add a known volume of the thiol solution to the reaction vessel.

    • Bubble nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen, which can oxidize the thiol. Maintain a gentle stream of nitrogen over the solution throughout the experiment.

    • Set the pH-stat to the desired pH and allow the system to stabilize.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known volume of the haloacetyltyramine stock solution to the reaction vessel with rapid stirring. The final concentration of the haloacetyltyramine should be in a slight excess (e.g., 1.5 to 2-fold) of the thiol concentration.

    • The pH-stat will immediately begin to add NaOH to neutralize the protons released during the reaction.

  • Data Collection:

    • Record the volume of NaOH added as a function of time until the reaction is complete (i.e., the rate of NaOH addition becomes negligible).

  • Data Analysis:

    • The initial rate of the reaction can be determined from the initial slope of the plot of NaOH added versus time.

    • The apparent second-order rate constant (k) can be calculated using the following equation:

      k = (Initial Rate of NaOH addition) / ([Thiol]₀ * [Haloacetyltyramine]₀ * Volume of reaction)

      where:

      • [Thiol]₀ is the initial concentration of the thiol.

      • [Haloacetyltyramine]₀ is the initial concentration of the haloacetyltyramine.

Experimental Workflow Diagram:

G Experimental Workflow for Reactivity Determination cluster_prep Preparation cluster_rxn Reaction cluster_analysis Data Analysis prep_thiol Prepare Thiol Solution (e.g., Cysteine in KCl) setup Setup Reaction Vessel: Add Thiol Solution, Equilibrate Temperature prep_thiol->setup prep_halo Prepare Haloacetyltyramine Stock Solution initiate Initiate Reaction: Add Haloacetyltyramine prep_halo->initiate calibrate Calibrate pH-Stat calibrate->setup inert Create Inert Atmosphere (Nitrogen Purge) setup->inert inert->initiate monitor Monitor NaOH Addition vs. Time initiate->monitor plot Plot NaOH Added vs. Time monitor->plot calculate Calculate Second-Order Rate Constant (k) plot->calculate

Caption: Workflow for determining the second-order rate constant.

Signaling Pathway and Logical Relationship Diagrams

The reaction between haloacetyl compounds and cysteine residues is a fundamental bioconjugation reaction. The following diagram illustrates this logical relationship.

G Alkylation of Cysteine by Haloacetyltyramine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product haloacetyl N-Haloacetyltyramine (Iodo or Chloro) conjugate Covalently Modified Protein (Thioether Bond) haloacetyl->conjugate SN2 Reaction cysteine Protein with Cysteine Residue (Thiol Group: -SH) cysteine->conjugate ph Physiological pH (Thiolate formation: -S⁻) ph->cysteine Deprotonation

Caption: Cysteine alkylation by N-Haloacetyltyramine.

Conclusion: Choosing the Right Reagent for the Job

The choice between this compound and N-chloroacetyltyramine hinges on the specific requirements of the experiment.

  • This compound is the more reactive of the two, making it ideal for:

    • Rapid and efficient protein labeling.

    • Applications where low reagent concentrations are desirable.

    • Situations where the target cysteine is less accessible or less nucleophilic.

    • Time-sensitive experiments.

  • N-chloroacetyltyramine , being less reactive, offers advantages in scenarios where:

    • A greater degree of control over the reaction is needed.

    • Potential off-target reactions with other nucleophilic residues need to be minimized.

    • The target protein is sensitive to harsh labeling conditions.

    • A slower, more deliberate modification is preferred.

By understanding the fundamental principles of their reactivity and leveraging the experimental data and protocols presented here, researchers can make informed decisions to select the optimal haloacetyltyramine reagent for their specific bioconjugation needs, ultimately leading to more robust and reproducible results in their scientific endeavors.

A Researcher's Guide: NHS Esters for Amine Labeling vs. N-Iodoacetyl Compounds for Sulfhydryl Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the field of bioconjugation, the precise and stable attachment of labels, drugs, or other moieties to biomolecules is paramount. Among the most common targets on proteins and peptides are primary amines and sulfhydryl groups. This guide provides a comprehensive comparison of two widely used strategies: the labeling of primary amines using N-hydroxysuccinimide (NHS) esters and the targeting of sulfhydryl groups with N-Iodoacetyltyramine and related iodoacetyl reagents.

While both are powerful techniques, they target different functional groups with distinct reactivities and offer unique advantages. This guide will objectively compare these two approaches, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal strategy for their specific application. It is important to note that this compound is a reagent specific for sulfhydryl groups and is not suitable for labeling primary amines.

Mechanism of Action: A Tale of Two Chemistries

The choice between targeting amines or sulfhydryls fundamentally depends on the distinct chemical reactions involved.

NHS Ester Chemistry for Amine Labeling

NHS esters are highly reactive compounds designed to specifically target primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a polypeptide chain.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][4] This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[4]

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

This compound Chemistry for Sulfhydryl Labeling

This compound belongs to the class of haloacetyl reagents, which are highly specific for sulfhydryl (thiol) groups found on cysteine residues. The reaction is a nucleophilic substitution (SN2) where the thiolate anion (the deprotonated form of the sulfhydryl group) attacks the carbon atom bearing the iodine. This displaces the iodide ion and forms a very stable thioether bond. This reaction is most efficient at a pH between 7.5 and 8.5, where the sulfhydryl group is sufficiently deprotonated to be a potent nucleophile.

Caption: Iodoacetyl reaction with a sulfhydryl group to form a stable thioether bond.

Comparative Analysis: Amine vs. Sulfhydryl Labeling

The decision to target amines or sulfhydryls has significant implications for the specificity, stoichiometry, and potential functional impact of the labeling.

FeatureAmine Labeling (NHS Esters)Sulfhydryl Labeling (this compound)
Target Residues Primary amines (Lysine, N-terminus)Sulfhydryl groups (Cysteine)
Residue Abundance High (Lysine is a common amino acid)Low (Cysteine is one of the least abundant amino acids)
Site Specificity Generally low; labels multiple accessible lysinesHigh; allows for precise labeling of specific cysteines
Stoichiometry Control Difficult to control; often results in a heterogeneous mixture of conjugatesEasier to control; can achieve 1:1 labeling with careful control of conditions
Reaction pH 7.2 - 8.57.5 - 8.5
Resulting Bond Amide (-CO-NH-)Thioether (-S-)
Bond Stability Highly stable under a wide range of conditions.[4]Very stable; resistant to hydrolysis and reducing agents.[5]
Potential Side Reactions Hydrolysis of the NHS ester in aqueous solution; reaction with serine, threonine, or tyrosine at high pH.Reaction with histidine or methionine at high reagent excess or prolonged reaction times.
Impact on Protein Function High potential to disrupt function if lysines are in active or binding sites.Lower potential to disrupt function, as cysteines are less common in active sites and are often involved in disulfide bonds that can be selectively reduced.

Experimental Protocols

The following are generalized protocols. Optimal conditions, such as molar excess of the labeling reagent and reaction time, should be determined empirically for each specific biomolecule.

General Protocol for Amine Labeling with NHS Esters
  • Buffer Preparation: Prepare a suitable amine-free buffer, such as phosphate-buffered saline (PBS) or borate buffer, and adjust the pH to 8.0-8.5.

  • Protein Preparation: Dissolve the protein or other amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

General Protocol for Sulfhydryl Labeling with this compound
  • Reduction of Disulfides (if necessary): If the target cysteines are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 5- to 20-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature. Remove the reducing agent immediately before labeling, typically by a desalting column.

  • Buffer Preparation: Prepare a reaction buffer, such as PBS, and adjust the pH to 8.0-8.5. Degas the buffer and handle the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of sulfhydryls.

  • Protein Preparation: Dissolve the sulfhydryl-containing molecule in the reaction buffer.

  • Reagent Preparation: Dissolve the this compound in DMSO or DMF. These reactions should be performed in the dark to limit the generation of free iodine.

  • Reaction: Add a 5- to 10-fold molar excess of the iodoacetyl reagent to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine.

  • Purification: Purify the conjugate from excess reagent and byproducts using a suitable method like dialysis or gel filtration.

Experimental Workflow Visualization

The general workflow for both labeling strategies can be visualized as a series of sequential steps.

Bioconjugation_Workflow Start Start Buffer_Prep Buffer & Biomolecule Preparation Start->Buffer_Prep Reduction Disulfide Reduction (For Sulfhydryl Labeling) Buffer_Prep->Reduction If targeting Cys Reagent_Prep Prepare Labeling Reagent (NHS Ester or Iodoacetyl) Buffer_Prep->Reagent_Prep If targeting Lys Reduction->Reagent_Prep Reaction Incubate Biomolecule with Reagent Reagent_Prep->Reaction Quench Quench Reaction (Optional) Reaction->Quench Purification Purify Conjugate Quench->Purification Analysis Analyze Labeled Product (e.g., MS, SDS-PAGE) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for bioconjugation.

Choosing the Right Strategy

  • For high specificity and controlled stoichiometry: Sulfhydryl labeling is the superior choice. The low natural abundance of cysteine allows for precise, site-directed modification, which is crucial for applications like antibody-drug conjugates (ADCs) where the drug-to-antibody ratio must be tightly controlled.

  • When cysteines are unavailable or structurally important: Amine labeling is a robust and effective alternative. It is particularly useful for general protein labeling with fluorophores or biotin when the exact location of the label is less critical, and the protein's function is not compromised by lysine modification.

  • For introducing new reactive handles: If a protein lacks free sulfhydryls, primary amines can be modified with reagents that introduce a thiol group, which can then be targeted with iodoacetyl chemistry for more specific subsequent labeling.

Conclusion

Both NHS esters and this compound are indispensable tools in the bioconjugation toolbox. The choice between them is not about which reagent is "better," but which strategic approach—targeting abundant amines or rare sulfhydryls—is best suited to the research goal. NHS esters provide a straightforward method for robustly labeling proteins, while this compound and related reagents offer a pathway to highly specific, site-directed modification. By understanding the distinct chemistry, advantages, and limitations of each approach, researchers can design more effective and reliable bioconjugates for a wide array of applications in basic science, diagnostics, and therapeutics.

References

A Comparative Guide to Peptide Modification for Mass Spectrometry: N-Iodoacetyltyramine and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the mass spectrometry-based analysis of peptides, the selection of an appropriate modification reagent is a critical step that influences the sensitivity, specificity, and quantitative accuracy of the results. This guide provides a detailed comparison of N-Iodoacetyltyramine with other commonly used reagents for peptide modification, supported by experimental data and detailed protocols.

Introduction to Peptide Modification for Mass Spectrometry

Chemical modification of peptides is a widely employed strategy in proteomics to enhance ionization efficiency, enable quantitative analysis, and facilitate the enrichment of specific peptide populations. Iodoacetyl-containing reagents are a class of alkylating agents that specifically react with the thiol group of cysteine residues under mild conditions. This specific modification is instrumental in various proteomics workflows, including protein quantitation and the study of cysteine-based post-translational modifications.

This guide focuses on the characteristics and performance of this compound as a peptide modification reagent and compares it with established alternatives such as Iodoacetamide (IAM) and Iodoacetyl Tandem Mass Tags (iodoTMT).

This compound: A Reagent with Potential

This compound is a derivative of tyramine containing a reactive iodoacetyl group. While its primary documented use has been in the context of radiolabeling sulfhydryl-containing compounds, its chemical properties suggest its potential as a valuable tool in mass spectrometry-based proteomics.

Key Characteristics:
  • Cysteine Specificity: The iodoacetyl group readily and specifically reacts with the sulfhydryl group of cysteine residues via nucleophilic substitution. This high specificity is crucial for targeted analysis of cysteine-containing peptides.

  • Enhanced Ionization: The tyramine moiety, with its phenolic hydroxyl group, is expected to enhance the ionization efficiency of modified peptides in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Potential for Further Derivatization: The phenolic hydroxyl group of the tyramine structure offers a potential site for further chemical modification, which could be exploited for affinity enrichment or the introduction of reporter groups.

While direct, extensive studies on this compound for routine proteomics are limited, its reactivity is well-established. The kinetics of the reaction of this compound with N-acetylcysteine have been determined, providing a basis for its application in peptide modification.[1]

Comparison with Alternative Reagents

The performance of this compound can be benchmarked against widely used cysteine-modifying reagents: Iodoacetamide (IAM) and Iodoacetyl Tandem Mass Tags (iodoTMT).

FeatureThis compound (Inferred)Iodoacetamide (IAM)Iodoacetyl Tandem Mass Tags (iodoTMT)
Primary Application Cysteine AlkylationCysteine Alkylation (primarily for preventing disulfide bond reformation)Quantitative Proteomics (isobaric labeling)
Mass Shift (Monoisotopic) ~275.02 Da~57.02 DaVariable (e.g., iodoTMTzero ~229.16 Da)
Quantitative Capability Label-free or via isotopic labeling of the reagentLabel-free or in combination with isotopic labeling methodsIsobaric labeling for multiplexed relative quantification[2][3]
Enrichment Potential Possible via the tyramine moietyNo inherent enrichment handleEnables immuno-enrichment using anti-TMT antibodies[2][4]
Effect on Fragmentation Expected to produce characteristic reporter ionsMinimal impact on peptide backbone fragmentationGenerates reporter ions in the low-mass region for quantification
Published Proteomics Applications LimitedExtensiveExtensive

Experimental Workflows and Protocols

To provide a practical context for comparison, this section outlines a general experimental workflow for the modification of peptides with iodoacetyl-based reagents.

experimental_workflow cluster_sample_prep Sample Preparation cluster_alkylation Alkylation cluster_digestion_cleanup Digestion & Cleanup cluster_enrichment Enrichment (Optional) cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis protein_extraction Protein Extraction reduction Reduction (e.g., DTT, TCEP) protein_extraction->reduction alkylation Alkylation with This compound, IAM, or iodoTMT reduction->alkylation digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion desalting Peptide Desalting (e.g., C18) digestion->desalting enrichment Affinity Enrichment (e.g., anti-TMT antibody) desalting->enrichment lc_ms LC-MS/MS Analysis desalting->lc_ms enrichment->lc_ms data_analysis Database Search & Quantification lc_ms->data_analysis

Caption: General experimental workflow for peptide modification and mass spectrometry analysis.

Detailed Protocol for Cysteine Alkylation with Iodoacetamide (IAM)

This protocol serves as a standard procedure that can be adapted for this compound.

  • Protein Reduction:

    • Resuspend the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Cysteine Alkylation:

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAM) to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess IAM.

    • Incubate for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the peptides using a liquid chromatography system coupled to a mass spectrometer.

Quantitative Data and Performance Comparison

The choice of modification reagent significantly impacts the quantitative strategy.

Iodoacetyl Tandem Mass Tags (iodoTMT)

IodoTMT reagents are isobaric tags that enable multiplexed quantitative analysis. Peptides from different samples are labeled with different iodoTMT reagents, which are identical in mass but produce unique reporter ions upon fragmentation in the mass spectrometer. The relative intensities of these reporter ions are used to determine the relative abundance of the peptide across the different samples.

Table 2: Performance Characteristics of iodoTMT Labeling

ParameterPerformanceReference
Labeling Specificity High for cysteine residues[2][4]
Labeling Efficiency Dependent on reagent concentration and reaction time[4]
Quantification Accuracy High, with good linearity over a wide dynamic range[3]
Multiplexing Capability Up to 6-plex with iodoTMTsixplex reagents[4]
This compound and Iodoacetamide

For this compound and Iodoacetamide, quantitative analysis is typically performed using label-free methods or by introducing stable isotopes into the reagent itself. In label-free quantification, the relative abundance of a peptide is determined by comparing its peak intensity or spectral counts across different runs. For isotopic labeling, a "heavy" version of the reagent (e.g., containing 13C or 15N) is used to label one sample, while the "light" (unlabeled) version is used for another. The mass difference allows for the relative quantification of the peptide in a single mass spectrometry run.

Signaling Pathways and Logical Relationships

The modification of cysteine residues is central to studying redox signaling pathways. The following diagram illustrates a simplified workflow for the analysis of redox-sensitive cysteines.

redox_signaling_workflow cluster_cellular_state Cellular State cluster_labeling Differential Labeling cluster_analysis Analysis control Control Cells label_control Block free thiols (IAM) control->label_control treated Treated Cells (Oxidative Stress) label_treated Block free thiols (IAM) treated->label_treated reduce_control Reduce reversible modifications (DTT) label_control->reduce_control reduce_treated Reduce reversible modifications (DTT) label_treated->reduce_treated label_redox_control Label newly exposed thiols (e.g., isotopic this compound) reduce_control->label_redox_control label_redox_treated Label newly exposed thiols (e.g., isotopic this compound) reduce_treated->label_redox_treated combine Combine Samples label_redox_control->combine label_redox_treated->combine ms_analysis LC-MS/MS Analysis combine->ms_analysis quant Quantify relative abundance of modified peptides ms_analysis->quant

Caption: Workflow for quantitative analysis of redox-modified cysteines.

Conclusion

This compound presents an interesting, though currently underutilized, alternative for the mass spectrometry analysis of cysteine-containing peptides. Its inherent chemical properties suggest benefits in terms of ionization efficiency and potential for further derivatization. However, for established and validated quantitative proteomics workflows, reagents like Iodoacetamide and, particularly, iodoTMT, offer a more robust and well-documented path.

The choice of reagent will ultimately depend on the specific goals of the experiment. For researchers looking to perform multiplexed quantitative analysis of the cysteine-containing sub-proteome, iodoTMT reagents are the current standard. For general alkylation to prevent disulfide bond formation, Iodoacetamide remains a cost-effective and reliable choice. This compound may find its niche in applications where enhanced ionization of specific, low-abundance peptides is critical, or where its unique chemical handle can be exploited for novel enrichment strategies. Further research directly comparing the performance of this compound with other reagents in a proteomics context is warranted to fully elucidate its potential.

References

A Comparative Analysis of N-Iodoacetyltyramine and Maleimide Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of two prominent classes of sulfhydryl-reactive reagents: N-Iodoacetyltyramine and maleimides. In the realm of bioconjugation, the precise and stable modification of proteins and other biomolecules is paramount. Cysteine residues, with their nucleophilic thiol groups, offer a prime target for such modifications. Both N-iodoacetyl derivatives and maleimides are widely employed to achieve cysteine-specific labeling, each presenting a unique set of characteristics. This document aims to furnish researchers with the necessary data to make informed decisions when selecting a reagent for their specific application, be it in basic research, diagnostics, or the development of antibody-drug conjugates (ADCs).

At a Glance: Key Performance Indicators

The selection of a sulfhydryl-reactive reagent is often a balance between reactivity, specificity, and the stability of the final conjugate. Below is a summary of the key performance characteristics of this compound and Maleimide reagents.

FeatureThis compoundMaleimide Reagents
Reactive Group IodoacetylMaleimide
Reaction Type Nucleophilic Substitution (SN2)Michael Addition
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Optimal pH Range 8.0 - 8.56.5 - 7.5
Reaction Rate HighVery High
Second-order rate constant with N-acetylcysteine ~3.0 M-1s-1[1][2]Varies with substituent, can be significantly higher than iodoacetyls
Bond Formed Stable ThioetherThioether (Thiosuccinimide adduct)
Conjugate Stability Highly Stable, Irreversible[3]Susceptible to hydrolysis and retro-Michael addition (thiol exchange)[4][5][6][7]
Half-life of Conjugate with Glutathione Not reported to be susceptible to thiol exchange20 - 80 hours (for N-ethylmaleimide with various thiols)[4][6][8]
Primary Side Reactions Reaction with other nucleophiles (e.g., histidine, lysine) at pH > 8.5Hydrolysis of the maleimide ring, retro-Michael addition[9]

Delving Deeper: A Head-to-Head Comparison

Chemical Reactivity and Specificity

Both this compound and maleimide reagents exhibit a strong preference for the sulfhydryl groups of cysteine residues. However, the underlying reaction mechanisms and optimal conditions differ.

This compound , a haloacetyl reagent, reacts with thiols via a bimolecular nucleophilic substitution (SN2) reaction. This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form[4]. While highly specific for thiols at this pH, increasing the pH further can lead to off-target reactions with other nucleophilic amino acid side chains such as histidine and lysine[9].

Maleimide reagents react with thiols through a Michael-type addition across the double bond of the maleimide ring. This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5[10]. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity[3]. However, at pH values above 7.5, the reactivity towards primary amines increases, and the maleimide ring becomes more susceptible to hydrolysis[10].

Stability of the Resulting Conjugate

A critical consideration in the design of bioconjugates, particularly for in vivo applications, is the stability of the linkage.

The thioether bond formed by the reaction of This compound with a cysteine residue is highly stable and considered irreversible under physiological conditions[3]. This robustness makes iodoacetyl-based conjugates particularly suitable for applications requiring long-term stability.

In contrast, the thiosuccinimide adduct formed from the maleimide-thiol reaction can exhibit instability. It is susceptible to two primary degradation pathways:

  • Hydrolysis: The succinimide ring can undergo hydrolysis, opening the ring to form a succinamic acid derivative. This hydrolysis is base-catalyzed and its rate is influenced by the substituent on the maleimide nitrogen[11][12].

  • Retro-Michael Addition: The Michael addition is reversible, and the thioether bond can break, leading to the release of the conjugated molecule. This can be followed by a thiol exchange reaction, where the maleimide reacts with another thiol-containing molecule, such as glutathione, which is abundant in the intracellular environment[4][5][6][7]. The half-life of N-ethylmaleimide conjugated to N-acetylcysteine in the presence of glutathione can range from 20 to 80 hours[4][6][8].

Experimental Protocols

Detailed and validated protocols are essential for successful bioconjugation. Below are representative protocols for labeling proteins with this compound and a maleimide reagent.

Protocol 1: Protein Labeling with this compound

This protocol is adapted from standard procedures for iodoacetamide-based labeling and is suitable for labeling proteins with accessible cysteine residues.

Materials:

  • Protein of interest with at least one free cysteine residue

  • This compound

  • Reduction buffer: e.g., 50 mM Tris, 150 mM NaCl, pH 7.5 with 10 mM DTT or TCEP

  • Labeling buffer: e.g., 50 mM Tris, 150 mM NaCl, pH 8.3

  • Quenching solution: e.g., 1 M L-cysteine or β-mercaptoethanol

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Reduction (if necessary):

    • If the target cysteine(s) are involved in disulfide bonds, dissolve the protein in reduction buffer.

    • Incubate at 37°C for 1 hour.

    • Remove the reducing agent using a desalting column equilibrated with labeling buffer.

  • Labeling Reaction:

    • Immediately after desalting, determine the protein concentration.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-fold molar excess over the this compound to react with any unreacted reagent.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess reagent and quenching solution by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Protein Labeling with a Maleimide Reagent

This protocol is a general procedure for labeling proteins with maleimide-functionalized molecules, such as fluorescent dyes or biotin.

Materials:

  • Protein of interest with at least one free cysteine residue

  • Maleimide reagent (e.g., Maleimide-PEG4-Biotin)

  • Reduction buffer (optional): e.g., PBS with 10 mM TCEP

  • Labeling buffer: e.g., PBS, pH 7.2

  • Quenching solution: e.g., 1 M L-cysteine or β-mercaptoethanol

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in labeling buffer.

    • If reduction of disulfide bonds is required, add TCEP to a final concentration of 10 mM and incubate for 30 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide reagent[10]. If using DTT, it must be removed prior to adding the maleimide.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

    • Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-fold molar excess over the maleimide reagent.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Purify the conjugate using a desalting column equilibrated with a suitable storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by spectrophotometry or mass spectrometry.

Visualizing the Application: Signaling Pathways and Experimental Workflows

Cysteine-reactive reagents are invaluable tools for studying cellular signaling pathways where redox regulation plays a critical role. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, for instance, is known to be modulated by the oxidation of specific cysteine residues.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation ROS ROS EGFR_dimer->ROS Generates Downstream Downstream Signaling (Proliferation, Survival) EGFR_dimer->Downstream PTP PTP (Active) PTP->EGFR_dimer Dephosphorylates (Inhibits) PTP_ox PTP (Inactive) ROS->PTP Oxidizes Cys

Caption: Redox regulation of the EGFR signaling pathway.

The diagram above illustrates how ligand binding to EGFR leads to the generation of Reactive Oxygen Species (ROS), which can inactivate Protein Tyrosine Phosphatases (PTPs) by oxidizing a catalytic cysteine residue. This inactivation of PTPs enhances and prolongs EGFR signaling.

To investigate the role of specific cysteine residues in this pathway, researchers can employ an experimental workflow utilizing this compound or maleimide reagents.

Experimental_Workflow cluster_workflow Workflow for Cysteine Reactivity Profiling start Cell Culture (e.g., A431 cells) stimulate Stimulate with EGF start->stimulate lyse Cell Lysis stimulate->lyse labeling Label with This compound or Maleimide Probe lyse->labeling digest Protein Digestion (e.g., Trypsin) labeling->digest enrich Enrich Labeled Peptides (e.g., Affinity Chromatography) digest->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis: Identify and Quantify Modified Cysteines ms->data

Caption: Experimental workflow for identifying redox-sensitive cysteines.

This workflow outlines the key steps in a chemoproteomic experiment to identify cysteine residues that undergo changes in reactivity upon EGF stimulation. By comparing the labeling patterns in stimulated versus unstimulated cells, researchers can pinpoint specific cysteines that are involved in the redox regulation of the EGFR signaling pathway.

Conclusion

The choice between this compound and maleimide reagents is context-dependent. For applications demanding the utmost stability of the final conjugate, this compound and other haloacetyl reagents are superior due to the formation of a robust, irreversible thioether bond[3]. However, the higher reactivity and milder pH requirements of maleimides make them an attractive option for many bioconjugation applications, provided that the potential for conjugate instability is considered and, if necessary, mitigated. The information presented in this guide, including the quantitative data and detailed protocols, should empower researchers to select the optimal reagent and methodology to achieve their scientific goals.

References

Assessing Protein Viability Post-Labeling: A Comparative Guide to N-Iodoacetyltyramine and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of a protein's biological activity after labeling is paramount. This guide provides a comprehensive comparison of N-Iodoacetyltyramine labeling with alternative methods, offering detailed experimental protocols and supporting data to ensure the functional viability of your labeled proteins.

This compound is a valuable tool for protein labeling, particularly for radioiodination, due to its ability to react with sulfhydryl groups on cysteine residues. The iodoacetyl group forms a stable thioether bond, allowing for the attachment of a detectable tag. Critically, studies have shown that this method can be employed without compromising the biological activity of the protein, a crucial factor for the validity of subsequent experiments.

The Chemistry of Labeling: this compound in Focus

This compound's reactivity is centered on its iodoacetyl functional group, which readily undergoes a nucleophilic substitution reaction with the sulfhydryl group of cysteine residues. This site-specific modification is advantageous as cysteines are often less abundant than other reactive residues like lysines, offering a greater degree of labeling control.

However, it is important to be aware of potential off-target reactions. At higher pH levels, the iodoacetyl moiety can also react with other nucleophilic amino acid side chains, including those of methionine, histidine, and lysine. Therefore, careful optimization of labeling conditions is essential to maintain specificity and protein function.

A Comparative Look at Labeling Reagents

While this compound is an effective labeling reagent, several alternatives exist, each with its own set of advantages and disadvantages. The most common alternatives for sulfhydryl-reactive labeling are maleimide-based reagents.

FeatureThis compound (Iodoacetamide-based)Maleimide-based Reagents
Reactive Group IodoacetylMaleimide
Target Residue Cysteine (Sulfhydryl group)Cysteine (Sulfhydryl group)
Bond Formed Stable ThioetherStable Thioether
Reactivity Moderately reactiveHighly reactive
Optimal pH 7.5 - 8.56.5 - 7.5
Specificity High for sulfhydryls at optimal pH, but can react with other nucleophiles at higher pH.Highly specific for sulfhydryls within the optimal pH range.
Stability of Labeled Protein Generally stable.Can be prone to hydrolysis at higher pH, leading to ring opening and loss of reactivity.

Assessing Biological Activity: A Toolkit of Assays

Verifying that a labeled protein retains its biological function is a critical step. The choice of assay depends on the protein's function. Here, we provide detailed protocols for three common types of assays.

Enzyme Activity Assays

For proteins that are enzymes, a kinetic analysis is the gold standard for assessing biological activity.

Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme's substrate in an appropriate assay buffer.

    • Prepare a stock solution of the labeled and unlabeled (control) enzyme at the same concentration in the assay buffer.

    • Prepare any necessary cofactor solutions.

  • Assay Setup:

    • In a 96-well plate or cuvettes, prepare a series of substrate dilutions from the stock solution.

    • Add a constant amount of the labeled or unlabeled enzyme to each well/cuvette.

    • Include a blank control for each substrate concentration containing buffer and substrate but no enzyme.

  • Data Acquisition:

    • Initiate the reaction (e.g., by adding the enzyme or a cofactor).

    • Immediately place the plate/cuvettes in a spectrophotometer pre-set to the appropriate wavelength for detecting the product formation or substrate depletion.

    • Record the absorbance at regular time intervals for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the key kinetic parameters: Vmax (maximum velocity) and Km (Michaelis constant).

    • Compare the Vmax and Km values of the labeled enzyme to the unlabeled control. Significant changes indicate a potential loss of activity.[1][2]

Table 1: Hypothetical Enzyme Kinetic Data

EnzymeVmax (µM/min)Km (µM)% Activity Retention
Unlabeled Control10010100%
This compound Labeled951195%
Maleimide Labeled851585%
Receptor-Ligand Binding Assays

For proteins that are receptors or ligands, binding assays are essential to determine if the labeling has affected their interaction.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Prepare a cell membrane preparation or purified receptor solution.

    • Prepare a stock solution of a known radiolabeled ligand with high affinity for the receptor.

    • Prepare a series of dilutions of the unlabeled competitor ligand (this could be your labeled protein or a known antagonist).

  • Assay Setup:

    • In a 96-well filter plate, add a constant amount of the receptor preparation to each well.

    • Add a constant concentration of the radiolabeled ligand to each well.

    • Add the serially diluted unlabeled competitor ligand to the wells.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the concentration of the competitor ligand.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to quantify the affinity of your labeled protein.[3][4][5]

Table 2: Hypothetical Receptor Binding Data

LigandIC50 (nM)Ki (nM)% Binding Affinity Retention
Unlabeled Control105100%
This compound Labeled12683%
Maleimide Labeled201050%
Cell-Based Signaling Assays

For proteins involved in cellular signaling pathways, a cell-based assay is the most physiologically relevant method to assess function.

Experimental Protocol: Reporter Gene Assay for a Signaling Protein

  • Cell Line and Reagent Preparation:

    • Use a stable cell line that expresses the target receptor and contains a reporter gene (e.g., luciferase or GFP) under the control of a response element specific to the signaling pathway of interest.

    • Prepare your labeled and unlabeled signaling protein (ligand) at various concentrations.

  • Cell Treatment:

    • Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the different concentrations of your labeled and unlabeled signaling protein.

    • Include an untreated control.

  • Incubation:

    • Incubate the cells for a sufficient period to allow for signal transduction and reporter gene expression (typically 6-24 hours).

  • Detection and Analysis:

    • For luciferase reporters, lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

    • For GFP reporters, measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

    • Plot the reporter signal against the concentration of the signaling protein.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Compare the EC50 and maximal response of the labeled protein to the unlabeled control.

Table 3: Hypothetical Cell-Based Signaling Data

Signaling ProteinEC50 (nM)Max Response (RLU/RFU)% Functional Activity Retention
Unlabeled Control51,000,000100%
This compound Labeled6950,00095%
Maleimide Labeled15750,00075%

Visualizing the Workflow and Concepts

To further clarify the processes and relationships described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_labeling Protein Labeling cluster_activity_assay Biological Activity Assessment cluster_analysis Data Analysis & Comparison protein Purified Protein labeling_reagent This compound or Alternative protein->labeling_reagent labeled_protein Labeled Protein labeling_reagent->labeled_protein Covalent Labeling purification Purification of Labeled Protein labeled_protein->purification enzyme_assay Enzyme Kinetic Assay purification->enzyme_assay binding_assay Receptor Binding Assay purification->binding_assay cell_assay Cell-Based Signaling Assay purification->cell_assay data_analysis Determine Key Parameters (Vmax, Km, Ki, EC50) enzyme_assay->data_analysis binding_assay->data_analysis cell_assay->data_analysis comparison Compare Labeled vs. Unlabeled Protein data_analysis->comparison conclusion Assess Activity Retention comparison->conclusion

Caption: Experimental workflow for assessing protein biological activity after labeling.

signaling_pathway cluster_nucleus ligand Labeled Signaling Protein (Ligand) receptor Cell Surface Receptor ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP) g_protein->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus response_element Response Element reporter_gene Reporter Gene (e.g., Luciferase) response_element->reporter_gene reporter_protein Reporter Protein reporter_gene->reporter_protein Transcription & Translation detectable_signal Detectable Signal (Light/Fluorescence) reporter_protein->detectable_signal

Caption: A generic signaling pathway illustrating the principle of a reporter gene assay.

logic_diagram start Start: Assess Labeled Protein Activity q1 Is the protein an enzyme? start->q1 a1 Perform Enzyme Kinetic Assay q1->a1 Yes q2 Does the protein bind to a specific target? q1->q2 No end End: Determine Activity Retention a1->end a2 Perform Receptor-Ligand Binding Assay q2->a2 Yes q3 Does the protein initiate a cellular signaling cascade? q2->q3 No a2->end a3 Perform Cell-Based Signaling Assay q3->a3 Yes other Consider other functional assays (e.g., protein-protein interaction) q3->other No a3->end other->end

References

Quantitative Methods for Determining N-Iodoacetyltyramine Labeling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of quantitative methods for determining the labeling efficiency of N-Iodoacetyltyramine, a crucial reagent for the site-specific modification of proteins and peptides. Understanding the extent of labeling is paramount for the consistency and reliability of downstream applications, from biochemical assays to the development of antibody-drug conjugates. Here, we present an objective overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectrophotometry. This guide includes experimental protocols, quantitative data comparisons, and visualizations to aid in the selection of the most appropriate method for your research needs.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying labeled and unlabeled proteins or peptides based on differences in their hydrophobicity. The addition of the this compound label increases the hydrophobicity of the molecule, leading to a longer retention time on a reverse-phase column. By integrating the peak areas of the labeled and unlabeled species, the labeling efficiency can be accurately determined.

Experimental Protocol: RP-HPLC for Labeling Efficiency
  • Sample Preparation:

    • Following the labeling reaction with this compound, quench the reaction by adding a thiol-containing reagent such as dithiothreitol (DTT) or 2-mercaptoethanol in excess.

    • Remove excess labeling reagent and quenching agent by buffer exchange using a desalting column or through dialysis.

    • Prepare a series of dilutions of your protein sample in the initial mobile phase (e.g., 0.1% Trifluoroacetic acid (TFA) in water).

  • Chromatographic Conditions:

    • Column: A C4 or C18 reverse-phase column with a wide pore size (e.g., 300 Å) is suitable for protein separations.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient can be optimized to achieve baseline separation of the labeled and unlabeled peaks.

    • Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.

    • Detection: Monitor the absorbance at 220 nm and 280 nm. The peak at 280 nm will be influenced by the additional absorbance from the tyramine moiety of the label.

  • Data Analysis:

    • Identify the peaks corresponding to the unlabeled and labeled protein. The labeled protein will have a later retention time.

    • Integrate the area under each peak.

    • Calculate the labeling efficiency using the following formula: Labeling Efficiency (%) = (Area of Labeled Peak / (Area of Labeled Peak + Area of Unlabeled Peak)) * 100

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data_analysis Data Analysis start Labeled Protein Mixture quench Quench Reaction start->quench cleanup Remove Excess Reagents quench->cleanup injection Inject Sample cleanup->injection separation Separation on C4/C18 Column injection->separation detection UV Detection (220/280 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Efficiency integration->calculation end Result calculation->end Labeling Efficiency (%)

Workflow for determining labeling efficiency using RP-HPLC.

Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity and specificity for determining labeling efficiency. This method relies on the mass difference between the labeled and unlabeled protein or, more commonly, peptides after proteolytic digestion. The this compound moiety adds a specific mass to the cysteine-containing peptides it reacts with. By comparing the ion intensities of the labeled and unlabeled peptide pairs, a precise quantification of labeling can be achieved.

Experimental Protocol: Mass Spectrometry for Labeling Efficiency
  • Sample Preparation:

    • Perform the labeling reaction with this compound and quench as described for the HPLC method.

    • Denature the protein sample (e.g., with 8 M urea), reduce disulfide bonds (with DTT), and alkylate any remaining free cysteines with a different alkylating agent (e.g., iodoacetamide) to prevent disulfide bond scrambling. This step is crucial to differentiate between cysteines that were initially available for labeling and those that were in disulfide bonds.

    • Perform buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Digest the protein with a protease, typically trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using nano-liquid chromatography (nanoLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use proteomic software (e.g., MaxQuant, Proteome Discoverer, or similar) to identify peptides and search for the specific mass modification corresponding to this compound on cysteine residues.

    • Extract the ion chromatograms (XICs) for both the labeled and unlabeled versions of each cysteine-containing peptide.

    • Calculate the labeling efficiency for each cysteine site by comparing the integrated peak areas of the labeled and unlabeled peptide ions: Site-Specific Labeling Efficiency (%) = (Area of Labeled Peptide XIC / (Area of Labeled Peptide XIC + Area of Unlabeled Peptide XIC)) * 100

    • The overall protein labeling efficiency can be estimated by averaging the efficiencies of all identified cysteine-containing peptides.

ms_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Labeled Protein denature Denature & Reduce start->denature alkylate Alkylate Free Cys denature->alkylate digest Tryptic Digest alkylate->digest separation Peptide Separation (nanoLC) digest->separation ionization Electrospray Ionization separation->ionization ms_analysis Mass Analysis (MS/MS) ionization->ms_analysis spectra MS/MS Spectra ms_analysis->spectra search Database Search & PTM ID spectra->search quant XIC Quantification search->quant end Result quant->end Site-Specific Efficiency (%)

Workflow for determining labeling efficiency using Mass Spectrometry.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a rapid and straightforward method for estimating labeling efficiency, particularly when a chromophore is introduced. This compound contains a tyramine group, which has a characteristic UV absorbance around 275-280 nm. By measuring the absorbance of the labeled protein at this wavelength and correcting for the intrinsic absorbance of the protein itself, the degree of labeling can be calculated.

Experimental Protocol: UV-Vis Spectrophotometry for Labeling Efficiency
  • Determine the Molar Extinction Coefficient of this compound:

    • Prepare a series of known concentrations of this compound in a suitable buffer (e.g., PBS).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 275 nm.

    • Plot absorbance versus concentration and determine the molar extinction coefficient (ε_label) from the slope of the line according to the Beer-Lambert law (A = εcl).

  • Sample Measurement:

    • After the labeling reaction, remove all unbound this compound by extensive dialysis or gel filtration. This step is critical for accuracy.

    • Measure the absorbance of the labeled protein solution at 280 nm (A_280) and at the λmax of the label (A_label_max).

    • Determine the protein concentration using a method that is not affected by the label's absorbance, such as a Bradford or BCA assay, or by measuring the absorbance at 280 nm of the unlabeled protein.

  • Data Analysis:

    • Calculate the concentration of the incorporated label using the Beer-Lambert law and the predetermined molar extinction coefficient of the label. A correction factor is needed to account for the protein's absorbance at the label's λmax.

    • A simplified approach involves correcting the A_280 reading for the contribution of the label. The degree of labeling can be calculated as follows:

      • Calculate the protein concentration (M) using a standard protein assay.

      • Calculate the concentration of the dye (M): [Dye] = A_label_max / ε_label

      • Calculate the moles of dye per mole of protein: Degree of Labeling = [Dye] / [Protein]

spec_workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis & Calculation start Labeled Protein cleanup Remove Unbound Label start->cleanup measure_a280 Measure Absorbance at 280 nm cleanup->measure_a280 measure_amax Measure Absorbance at Label λmax cleanup->measure_amax measure_protein Determine Protein Concentration cleanup->measure_protein calc_dye Calculate Label Concentration measure_amax->calc_dye calc_ratio Calculate Molar Ratio measure_protein->calc_ratio calc_dye->calc_ratio end Result calc_ratio->end Degree of Labeling

Workflow for determining labeling efficiency using UV-Vis Spectrophotometry.

Comparison of Quantitative Methods

FeatureHPLCMass SpectrometryUV-Vis Spectrophotometry
Principle Separation by hydrophobicityMass-to-charge ratio differenceUV absorbance of the label
Resolution Can resolve different degrees of labeling (e.g., 1, 2, 3 labels)Site-specific information, can distinguish labeling on different cysteinesProvides an average degree of labeling for the entire protein population
Sensitivity Moderate to highVery highLow to moderate
Sample Requirement MicrogramsNanograms to microgramsMicrograms to milligrams
Throughput ModerateLow to moderateHigh
Equipment HPLC system with UV detectorHigh-resolution mass spectrometerUV-Vis spectrophotometer
Cost ModerateHighLow
Data Analysis Relatively straightforward peak integrationComplex software and expertise requiredSimple calculations, but requires accurate protein concentration and extinction coefficients
Key Advantage Robust and quantitative for overall labelingProvides detailed site-specific informationRapid and inexpensive for a general estimation
Key Limitation Does not provide site-specific informationCan be biased by peptide ionization efficiencyProne to interference from other absorbing species and requires complete removal of unbound label

Comparison with Alternative Labeling Reagents

This compound is an iodoacetamide derivative and reacts specifically with sulfhydryl groups of cysteine residues. Its performance can be compared to other popular thiol-reactive reagents.

Reagent ClassThis compound (Iodoacetamide)Maleimides (e.g., N-ethylmaleimide)
Reaction pH Typically pH 7.5 - 8.5Typically pH 6.5 - 7.5
Reaction Speed Generally slower than maleimides.[1]Generally faster reaction kinetics.
Specificity High for sulfhydryls, but can react with other nucleophiles (e.g., histidine, lysine) at higher pH and longer reaction times.Very high for sulfhydryls at neutral pH.
Bond Stability Forms a stable thioether bond.Forms a thioether bond that can be subject to hydrolysis (ring-opening) at higher pH, and potentially reversible in the presence of other thiols (thiol-maleimide exchange).
Quantification The methods described in this guide are directly applicable.Similar quantitative methods can be applied, but the potential for hydrolysis and exchange should be considered in the experimental design and data interpretation.

References

Evaluating N-Iodoacetyltyramine as an Alternative to Other Crosslinking Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design. The ideal crosslinker offers high reactivity, specificity, and stability for the intended application, whether it be in structural biology, diagnostics, or the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of N-Iodoacetyltyramine (NIAT) with other commonly used crosslinking agents, namely N-hydroxysuccinimide (NHS) esters and maleimides, supported by experimental data and detailed protocols.

This compound belongs to the haloacetyl class of reagents, which are known for their reactivity towards sulfhydryl groups, primarily found in the cysteine residues of proteins. This specificity makes NIAT a valuable tool for site-specific modification of biomolecules.

Comparative Analysis of Crosslinking Agents

The choice of a crosslinking agent is dictated by the target functional group, desired reaction conditions, and the required stability of the resulting linkage. The following tables provide a quantitative comparison of NIAT, NHS esters, and maleimides.

Table 1: Reactivity and Specificity

FeatureThis compound (NIAT)N-Hydroxysuccinimide (NHS) EstersMaleimides
Target Functional Group Sulfhydryls (-SH) on CysteinePrimary Amines (-NH₂) on Lysine and N-terminusSulfhydryls (-SH) on Cysteine
Reaction Type Nucleophilic Substitution (Alkylation)Nucleophilic Acyl SubstitutionMichael Addition
Optimal pH Range 7.0 - 9.07.2 - 9.0[1]6.5 - 7.5[2]
Reaction Kinetics Second-order rate constant (k₂) with N-acetylcysteine: 3.0 M⁻¹s⁻¹[3][4]Reaction is rapid, but competes with hydrolysis.[]Very rapid; reaction with small molecule thiols can be complete in < 2 minutes.[6]
Specificity High for sulfhydryls.[3][4] At higher pH and in the absence of accessible thiols, can react with other nucleophiles.Primarily targets primary amines, but can have side reactions with serine, threonine, and tyrosine.[7][8][9]Highly specific for sulfhydryls within the optimal pH range. At pH > 7.5, reactivity with primary amines increases.[2]

Table 2: Stability and Bond Characteristics

FeatureThis compound (NIAT)N-Hydroxysuccinimide (NHS) EstersMaleimides
Resulting Bond ThioetherAmideSuccinimidyl Thioether
Bond Stability Highly stable and irreversible.[3]Very stable.The succinimidyl thioether bond can undergo a retro-Michael reaction, leading to reversibility, especially in the presence of other thiols.[][10] The succinimide ring is also susceptible to hydrolysis.[11]
Reagent Stability in Aqueous Solution Relatively stable, but should be used fresh.Prone to hydrolysis. Half-life is 4-5 hours at pH 7 (0°C) and decreases to 10 minutes at pH 8.6 (4°C).[1][12]More stable than NHS esters, but will slowly hydrolyze at pH > 7.5.[13]
Cleavability Non-cleavableNon-cleavableGenerally considered non-cleavable, but the potential for reversibility can be a factor.

Experimental Protocols

Detailed methodologies are crucial for the successful application of crosslinking agents. Below are protocols for protein labeling or crosslinking using an iodoacetyl compound like NIAT and a common heterobifunctional crosslinker containing an NHS ester and a maleimide.

Protocol 1: General Procedure for Protein Labeling with this compound (NIAT)

This protocol provides a general guideline for labeling a protein with NIAT. Optimal conditions, such as molar excess and incubation time, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest with accessible sulfhydryl groups in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).

  • This compound (NIAT)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving NIAT.

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if reduction of disulfide bonds is required.

  • Desalting column for buffer exchange and removal of excess reagents.

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

Procedure:

  • Protein Preparation:

    • If the protein's sulfhydryl groups are in disulfide bonds, reduction will be necessary. Incubate the protein with a 10-20 fold molar excess of DTT or TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column, exchanging the protein into a reaction buffer (e.g., PBS, pH 7.2-7.5). The removal of the reducing agent is critical as it will compete with the protein's sulfhydryl groups for reaction with NIAT.

  • NIAT Solution Preparation:

    • Immediately before use, prepare a stock solution of NIAT in anhydrous DMSO or DMF. For example, a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the NIAT stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Haloacetyl compounds can be light-sensitive.

  • Quenching the Reaction:

    • Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to react with any excess NIAT. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess NIAT and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Characterization:

    • Confirm the conjugation and determine the labeling efficiency using techniques such as mass spectrometry (to confirm the mass shift) or spectrophotometry (if NIAT is radiolabeled or contains a chromophore).

Protocol 2: Two-Step Crosslinking of an Antibody to an Enzyme using Sulfo-SMCC

This protocol describes the use of a heterobifunctional crosslinker, Sulfo-SMCC, which contains an amine-reactive NHS ester and a sulfhydryl-reactive maleimide. This is a common strategy for creating antibody-enzyme conjugates.

Materials:

  • Antibody (amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Enzyme (sulfhydryl-containing protein) in a suitable buffer.

  • Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Desalting column.

  • Quenching reagent (e.g., Tris or glycine buffer).

Procedure:

Step 1: Maleimide-Activation of the Antibody

  • Prepare the antibody in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Add a 20-fold molar excess of Sulfo-SMCC to the antibody solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove excess, non-reacted Sulfo-SMCC using a desalting column, exchanging the maleimide-activated antibody into a reaction buffer (e.g., PBS, pH 7.2-7.5).

Step 2: Conjugation of the Maleimide-Activated Antibody to the Enzyme

  • Immediately combine the maleimide-activated antibody with the sulfhydryl-containing enzyme in a desired molar ratio.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • If desired, the reaction can be quenched by adding a sulfhydryl-containing compound like cysteine.

  • Purify the antibody-enzyme conjugate using size-exclusion chromatography or affinity chromatography to separate the conjugate from unconjugated antibody and enzyme.

Visualizations

Diagrams created using Graphviz provide a clear visual representation of the chemical reactions and experimental workflows.

G Reaction Mechanisms of Crosslinking Agents cluster_NIAT This compound (Iodoacetyl) cluster_NHS NHS Ester cluster_Maleimide Maleimide NIAT Protein-SH + I-CH2-CO-Tyramine NIAT_product Protein-S-CH2-CO-Tyramine (Stable Thioether Bond) NIAT->NIAT_product Nucleophilic Substitution NHS Protein-NH2 + R-CO-O-NHS NHS_product Protein-NH-CO-R (Stable Amide Bond) NHS->NHS_product Nucleophilic Acyl Substitution Maleimide Protein-SH + Maleimide-R Maleimide_product Protein-S-Succinimidyl-R (Succinimidyl Thioether Bond) Maleimide->Maleimide_product Michael Addition G Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_workflow start Start: Antibody with accessible -SH or -NH2 groups step1_NHS Step 1a: React with NHS-ester-Linker-Drug (targets Lysines) start->step1_NHS Amine-reactive step1_Maleimide Step 1b: Reduce disulfide bonds to generate free -SH groups start->step1_Maleimide Sulfhydryl-reactive step1_NIAT Step 1c: Reduce disulfide bonds to generate free -SH groups start->step1_NIAT Sulfhydryl-reactive purify Purification of ADC (e.g., SEC, HIC) step1_NHS->purify step2_Maleimide Step 2b: React with Maleimide-Linker-Drug (targets Cysteines) step1_Maleimide->step2_Maleimide step2_Maleimide->purify step2_NIAT Step 2c: React with NIAT-Linker-Drug (targets Cysteines) step1_NIAT->step2_NIAT step2_NIAT->purify characterize Characterization (Mass Spec, HPLC, etc.) purify->characterize end Final ADC Product characterize->end G Investigating T-Cell Receptor (TCR) Signaling with Crosslinkers cluster_TCR TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, etc.) PLCg1->Downstream Crosslinker Add Sulfhydryl-Reactive Crosslinker (e.g., NIAT) Crosslinker->Lck Crosslink to interacting proteins Crosslinker->ZAP70 Crosslinker->LAT Crosslinker->PLCg1

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of N-Iodoacetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical compounds is paramount. N-Iodoacetyltyramine, a valuable tool in bioconjugation and labeling studies, requires specific procedures for its disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste, grounded in established safety protocols for related hazardous compounds.

Understanding the Hazards

Key Hazards:

  • Toxicity: Harmful if swallowed and toxic in contact with skin. Inhalation of dust or aerosols can be dangerous.

  • Irritation: Causes severe skin irritation and eye damage.

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Hazard CategoryDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin.
Skin Corrosion/Irritation Causes severe skin irritation and potential burns.
Eye Damage/Irritation Causes serious eye damage.
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid or in solution), ensure the following personal protective equipment is worn:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: When handling the solid powder or creating solutions, work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

Disposal Workflow Diagram

This compound Disposal Workflow start Start: this compound Waste ppe Wear Appropriate PPE start->ppe decision Is the waste solid or liquid? ppe->decision solid_waste Solid Waste Collection decision->solid_waste Solid liquid_waste Liquid Waste Neutralization decision->liquid_waste Liquid container Collect in a Labeled Hazardous Waste Container solid_waste->container neutralization_protocol Follow Chemical Neutralization Protocol liquid_waste->neutralization_protocol final_disposal Dispose as Hazardous Waste via Institutional EHS container->final_disposal check_ph Check pH (adjust to 5.5-8.5 if necessary) neutralization_protocol->check_ph check_ph->container pH is safe

Caption: Disposal workflow for this compound.

Experimental Protocol: Chemical Neutralization of Liquid Waste

Liquid waste containing this compound should be chemically neutralized before being collected for disposal by your institution's Environmental Health and Safety (EHS) department. The principle of this protocol is to quench the reactive iodoacetyl group with a thiol-containing reagent.

Materials:

  • Waste solution containing this compound.

  • Sodium metabisulfite (Na₂S₂O₅) or dithiothreitol (DTT).

  • Sodium hydroxide (NaOH) solution (1 M) for pH adjustment.

  • pH paper or a pH meter.

  • A designated hazardous waste container, properly labeled.

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood. Ensure you are wearing all required PPE.

  • Addition of Quenching Agent:

    • For every 100 mg of this compound estimated to be in the waste solution, add approximately 150 mg of sodium metabisulfite. This provides a molar excess of the quenching agent. Alternatively, a 1.5-fold molar excess of DTT can be used.

  • pH Adjustment:

    • Stir the solution gently.

    • Check the pH of the solution. If the pH is acidic, slowly add 1 M sodium hydroxide solution dropwise until the pH is between 7.5 and 8.5. This slightly alkaline condition facilitates the reaction between the iodoacetyl group and the quenching agent.

  • Reaction Time:

    • Allow the solution to react for at least one hour at room temperature with gentle stirring. This ensures the complete neutralization of the reactive iodoacetyl groups.

  • Final pH Check and Collection:

    • After the reaction is complete, check the pH of the solution again. If necessary, adjust it to be within a neutral range (pH 5.5-8.5) as required by your institution's EHS for aqueous hazardous waste.

    • Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include the chemical names of the contents, including the neutralized product (e.g., "Neutralized this compound waste").

Solid Waste Disposal

Solid this compound waste, including contaminated lab supplies (e.g., weighing paper, pipette tips), should be managed as follows:

  • Collection: Carefully collect all solid waste in a designated, sealable plastic bag or a labeled, wide-mouth solid hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contents.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.

Spill Management

In the event of a spill of solid this compound or a solution containing it:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • PPE: Wear appropriate PPE, including respiratory protection if the spill involves the solid powder.

  • Containment: For liquid spills, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Cleanup:

    • Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

    • Liquid Spills: Once the liquid is absorbed, carefully scoop the absorbent material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory cleaner, followed by wiping with water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's procedures.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal guidelines.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.